molecular formula C9H8ClNO3 B3024808 1-(4-Chloro-3-nitrophenyl)propan-1-one CAS No. 80093-43-2

1-(4-Chloro-3-nitrophenyl)propan-1-one

Cat. No.: B3024808
CAS No.: 80093-43-2
M. Wt: 213.62 g/mol
InChI Key: OGEKZGZVHGKFGG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-nitrophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-nitrophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEKZGZVHGKFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564074
Record name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80093-43-2
Record name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis

Part 1: Executive Summary

1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS: 80093-43-2), often referred to as 4'-chloro-3'-nitropropiophenone , is a critical aromatic ketone intermediate. It serves as a strategic scaffold in the synthesis of heterocycles, particularly quinoxaline-1,4-dioxides (antibacterial agents) and substituted phenethylamines (psychotropic analogs).

Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group (


) at the meta position and the propionyl group at the para position relative to the chlorine atom. This specific substitution pattern activates the aromatic ring for nucleophilic aromatic substitution (

) at the chlorine position while simultaneously allowing for alpha-functionalization at the propyl chain.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
2.1 Molecular Architecture

The molecule features a propiophenone core substituted at the 4-position with a chlorine atom and at the 3-position with a nitro group.[1] The steric bulk of the nitro group ortho to the chlorine atom creates significant torsional strain, influencing the planarity of the phenyl ring and its reactivity toward nucleophiles.

Property Data / Descriptor
IUPAC Name 1-(4-Chloro-3-nitrophenyl)propan-1-one
CAS Registry Number 80093-43-2
Molecular Formula

Molecular Weight 213.62 g/mol
SMILES CCC(=O)C1=CC(=C(C=C1)Cl)[O-]
InChIKey YSGIRPUEYZMPRQ-UHFFFAOYSA-N (Analog)
2.2 Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this isomer are sparse in public registries. Values below represent a synthesis of available MSDS data and chemoinformatic predictions based on structural analogs (e.g., 4'-chloro-3'-nitroacetophenone).

Parameter Value / Range Source/Confidence
Physical State Crystalline Solid (Pale yellow to tan)Predicted (Analog MP > 35°C)
Melting Point 55 – 65 °CPredicted (High Confidence)
Boiling Point 302.5 °C (at 760 mmHg)Predicted (ChemSrc)
Flash Point 136.7 °CPredicted (Echemi)
Density 1.35 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.5 – 2.8Predicted (Lipophilic)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in WaterExperimental Consensus
Part 3: Synthesis & Manufacturing Protocols

The industrial synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one follows a convergent two-step pathway. The regiochemistry is controlled by the directing effects of the substituents.

3.1 Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Chlorobenzene Chlorobenzene (Starting Material) Intermediate 4'-Chloropropiophenone (Intermediate) Chlorobenzene->Intermediate Friedel-Crafts Acylation (AlCl3, DCM, 0-25°C) PropionylChloride Propionyl Chloride (Acylating Agent) PropionylChloride->Intermediate Product 1-(4-Chloro-3-nitrophenyl) propan-1-one (Target) Intermediate->Product Electrophilic Nitration (0-10°C, Regioselective) NitricAcid Fuming HNO3 / H2SO4 (Nitrating Agent) NitricAcid->Product

Figure 1: Two-step synthesis pathway via Friedel-Crafts acylation followed by regioselective nitration.

3.2 Detailed Methodology

Step 1: Friedel-Crafts Acylation

  • Objective: Synthesis of 4'-Chloropropiophenone.

  • Protocol:

    • Charge a reactor with Chlorobenzene (1.0 eq) and anhydrous Dichloromethane (DCM) .

    • Cool to 0–5°C. Slowly add anhydrous Aluminum Chloride (

      
      , 1.2 eq).
      
    • Add Propionyl Chloride (1.1 eq) dropwise, maintaining temperature <10°C.

    • Allow to warm to 25°C and stir for 2 hours.

    • Quench: Pour onto ice/HCl. Extract with DCM.

    • Purification: Distillation or crystallization (MP 35–37°C).

Step 2: Regioselective Nitration

  • Objective: Introduction of the nitro group at the 3-position.

  • Mechanistic Insight: The propionyl group is a meta-director. The chlorine atom is an ortho/para-director. Position 3 is meta to the ketone and ortho to the chlorine, making it the mutually reinforced site for electrophilic attack.

  • Protocol:

    • Dissolve 4'-Chloropropiophenone (1.0 eq) in concentrated Sulfuric Acid (

      
      ) at 0°C.
      
    • Add fuming Nitric Acid (

      
      , 1.05 eq) dropwise over 60 minutes. Critical: Exotherm control is vital to prevent dinitration.
      
    • Stir at 0–10°C for 3 hours. Monitor by TLC/HPLC.

    • Workup: Pour onto crushed ice. The product typically precipitates as a solid.

    • Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

Technique Expected Signal / Interpretation

-NMR (400 MHz,

)

1.25
(t, 3H,

);

3.05
(q, 2H,

);

7.70
(d, 1H, Ar-H5, ortho to Cl);

8.15
(dd, 1H, Ar-H6);

8.45
(d, 1H, Ar-H2, meta to Cl, deshielded by

/CO).
IR Spectroscopy 1690 cm

(Ketone

stretch); 1535 & 1350 cm

(

asymmetric/symmetric stretch).
Mass Spectrometry (EI)

213
(

);

184
(Loss of ethyl group, base peak often benzoyl cation).
Part 5: Reactivity & Downstream Applications

This compound is a "linchpin" intermediate. The nitro group allows for reduction to anilines (kinase inhibitors), while the ketone chain allows for halogenation (cathinone precursors).

5.1 Reactivity Logic (DOT Visualization)

Reactivity_Tree Core 1-(4-Chloro-3-nitrophenyl) propan-1-one Reduction Reduction (Fe/HCl or H2/Pd) Core->Reduction Halogenation Alpha-Bromination (Br2) Core->Halogenation Aniline 3-Amino-4-chloropropiophenone (Precursor for Quinoxalines) Reduction->Aniline AlphaBromo 2-Bromo-1-(4-chloro-3-nitrophenyl) propan-1-one Halogenation->AlphaBromo Substitution Nucleophilic Displacement (Amines) AlphaBromo->Substitution Cathinone Substituted Cathinone Analogs (CNS Active Agents) Substitution->Cathinone

Figure 2: Divergent synthesis pathways utilizing the nitro group and the alpha-carbon.

5.2 Key Applications
  • Antibacterials (Quinoxaline-1,4-dioxides): Reduction of the nitro group to an amine, followed by condensation, yields quinoxaline derivatives known for potent antibacterial activity against Gram-negative bacteria.

  • Psychotropic Analogs: The structural similarity to Bupropion (3-chloro-N-tert-butylcathinone) makes this a valuable scaffold for Structure-Activity Relationship (SAR) studies in antidepressant and smoking cessation drug discovery.

  • Agrochemicals: Used in the synthesis of post-emergence herbicides where the electron-deficient ring enhances metabolic stability in plants.

Part 6: Safety & Handling (GHS)

Signal Word: WARNING

Hazard Statement Description
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]
H412 Harmful to aquatic life with long-lasting effects (Predicted).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5286017, (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Analogous Reactivity). Retrieved from [Link]

  • Bloom Tech (2025). Friedel-Crafts Acylation Mechanisms for Propiophenones. Retrieved from [Link]

Sources

Technical Guide: Chemical Structure & Functional Architecture of 4'-Chloro-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 4'-Chloro-3'-nitropropiophenone (IUPAC: 1-(4-chloro-3-nitrophenyl)propan-1-one). As a di-substituted aromatic ketone, this molecule represents a critical scaffold in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted cathinones and bupropion derivatives. Its utility is defined by the orthogonal reactivity of its three primary functional zones: the electrophilic carbonyl, the activated halogen (susceptible to SNAr), and the reducible nitro group.

Structural Anatomy & Electronic Environment

Chemical Identity
ParameterDetail
IUPAC Name 1-(4-chloro-3-nitrophenyl)propan-1-one
CAS Registry Number 80093-43-2 (General), 6285-05-8 (Precursor)
Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
SMILES CCC(=O)C1=CC(=C(C=C1)Cl)[O-]
Electronic Configuration & Hammett Effects

The reactivity of the phenyl ring is governed by the cooperative electronic effects of the substituents.

  • Propanoyl Group (C-1): A moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It deactivates the ring and directs incoming electrophiles to the meta position.

  • Chlorine Atom (C-4): A weak deactivator. It withdraws electrons inductively (-I) but donates via resonance (+R). In Electrophilic Aromatic Substitution (EAS), the resonance effect dominates orientation (ortho/para directing), but the inductive effect dominates reactivity (deactivation).

  • Nitro Group (C-3): A strong EWG (-I, -R). Its position ortho to the chlorine atom is critical; it significantly lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C-4.

Synthetic Pathways[1][4][5][6]

The synthesis of 4'-Chloro-3'-nitropropiophenone is a sequential process relying on regioselective Electrophilic Aromatic Substitution (EAS).

Step 1: Friedel-Crafts Acylation

Precursor Synthesis: 4'-Chloropropiophenone is synthesized by reacting chlorobenzene with propionyl chloride using a Lewis acid catalyst (AlCl3).

  • Mechanism: The Lewis acid generates a propionylium ion (electrophile). The chlorine on the benzene ring directs the acyl group primarily to the para position due to steric hindrance at the ortho position.

Step 2: Regioselective Nitration

Target Synthesis: Nitration of 4'-chloropropiophenone using fuming nitric acid and sulfuric acid.

  • Regiochemistry Logic:

    • The Propanoyl group at C-1 directs meta (to C-3).

    • The Chlorine at C-4 directs ortho (to C-3).[1]

    • Result: Both substituents cooperatively direct the incoming nitronium ion (NO2+) to the C-3 position, resulting in high regioselectivity for the 3-nitro isomer.

SynthesisPathway cluster_0 Precursor Synthesis cluster_1 Nitration (EAS) Chlorobenzene Chlorobenzene (Start) Intermediate1 4'-Chloropropiophenone (Para-substitution) Chlorobenzene->Intermediate1 Friedel-Crafts Acylation PropionylCl Propionyl Chloride (+ AlCl3) PropionylCl->Intermediate1 Target 4'-Chloro-3'-nitropropiophenone (Target) Intermediate1->Target HNO3 / H2SO4 <10°C Nitronium Nitronium Ion (NO2+) Nitronium->Target Cooperative Directing

Figure 1: Synthetic workflow illustrating the cooperative directing effects leading to the target molecule.

Reactivity & Functional Group Transformations[4]

The molecule's utility lies in its "divergent reactivity," allowing it to serve as a branch point in complex synthesis.[1]

Nucleophilic Aromatic Substitution (SNAr)

The C-4 chlorine is "activated" by the ortho-nitro and para-carbonyl groups.

  • Mechanism: Nucleophiles (amines, alkoxides) attack C-4, forming a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the nitro and carbonyl oxygens.[1]

  • Application: Synthesis of 4-amino or 4-alkoxy derivatives without using palladium catalysis.

Nitro Reduction

The C-3 nitro group can be selectively reduced to an aniline (amine).

  • Methods: Catalytic hydrogenation (H2/Pd-C) or dissolved metal reduction (Fe/HCl, Bechamp conditions).

  • Selectivity Note: Care must be taken to avoid reducing the ketone (C=O) to an alcohol; chemoselective agents (e.g., SnCl2) are often preferred.

Alpha-Halogenation

The alpha-carbon (C-2 of the propyl chain) is enolizable.

  • Reaction: Bromination (Br2/AcOH) yields 2-bromo-1-(4-chloro-3-nitrophenyl)propan-1-one.

  • Significance: This is the standard entry point for synthesizing alpha-amino ketones (cathinone analogs).

ReactivityMap Center 4'-Chloro-3'-nitropropiophenone SnAr S_NAr Product (4-Amino/Alkoxy derivative) Center->SnAr R-NH2 or RO- (Displacement of Cl) Reduction 3-Amino Derivative (Aniline formation) Center->Reduction Fe/HCl or H2/Pd (Reduction of NO2) AlphaHalo Alpha-Bromo Ketone (Precursor to aminoketones) Center->AlphaHalo Br2 / AcOH (Alpha-Bromination)

Figure 2: Divergent reactivity profile showing three distinct chemical transformation pathways.

Analytical Characterization

Researchers should expect the following spectral signatures during validation.

SpectroscopyFeatureDiagnostic Signal (Approximate)
FT-IR Carbonyl (C=O) Stretch1685–1695 cm⁻¹ (Conjugated ketone)
Nitro (NO₂) Stretches1530 cm⁻¹ (Asymmetric) & 1350 cm⁻¹ (Symmetric)
¹H NMR Aromatic RegionDistinct 1,3,4-substitution pattern . H-2 (between Cl and NO2) appears as a doublet with small coupling constant (meta-coupling).
Aliphatic ChainTriplet (~1.2 ppm, -CH₃) and Quartet (~3.0 ppm, -CH₂-).
Mass Spec Molecular Ionm/z 213/215 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: The activated halogen and nitro groups make this a potent sensitizer.

  • Energetic Potential: Polynitrated by-products (if nitration temperature is uncontrolled) are explosion hazards.

Protocol:

  • Temperature Control: During nitration, maintain temperature <10°C to prevent di-nitration or oxidative cleavage of the alkyl chain.

  • Quenching: Pour reaction mixtures onto ice-water slowly to manage exotherms.

  • PPE: Nitrile gloves are insufficient for prolonged contact with nitro-aromatics; double-gloving or Silver Shield® laminates are recommended for bulk handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79596, 4'-Chloro-3'-nitroacetophenone (Analogous Structure). Retrieved from [Link]

  • Bloom Tech (2025). Synthesis of 4'-Chloropropiophenone via Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Nucleophilic Aromatic Substitution: Mechanisms and Activating Groups. Retrieved from [Link][2][3][4][5][6][7][8]

  • ChemSrc (2025). 1-(4-chloro-3-nitrophenyl)propan-1-one: Physicochemical Properties. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-(4-Chloro-3-nitrophenyl)propan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, processability, and formulation.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the compound 1-(4-Chloro-3-nitrophenyl)propan-1-one in a range of organic solvents. Recognizing the current absence of published, quantitative solubility data for this specific molecule, this document emphasizes robust experimental methodologies, from the foundational gravimetric and shake-flask methods to modern instrumental techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, it delves into the application of thermodynamic models, including the van't Hoff and Apelblat equations, to mathematically describe and predict the temperature dependence of solubility. By offering detailed, step-by-step protocols and the underlying scientific rationale, this guide empowers researchers to generate high-quality, reliable solubility data, a critical step in the journey from discovery to a viable drug product.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

Solubility, defined as the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, is a fundamental physicochemical property that dictates the fate of a drug candidate.[3][4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[2][5][6] While aqueous solubility is paramount for bioavailability, understanding the solubility in organic solvents is equally crucial for several stages of pharmaceutical development:

  • Crystallization and Purification: The selection of an appropriate solvent system with optimal solubility and a significant temperature-dependent solubility gradient is essential for designing efficient crystallization processes to isolate and purify the API.[3][7]

  • Formulation Development: Knowledge of solubility in various excipients and solvent systems is vital for developing stable and effective dosage forms, from oral solutions to parenteral formulations.[4][8]

  • Analytical Method Development: Solubility data informs the selection of appropriate diluents and mobile phases for analytical techniques like HPLC.[9]

This guide focuses on 1-(4-Chloro-3-nitrophenyl)propan-1-one, a substituted propiophenone derivative. Its structure, featuring a halogenated and nitrated aromatic ring, suggests a molecule with moderate polarity, whose solubility will be highly dependent on the chosen solvent. This document provides the necessary protocols to systematically quantify this behavior.

Foundational Principles and Method Selection

The determination of solubility is an exercise in establishing a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a solvent. The choice of methodology depends on factors such as the required accuracy, throughput, and the physicochemical properties of the solute and solvent.

The "Like Dissolves Like" Principle: A Qualitative Starting Point

The adage "like dissolves like" serves as an initial qualitative guide for solvent selection. The polarity of 1-(4-Chloro-3-nitrophenyl)propan-1-one, with its chloro, nitro, and carbonyl functional groups, suggests that it will exhibit higher solubility in polar organic solvents compared to nonpolar ones.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the presence of polar functional groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These are likely to be effective solvents due to dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is anticipated, facilitated by hydrogen bonding with the carbonyl oxygen and nitro group.

Overview of Experimental Methodologies

Several methods can be employed to quantitatively determine solubility. This guide will detail two primary approaches: the classical gravimetric method for its simplicity and the modern HPLC/UV-Vis method for its high sensitivity and specificity.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the solubility of 1-(4-Chloro-3-nitrophenyl)propan-1-one.

Isothermal Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[10] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Protocol 3.1.1: Solubility Determination by the Shake-Flask Method followed by Gravimetric Analysis

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(4-Chloro-3-nitrophenyl)propan-1-one to a series of sealed vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, and hexane). The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Place the vials in a constant temperature water bath or incubator shaker set at the desired temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to prevent crystallization of the solute upon cooling.

  • Quantification of Dissolved Solute (Gravimetric Analysis): [4][11][12]

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction (x). The mole fraction is calculated using the following equation: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.

Diagram 1: Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through 0.45 µm filter into pre-weighed vial sample1->sample2 quant1 Weigh filtered solution sample2->quant1 quant2 Evaporate solvent to dryness quant1->quant2 quant3 Weigh dried solute quant2->quant3 calc1 Calculate solubility (g/L, mole fraction) quant3->calc1

Caption: Workflow for gravimetric solubility determination.

Protocol 3.1.2: Solubility Determination by the Shake-Flask Method followed by HPLC/UV-Vis Analysis

For compounds with high solubility or when higher accuracy is required, instrumental methods like HPLC or UV-Vis spectroscopy are preferred for quantification.[8][13][14]

  • Preparation of Saturated Solution and Sample Collection: Follow steps 1 and 2 from Protocol 3.1.1.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 1-(4-Chloro-3-nitrophenyl)propan-1-one of known concentration in a suitable solvent (ideally the same solvent used for the solubility study or a solvent in which it is freely soluble and compatible with the analytical method).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Instrumental Analysis:

    • Analyze the calibration standards and the filtered saturated samples using a validated HPLC or UV-Vis method.

    • For HPLC, an isocratic method with a C18 column and a mobile phase of acetonitrile and water is a common starting point. Detection would be at a wavelength where the compound has maximum absorbance.

    • For UV-Vis, the absorbance of the samples is measured at the wavelength of maximum absorbance (λmax) determined from a UV scan of the compound.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the calibration standards.

    • Determine the concentration of the dissolved solute in the filtered samples by interpolating their instrument response on the calibration curve.

    • Calculate the solubility, remembering to account for any dilutions made during sample preparation.

Diagram 2: Workflow for HPLC/UV-Vis Solubility Determination

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification cluster_calc Calculation prep1 Prepare saturated solutions and filter analysis1 Analyze standards and samples by HPLC/UV-Vis prep1->analysis1 prep2 Prepare calibration standards prep2->analysis1 quant1 Construct calibration curve analysis1->quant1 quant2 Determine sample concentration quant1->quant2 calc1 Calculate final solubility quant2->calc1

Caption: Workflow for HPLC/UV-Vis solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and modeling.

Table 1: Hypothetical Mole Fraction Solubility (x) of 1-(4-Chloro-3-nitrophenyl)propan-1-one in Various Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanolAcetoneEthyl AcetateAcetonitrileTolueneHexane
298.150.04520.03890.08150.06230.07540.00980.0012
303.150.05310.04620.09430.07210.08790.01150.0015
308.150.06240.05480.10890.08350.10210.01340.0018
313.150.07310.06490.12560.09680.11830.01560.0022
318.150.08530.07680.14480.11210.13690.01810.0027

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that the solubility increases with temperature in all solvents, indicating an endothermic dissolution process. The solubility is highest in the polar aprotic solvent acetone, followed by acetonitrile and the polar protic solvents. As expected, the solubility is significantly lower in the nonpolar solvents toluene and hexane.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, providing insights into the dissolution process.[10][15]

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol). The equation is given by:

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

where:

  • x is the mole fraction solubility

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This allows for the calculation of the thermodynamic parameters of dissolution. A positive ΔH°sol confirms an endothermic dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a range of temperatures.[15][16] The equation is expressed as:

ln(x) = A + B/T + C·ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data. The Apelblat equation often provides a better fit to experimental data than the van't Hoff equation, especially over a wider temperature range.

Table 2: Hypothetical Parameters for the van't Hoff and Apelblat Equations

Solventvan't Hoff EquationApelblat Equation
ΔH°sol (kJ/mol) ΔS°sol (J/mol·K) A B C
Methanol22.550.8-15.2-1500.32.8
Ethanol23.853.1-16.5-1620.13.1
Acetone20.148.2-12.8-1350.52.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to determining the solubility profile of 1-(4-Chloro-3-nitrophenyl)propan-1-one in various organic solvents. By providing detailed experimental protocols for both classical and modern analytical techniques, along with a framework for thermodynamic modeling, this document equips researchers with the necessary tools to generate the high-quality data essential for informed decision-making in drug development.

The generation of this data is a critical first step. Future work should focus on understanding the solid-state properties of 1-(4-Chloro-3-nitrophenyl)propan-1-one, such as its polymorphic forms, as different polymorphs can exhibit different solubilities. Additionally, exploring the solubility in binary solvent mixtures can provide valuable insights for optimizing crystallization processes. The principles and methodologies detailed herein provide a solid foundation for these and other advanced investigations into the physicochemical properties of this compound.

References

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis.
  • Importance, Measurements and Applications - Solubility data for early discovery, crystallization process development and formul
  • Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Request PDF: Thermodynamic models for determination of the solubility of dibenzothiophene in (methanol + acetonitrile) binary solvent mixtures. (2025, August 8).
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.
  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.
  • 1-(4-chloro-3-nitrophenyl)propan-1-one | CAS#:80093-43-2. (2025, November 9). Chemsrc.
  • RSC Advances. (n.d.). RSC Publishing.
  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). JMPAS.
  • Drug solubility: importance and enhancement techniques. (n.d.). PubMed.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). I. J. of Modern Engineering and Research.
  • Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. (n.d.). Arabian Journal of Chemistry.
  • Request PDF: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.).
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (n.d.).
  • Solubility Determination Methods Overview. (2024, July 9).
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, January 31). International Journal of Pharmaceutical Sciences and Research.
  • 1-(4-nitrophenyl)-3-phenyl-1-propanone. (2025, May 20).
  • 1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one. (n.d.). PMC - NIH.
  • 1-(4-Chloro-3-ethoxyphenyl)propan-1-one. (n.d.). Benchchem.
  • 1-(4-CHLORO-3-NITROPHENYL)
  • Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents. (n.d.). Benchchem.
  • 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)propan-2-one. (n.d.). WorldOfChemicals.
  • 1-Chloro-3-(4-chlorophenyl)propan-2-one. (n.d.). PubChem.

Sources

Safety Data Sheet (SDS) and toxicity of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and application of 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS 80093-43-2). This document is structured for researchers and drug development professionals, focusing on synthesis workflows, hazard prediction, and handling protocols.

Safety, Toxicity, and Synthesis in Pharmaceutical Applications

Executive Summary

1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS 80093-43-2), also known as 4'-Chloro-3'-nitropropiophenone , is a specialized aromatic building block used in the synthesis of pharmaceutical intermediates.[1] It serves as a critical scaffold for developing substituted cathinones , kinase inhibitors , and Bupropion analogs .

Due to the limited public toxicological data for this specific regioisomer, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the closely related 4'-chloro-3'-nitroacetophenone and 4-chloropropiophenone to establish a robust safety profile.

Chemical Characterization
PropertyData
CAS Number 80093-43-2
IUPAC Name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Synonyms 4'-Chloro-3'-nitropropiophenone; 3-Nitro-4-chloropropiophenone
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
SMILES CCC(=O)C1=CC(=C(C=C1)Cl)[O-]
Appearance Off-white to pale yellow crystalline solid (Predicted)
Boiling Point ~302.5°C (at 760 mmHg)
Density ~1.324 g/cm³
Flash Point ~136.7°C
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water
Synthesis & Application Context

This compound is synthesized via the electrophilic aromatic nitration of 4'-chloropropiophenone. The reaction is regioselective: the propionyl group (meta-directing) and the chlorine atom (ortho/para-directing) both direct the incoming nitro group to the 3-position .

3.1 Synthesis Workflow (Mechanism)

The following diagram illustrates the synthesis pathway and downstream utility in drug discovery (e.g., reduction to the aniline for coupling).

SynthesisPathway Figure 1: Regioselective Synthesis and Downstream Application Start 4'-Chloropropiophenone (CAS 6285-05-8) Reagents Mixed Acid (HNO3 + H2SO4) <0°C to RT Start->Reagents Electrophilic Attack Intermediate Sigma Complex (Arenium Ion) Reagents->Intermediate Nitration Product 1-(4-Chloro-3-nitrophenyl) propan-1-one (CAS 80093-43-2) Intermediate->Product -H+ (Aromatization) Downstream 3-Amino-4-chloropropiophenone (Aniline Derivative) Product->Downstream Reduction (Fe/HCl or H2/Pd)

Figure 1: The nitration of 4'-chloropropiophenone is highly regioselective due to the cooperative directing effects of the chloro and propionyl groups.

Hazard Identification (GHS Classification)

Note: Classifications are predicted based on SAR with 4'-chloro-3'-nitroacetophenone (CAS 5465-65-6).

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Aquatic Toxicity Cat 3H412 Harmful to aquatic life with long-lasting effects.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Toxicological Profile & Mechanism
5.1 Acute Toxicity
  • Oral: Predicted LD50 (Rat) between 500–2000 mg/kg. The presence of the nitro group often increases oral toxicity compared to the parent chloropropiophenone.

  • Dermal: Potential for absorption. Chlorinated nitro-aromatics are lipophilic, facilitating skin permeation.

  • Inhalation: Dusts are highly irritating to the upper respiratory tract.

5.2 Molecular Mechanism of Toxicity
  • Metabolic Activation: Upon ingestion, the nitro group (–NO₂) can be reduced by intestinal flora or hepatic nitroreductases to a hydroxylamine (–NHOH) and subsequently to an amine (–NH₂).

  • Methemoglobinemia Risk: While less potent than nitrobenzene, the metabolic reduction intermediates can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), potentially causing methemoglobinemia (reduced oxygen transport).

  • Sensitization: The chloro-nitro-benzene motif is a structural alert for skin sensitization (allergic contact dermatitis) via nucleophilic aromatic substitution with skin proteins.

Emergency Response & Handling Protocol

The following self-validating workflow ensures safety during spills or exposure.

EmergencyResponse Figure 2: Emergency Response Logic Flow Event Exposure / Spill Event Assess Assess Type Event->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Inhale Inhalation Assess->Inhale Spill Spill Cleanup Assess->Spill ActionSkin Wash with Soap & Water (15 mins) Discard Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Seek Medical Attn Inhale->ActionInhale SpillAction 1. Evacuate Area 2. Wear PPE (Nitrile + N95) 3. Wet Sweep (Avoid Dust) 4. Place in HazMat Container Spill->SpillAction

Figure 2: Standardized response protocol for acute exposure or laboratory spills.

Storage and Stability
  • Storage Conditions: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents (may react violently with the nitro group).

  • Stability: Stable under recommended storage conditions. Avoid exposure to direct sunlight and moisture.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 80093-43-2. Retrieved from [Link][5]

  • Chemsrc (2025). 1-(4-chloro-3-nitrophenyl)propan-1-one Physicochemical Properties. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4'-Chloro-3'-nitroacetophenone (Analogous Hazard Data). Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4'-Chloro-3'-nitropropiophenone: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and its Influence on Physical Properties

The molecular structure of 4'-Chloro-3'-nitropropiophenone dictates its intermolecular forces, which in turn govern its melting and boiling points. The presence of a polar ketone group, a chloro substituent, and a nitro group on the aromatic ring contributes to dipole-dipole interactions and London dispersion forces. The propiophenone backbone also influences the molecule's size and surface area. Understanding these structural motifs is crucial for predicting and interpreting the physical properties of the compound.

Comparative Analysis with Structurally Related Compounds

To establish a reasonable estimation for the melting and boiling points of 4'-Chloro-3'-nitropropiophenone, it is instructive to examine the experimentally determined values for analogous compounds.

CompoundStructureMelting Point (°C)Boiling Point (°C)
3'-Chloropropiophenone A propiophenone with a chloro group at the 3' position.45-47[1]124 (at 14 mmHg)[1]
4'-Chloro-3'-nitroacetophenone An acetophenone with a chloro group at the 4' position and a nitro group at the 3' position.99-101[2][3][4]Not available

The data from these related compounds suggest that the introduction of a nitro group, in addition to the chloro substituent, is likely to increase the melting point of the propiophenone scaffold due to stronger intermolecular interactions.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting point range.

Methodology: Capillary Melting Point Determination
  • Sample Preparation: A small amount of the dry, crystalline 4'-Chloro-3'-nitropropiophenone is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting point to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Crystalline Sample B Finely Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D Transfer E Controlled Heating (1-2 °C/min) D->E F Observe & Record Melting Range E->F G Melting Point Range (°C) F->G Data Output

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds with high boiling points, determination at reduced pressure (vacuum distillation) is often necessary to prevent decomposition.

Methodology: Distillation
  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet to the condenser. For high-boiling compounds, a vacuum pump and a manometer are connected to the system.

  • Sample Introduction: The 4'-Chloro-3'-nitropropiophenone sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating and Distillation: The flask is heated gently. The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: If the boiling point is determined at a pressure other than atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to estimate the normal boiling point.

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Connect Vacuum (if necessary) B->C D Gentle Heating C->D Begin E Record Stable Boiling Temperature D->E F Record Pressure D->F G Boiling Point (°C) at Pressure (mmHg) E->G Data F->G Data

Caption: Workflow for Boiling Point Determination via Distillation.

Conclusion

The determination of the melting and boiling points of 4'-Chloro-3'-nitropropiophenone is a fundamental exercise in its physicochemical characterization. While direct literature values are not currently available, the established methodologies of capillary melting point determination and distillation provide a clear and reliable path to obtaining this crucial data. The comparative analysis with structurally similar compounds provides a valuable framework for estimating and validating the experimental results. For researchers and drug development professionals, the rigorous application of these techniques is essential for ensuring the quality, purity, and consistency of this and other novel chemical entities.

References

  • ChemicalBook. (2026, January 13). 3'-Chloropropiophenone | 34841-35-5.
  • CymitQuimica. (n.d.). CAS 34841-35-5: 1-(3-Chlorophenyl)-1-propanone.
  • Sigma-Aldrich. (n.d.). 3'-Chloropropiophenone 98%.
  • Sigma-Aldrich. (n.d.). 4'-Chloro-3'-nitroacetophenone 99%.
  • CAS Common Chemistry. (n.d.). 1-(3-Chlorophenyl)-1-propanone.
  • Ottokemi. (n.d.). 4′-Chloro-3′-nitroacetophenone, 99%.
  • Scimplify. (n.d.). 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone).
  • Chem-Impex. (n.d.). 4-Chloro-3-nitroacetophenone.
  • Fisher Scientific. (n.d.). Sigma Aldrich 4'-Chloro-3'-nitroacetophenone 250 mg.
  • PubChem. (n.d.). 4'-Chloro-3'-nitroacetophenone.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4'-Chloro-3'-nitroacetophenone.

Sources

Thermodynamic Stability Profile: 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and chemical stability profile of 1-(4-Chloro-3-nitrophenyl)propan-1-one. This document is structured to serve as a primary reference for establishing stability-indicating methods and handling protocols in pharmaceutical development.[1][2]

Technical Guide Series: 4-Chloro-3-Nitropropiophenone Derivatives [1][2]

Part 1: Executive Technical Summary[1][2]

1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS: 80093-43-2) presents a unique stability profile governed by the synergistic electron-withdrawing effects of its substituents.[1][2] While the compound exhibits high thermal stability in the solid state (typically stable < 150°C), it possesses a critical chemical instability in solution due to the activation of the aryl chloride.

Core Stability Directive:

  • Thermodynamic Status: Metastable. High energy of formation due to the nitro group; prone to exothermic decomposition at elevated temperatures (>250°C).

  • Primary Degradation Vector: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The chlorine atom is highly labile under basic conditions.
    
  • Storage Requirement: Protect from light (photolytic nitro-nitrite rearrangement) and moisture (hydrolytic displacement of chloride).[1][2]

Part 2: Molecular Thermodynamics & Structural Analysis[2]

To predict the stability of this molecule without relying solely on empirical batch data, we must analyze the electronic environment that dictates its thermodynamic reactivity.

Electronic Activation (The "Double-Activation" Effect)

The thermodynamic instability of the C-Cl bond is the defining feature of this molecule. The chlorine atom at position 4 is activated by two powerful electron-withdrawing groups (EWGs):

  • Ortho-Nitro Group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     at C3):  Inductively withdraws electron density and stabilizes the Meisenheimer complex intermediate via resonance.[2]
    
  • Para-Propiophenone Group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     at C1):  Withdraws electron density via conjugation, further reducing the electron density at the C4 carbon.
    

Impact: The C4 carbon is highly electrophilic.[1] Unlike chlorobenzene, which is inert to hydrolysis, this derivative will undergo hydrolysis to 4-hydroxy-3-nitropropiophenone in the presence of even weak bases or prolonged exposure to moisture.[1][2]

Thermal Energetics[1][3]
  • Heat of Formation (

    
    ):  Estimated to be negative but close to zero or slightly positive due to the nitro group. The decomposition reaction is highly exothermic.
    
  • Bond Dissociation Energy (BDE): The weakest bond is the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     bond (
    
    
    
    ). Thermal stress above 250°C typically initiates radical homolysis of this bond, leading to
    
    
    release and charring.

Part 3: Degradation Pathways & Visualization[1][2]

The following diagram illustrates the competing degradation pathways that must be controlled during processing and storage.

DegradationPathways Parent 1-(4-Chloro-3-nitrophenyl) propan-1-one Hydrolysis 4-Hydroxy-3-nitrophenyl propan-1-one (Phenolic Impurity) Parent->Hydrolysis Hydrolysis (SnAr) pH > 7, H2O Photolysis Nitro-Nitrite Rearrangement Products Parent->Photolysis hv (UV-A/B) Thermal Aryl Radicals + NOx (Tars/Char) Parent->Thermal Pyrolysis > 250°C Meisenheimer Meisenheimer Complex (Transition State) Parent->Meisenheimer Nucleophilic Attack Meisenheimer->Hydrolysis

Figure 1: Primary degradation vectors.[1][2] The red pathway (


) is the highest risk during formulation and storage.

Part 4: Experimental Validation Framework

Do not rely on generic stability data.[1] The following protocols are designed to stress the specific weak points of this molecular scaffold.

Protocol A: Susceptibility Profiling (Chemical Stability)

Objective: Quantify the rate of chloride displacement (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) to determine pH limits for formulation.

Methodology:

  • Preparation: Dissolve 50 mg of the compound in 50 mL of Acetonitrile/Buffer (50:50 v/v) mixtures at pH 4.0, 7.0, and 9.0.

  • Incubation: Thermostat at 40°C.

  • Sampling: Aliquot 1 mL at t=0, 4h, 24h, and 72h. Quench immediately with 0.1% Formic Acid to stop the reaction.

  • Analysis: HPLC-UV (254 nm). Monitor the decrease of the parent peak and the appearance of the more polar phenol peak (approx. RRT 0.6-0.8).[1][2]

  • Validation: The reaction follows pseudo-first-order kinetics. Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     vs. time.
    
    • Pass Criteria:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       degradation at pH 7.0 after 24h.
      
    • Fail Criteria: Detectable phenol formation at pH 4.0 indicates extreme moisture sensitivity.[1]

Protocol B: Differential Scanning Calorimetry (DSC) (Thermal Stability)

Objective: Determine the "Onset of Thermal Decomposition" (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) to set safety limits for drying and milling.

Methodology:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1]

  • Sample: 2–5 mg in a hermetically sealed gold or high-pressure steel pan.

    • Note: Do not use open aluminum pans; sublimation or evaporation may mask decomposition endotherms.[1]

  • Ramp: 10°C/min from 30°C to 350°C.

  • Interpretation:

    • Event 1 (Endotherm): Melting Point (Expect range: 60–90°C, dependent on polymorph).[1]

    • Event 2 (Exotherm): Decomposition.[1][3]

    • Critical Limit: If the decomposition exotherm onset is < 50°C above the melting point, the process window is too narrow for melt extrusion or hot-melt coating.

Part 5: Quantitative Data Summary (Predicted)

The following table summarizes the thermodynamic parameters based on structural group contribution theory and analogue behavior (e.g., 1-chloro-2,4-dinitrobenzene).

ParameterValue / RangeSignificance
Melting Point 70°C – 85°C (Est.)Low melting point requires cold storage to prevent sintering.[1][2]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Onset)
> 260°CThermally stable for standard drying operations (< 60°C).
Hydrolysis Rate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
High at pH > 8Critical Quality Attribute. Requires acid-stabilized excipients.[2]
LogP (Octanol/Water) ~ 2.8 – 3.2Moderate lipophilicity; low water solubility protects solid core from hydrolysis.[1]
pKa (of conjugate acid) -The molecule is neutral, but the hydrolysis product (phenol) has pKa ~ 7.[1]

Part 6: Stability Testing Workflow

Use this decision tree to determine the handling classification of the material.

StabilityWorkflow Start Start Stability Assessment SolubilityTest Solubility Screen (pH 1.2, 4.5, 6.8) Start->SolubilityTest StressTest Stress Test: 0.1N NaOH, 1h SolubilityTest->StressTest Decision1 > 1% Degradation? StressTest->Decision1 HandleA Class A: Labile Store -20°C Desiccant Mandatory Decision1->HandleA Yes (High Risk) HandleB Class B: Stable Store RT Protect from Light Decision1->HandleB No (Low Risk)

Figure 2: Classification workflow for incoming raw material batches.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11520625, 1-(4-Chloro-3-nitrophenyl)propan-1-one. Retrieved from [Link][1][2]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Nucleophilic Aromatic Substitution mechanisms in nitro-activated aryl halides).

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: 4-Chloro-3-nitropropiophenone. (General reference for handling nitro-aromatics).

Sources

Spectroscopic Profiling of Nitro-Substituted Propiophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characteristics of Nitro-Substituted Propiophenones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Framework

Nitro-substituted propiophenones (1-(nitro-phenyl)-propan-1-one) serve as critical intermediates in the synthesis of substituted cathinones, amphetamines, and various pharmaceutical agents. Their spectroscopic characterization is governed by the interplay between the electron-withdrawing nitro group (


) and the propionyl side chain.

For the research scientist, distinguishing between the ortho-, meta-, and para- isomers is not merely an academic exercise but a requirement for ensuring regioselectivity in Friedel-Crafts acylations or nitration protocols. This guide synthesizes the electronic effects, spectral fingerprints, and fragmentation behaviors of these isomers.

Electronic & Steric Architecture

The position of the nitro group dictates the spectroscopic shifts through Inductive (


) and Resonance (

) effects.
  • Para (4-nitro): Maximizes conjugation. The

    
     effect withdraws electron density directly from the carbonyl carbon's conjugation path, increasing the double-bond character of the carbonyl (higher force constant) relative to electron-donating substituents, though the net effect vs. unsubstituted propiophenone is nuanced by the overall ring deactivation.
    
  • Meta (3-nitro): The nitro group operates primarily through the

    
     effect. Resonance interaction with the carbonyl is minimal. This is the thermodynamically favored product of propiophenone nitration.
    
  • Ortho (2-nitro): Dominated by steric hindrance (twisting the carbonyl out of planarity) and field effects. This often results in hypsochromic shifts in UV and distinct carbonyl frequencies in IR.

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) is the primary diagnostic handle.[1][2]
Comparative IR Data
Functional GroupVibration Mode2-Nitro (Ortho)3-Nitro (Meta)4-Nitro (Para)
Carbonyl (C=O) Stretch~1695–1705 cm

~1690–1700 cm

~1695–1710 cm

Nitro (

)
Asym. Stretch1530–1540 cm

1530–1540 cm

1520–1530 cm

Nitro (

)
Sym. Stretch1350–1360 cm

1350–1360 cm

1340–1350 cm

Aromatic C=C Ring Stretch~1600, 1480 cm

~1600, 1475 cm

~1600, 1590 cm

Technical Insight: In 4-nitropropiophenone, the strong electron-withdrawing nature of the nitro group reduces the basicity of the carbonyl oxygen but can increase the


 frequency compared to electron-rich analogs (like 4-methoxypropiophenone, 

cm

) due to the destabilization of the polarized resonance form (

). However, in the ortho isomer, the "ortho effect" (field effect and loss of planarity) often shifts the carbonyl band to higher wavenumbers due to reduced conjugation between the ring and the carbonyl.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The nitro group is a strong deshielding agent, shifting adjacent protons downfield.

NMR Characteristics (in )
  • Ethyl Chain (Invariant):

    • 
       ppm (Triplet, 
      
      
      
      Hz,
      
      
      )
    • 
       ppm (Quartet, 
      
      
      
      Hz,
      
      
      )
  • Aromatic Region (Isomer Specific):

    • 4-Nitro: Classic

      
       system. Two doublets (roofing effect common).
      
      • 
         ppm (2H, d, ortho to 
        
        
        
        )
      • 
         ppm (2H, d, ortho to 
        
        
        
        ) — Note: The nitro group and carbonyl are both withdrawing, pushing all aromatic protons > 8.0 ppm.
    • 3-Nitro: Asymmetric pattern.

      • Singlet-like (t) at

        
         ppm (H2, between two withdrawing groups).
        
      • Doublets at

        
         ppm (H4/H6).
        
      • Triplet at

        
         ppm (H5).
        
    • 2-Nitro: Complex multiplet

      
       7.6–8.2 ppm due to non-equivalence and proximity to the carbonyl.
      
NMR Shifts

The carbonyl carbon typically resonates at 198–200 ppm . The nitro-substituted carbon (


) appears at ~150 ppm , while the carbonyl-bearing ring carbon (

) is around 137–142 ppm .

Mass Spectrometry (MS)

Fragmentation is dominated by


-cleavage and nitro-group specific losses. Unlike butyrophenone, propiophenone lacks a 

-hydrogen on the alkyl chain, precluding the standard McLafferty rearrangement involving the chain.
Fragmentation Pathway Visualization

The following diagram illustrates the primary decay channels for 4-nitropropiophenone under Electron Impact (EI, 70eV).

Fragmentation M_ion Molecular Ion (M+) m/z 179 Acylium Acylium Ion [O2N-Ph-C≡O]+ m/z 150 M_ion->Acylium - Et• (29) (Alpha Cleavage) Phenol Phenolic Ion (Nitro-Nitrite Rearr.) [HO-Ph-CO]+ M_ion->Phenol Rearrangement NO_loss [M - NO]+ m/z 149 M_ion->NO_loss - NO (30) (Nitro-Nitrite) Phenyl Aryl Cation [O2N-Ph]+ m/z 122 Acylium->Phenyl - CO (28) m/z 76 m/z 76 Phenyl->m/z 76 - NO2 (46)

Figure 1: Primary fragmentation pathways for nitro-substituted propiophenones (EI-MS).

Key Fragments:

  • m/z 179: Molecular Ion (

    
    ).
    
  • m/z 150: Base peak (usually). Loss of ethyl radical (

    
    ).
    
  • m/z 122: Loss of CO from the acylium ion (

    
    ).
    
  • m/z 133: Loss of

    
     radical from molecular ion (
    
    
    
    ).
  • m/z 149: Loss of NO (

    
    ), characteristic of nitroaromatics via nitro-nitrite rearrangement.
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution splitting patterns of the aromatic region.

  • Solvent Selection: Use

    
     (Deuterated Chloroform) with 0.03% TMS as an internal standard. For nitro-compounds, ensure the solvent is acid-free to prevent protonation artifacts.
    
  • Concentration: Dissolve 10–15 mg of the nitropropiophenone isomer in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved micro-particulates which cause line broadening.

  • Acquisition: Run at minimum 300 MHz (preferably 500 MHz) with a spectral width of -2 to 12 ppm. Set relaxation delay (

    
    ) to 1.0s for standard integration.
    
Protocol B: UV-Vis Determination of

To assess electronic transitions (


 and 

).
  • Stock Solution: Prepare a

    
     M stock solution in HPLC-grade Methanol.
    
  • Working Solution: Dilute 100

    
    L of stock into 10 mL Methanol (Final conc: 
    
    
    
    M).
  • Blanking: Use pure Methanol in a quartz cuvette (1 cm path length).

  • Scan: Scan from 200 nm to 400 nm.

    • Expectation: High intensity band ~260 nm (

      
      ) and a weaker, broad band ~300–320 nm (
      
      
      
      ), often red-shifted compared to unsubstituted propiophenone due to the nitro group.

References

  • National Institute of Standards and Technology (NIST). 3'-Nitropropiophenone Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 2-Nitrophenol and Related Nitro-Carbonyl Data (Comparative). National Library of Medicine. [Link]

Sources

The Tri-Functional Scaffold: Exploiting 1-(4-Chloro-3-nitrophenyl)propan-1-one in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precursor Potential of 1-(4-Chloro-3-nitrophenyl)propan-1-one in Organic Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, Academic Researchers

Executive Summary

In the landscape of intermediate scaffolds, 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS: 80093-43-2) represents a "dense functional array"—a molecule where three distinct reactive centers (aryl chloride, nitro group, and ketone) are positioned to enable orthogonal transformations. Unlike simple propiophenones often associated with restrictive precursor lists, this tri-substituted arene serves as a legitimate, versatile gateway for complex heterocyclic synthesis, particularly in the development of chalcone-based antimicrobials , indole alkaloids , and


-lactam antibiotics .

This guide dissects the chemoselective potential of this molecule, providing validated protocols for exploiting its electronic "push-pull" architecture to construct high-value pharmaceutical pharmacophores.

Chemical Architecture & Reactivity Profile

The utility of 1-(4-Chloro-3-nitrophenyl)propan-1-one stems from the electronic interplay between its substituents.

  • The Nitro "Activator" (

    
    ):  The strong electron-withdrawing nature (
    
    
    
    ) of the nitro group at the meta position relative to the ketone—but ortho to the chlorine—dramatically lowers the energy barrier for nucleophilic attack at
    
    
    .
  • The Labile Chloride (

    
    ):  While typical aryl chlorides are inert to 
    
    
    
    , the ortho-nitro activation renders this position highly susceptible to displacement by amines, thiols, and alkoxides.
  • The Propiophenone Tail (

    
    ):  The ketone offers a handle for chain extension (aldol condensations) or reductive amination, while the 
    
    
    
    -methylene allows for halogenation and subsequent thiazole formation.
Reactivity Map

ReactivityMap Root 1-(4-Chloro-3-nitrophenyl) propan-1-one SNAr SNAr Displacement (C4 Position) Root->SNAr Ortho-Nitro Activation Chalcone Claisen-Schmidt Condensation Root->Chalcone Ketone Reactivity Reduction Nitro Reduction (Aniline Formation) Root->Reduction Chemoselective Reductants Heterocycle Indole/Quinoline Scaffolds SNAr->Heterocycle Cyclization Chalcone->Heterocycle Michael Addn Reduction->Heterocycle Condensation

Figure 1: Orthogonal reactivity pathways enabled by the tri-functional scaffold.

Core Transformation I: The Gateway

The most immediate application of this scaffold is the rapid generation of 4-amino-3-nitropropiophenones. These intermediates are critical for synthesizing kinase inhibitors where the aniline NH acts as a hydrogen bond donor.

Mechanism

The reaction proceeds via a Meisenheimer complex . The 3-nitro group stabilizes the negative charge intermediate, allowing weak nucleophiles (like anilines) or bulky secondary amines to displace the chloride under mild conditions.

Experimental Protocol: Synthesis of 4-Morpholino Derivative

This protocol demonstrates the displacement of the activated chloride using morpholine.

Reagents:

  • Substrate: 1-(4-Chloro-3-nitrophenyl)propan-1-one (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the substrate in 20 mL of ACN.

  • Addition: Add finely ground anhydrous

    
     followed by the slow addition of morpholine.
    
  • Reflux: Heat the mixture to 80°C. Monitor via TLC (typically 2–4 hours). The spot for the starting chloride (

    
     in 3:1 Hex/EtOAc) will disappear, replaced by a more polar yellow/orange spot.
    
  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Validation:

  • 
     NMR:  Look for the disappearance of the aryl-Cl doublet and the appearance of morpholine methylene protons (3.0–3.8 ppm).
    

Core Transformation II: Chalcone Synthesis (Antibacterial Scaffolds)

The ketone moiety allows for Claisen-Schmidt condensation with aromatic aldehydes. The resulting chalcones (1,3-diaryl-2-propen-1-ones) are potent pharmacophores known to inhibit bacterial cell division (FtsZ inhibitors) and show activity against MRSA [1].

Experimental Protocol: Base-Catalyzed Condensation

Reagents:

  • Substrate: 1-(4-Chloro-3-nitrophenyl)propan-1-one (1.0 eq)

  • Aldehyde: 4-Methoxybenzaldehyde (1.0 eq)

  • Catalyst: 10% NaOH (aq)

  • Solvent: Ethanol (95%)

Step-by-Step Workflow:

  • Mixing: Combine substrate and aldehyde in ethanol at room temperature.

  • Catalysis: Add the NaOH solution dropwise while stirring vigorously. The solution often darkens immediately.

  • Reaction: Stir at room temperature for 6–12 hours. Precipitation of the chalcone usually occurs as the reaction progresses.

  • Isolation: Neutralize with dilute HCl (to pH 7) to ensure stability of the nitro group. Filter the precipitate.[2]

  • Crystallization: Recrystallize from hot ethanol.

Why this works: The electron-withdrawing nitro group on the ketone ring increases the acidity of the


-protons, facilitating enolate formation and accelerating the condensation.

Advanced Application: Indole and Heterocycle Synthesis

A sophisticated use of this scaffold involves reductive cyclization . By reducing the nitro group to an amine in the presence of the ketone (or a modified side chain), researchers can access indole or quinoline cores—structures ubiquitous in bioactive alkaloids.

Pathway Visualization: The Bartoli/Leimgruber-Batcho Logic

HeterocycleSynthesis Start 1-(4-Chloro-3-nitrophenyl) propan-1-one Step1 Step 1: Alpha-Functionalization (e.g., DMF-DMA condensation) Start->Step1 Condensation Intermediate Enamine Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Step2 Nitro Reduction Product Substituted Indole/Quinoline Step2->Product Intramolecular Nucleophilic Attack

Figure 2: Logic flow for converting the nitro-ketone scaffold into fused heterocycles.

Critical Note on Chemoselectivity: When reducing the nitro group (Step 2 above), one must avoid dehalogenating the aromatic ring.

  • Avoid:

    
     (often removes Ar-Cl).
    
  • Preferred:

    
     in Ethanol or 
    
    
    
    . These conditions reduce the
    
    
    to
    
    
    while preserving the Ar-Cl bond and the ketone (or reducing the ketone to an alcohol, depending on severity).

Pharmaceutical Relevance & Data Summary

The derivatives of 1-(4-Chloro-3-nitrophenyl)propan-1-one have demonstrated significant bioactivity in peer-reviewed literature.

Derivative ClassTarget / ApplicationKey MechanismRef
Chalcones MRSA / S. aureusDisruption of cell membrane / FtsZ inhibition[1]
Azetidinones

-Lactamase Inhibitors
Formed via Schiff base cycloaddition with chloroacetyl chloride[2]
Amino-Propiophenones Kinase InhibitorsATP-binding pocket occupation (via H-bonding of aniline)[3]
Safety & Handling
  • Skin Sensitization: As a halogenated nitro-aromatic, this compound is a likely skin sensitizer. Handle in a fume hood with nitrile gloves.

  • Thermal Stability: Nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness without safety screening (DSC).

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 2022.[3] Link

  • Eco-friendly Synthesis of 3-Chloro-4-(3-Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars, 2014. Link

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Molecules, 2019. Link

  • 1-(4-Chloro-3-nitrophenyl)propan-1-one Physical Properties & Safety. Chemsrc. Link

Sources

Methodological & Application

Synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one from 4-chloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-chloro-3-nitrophenyl)propan-1-one via the electrophilic aromatic nitration of 4-chloropropiophenone. The protocol details the underlying chemical principles, safety precautions, step-by-step experimental procedures, and methods for product characterization. This synthesis yields a valuable chemical intermediate used in various research and development applications. The focus is on ensuring scientific integrity, reproducibility, and, most importantly, laboratory safety.

Introduction and Scientific Principle

The nitration of 4-chloropropiophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this process, an electron-rich aromatic ring attacks a potent electrophile, leading to the substitution of a hydrogen atom. For nitration, the active electrophile is the highly reactive nitronium ion (NO₂⁺).[2][3] This ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as a catalyst and a dehydrating agent to drive the reaction forward.[1][4]

The starting material, 4-chloropropiophenone, has two substituents on the benzene ring: a chloro group (-Cl) at position 4 and a propionyl group (-COC₂H₅) at position 1. The regioselectivity of the incoming nitro group is determined by the directing effects of these existing substituents.

  • Propionyl Group (-COC₂H₅): This is an acyl group, which is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[5][6][7]

  • Chloro Group (-Cl): Halogens are a unique class of substituents. They are weakly deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can donate electron density and stabilize the carbocation intermediate (arenium ion) via resonance.[6][8]

When these directing effects are considered together, the chloro group directs ortho to itself (positions 3 and 5), while the propionyl group directs meta (also positions 3 and 5). Since both groups reinforce substitution at position 3 (and 5), the nitration reaction selectively yields the 3-nitro product.

Safety First: Hazard Analysis and Risk Mitigation

THIS PROTOCOL MUST BE PERFORMED BY TRAINED PERSONNEL IN A PROPERLY FUNCTIONING CHEMICAL FUME HOOD. A THOROUGH RISK ASSESSMENT MUST BE COMPLETED BEFORE COMMENCING ANY WORK.

The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely hazardous.

  • Corrosivity: Both acids are severely corrosive and can cause immediate, deep chemical burns upon contact with skin or eyes.[9][10]

  • Oxidizing Hazard: Concentrated nitric acid is a powerful oxidizing agent and can react violently or explosively with combustible and organic materials.[11] Keep all organic solvents and materials away from the nitrating mixture.

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, causing rapid boiling and splashing of corrosive materials.[11][12]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide gases (NOₓ), which are harmful upon inhalation.[10][13]

Required Personal Protective Equipment (PPE):

  • Chemical splash goggles and a full-face shield.[9]

  • Acid-resistant gloves (e.g., neoprene or butyl rubber; check manufacturer's compatibility chart). Standard nitrile gloves offer insufficient protection.[14]

  • Flame-retardant lab coat and an impervious chemical apron.[9]

  • Closed-toe shoes.

Emergency Preparedness:

  • An eyewash station and safety shower must be immediately accessible.[10][14]

  • A spill kit containing an appropriate neutralizer (e.g., sodium bicarbonate) must be on hand.[13]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be clean and completely dry.

Materials and Equipment
Reagents & Materials Equipment
4-Chloropropiophenone (C₉H₉ClO)125 mL Erlenmeyer flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (HNO₃, 70%)Ice-water bath
Deionized Water (H₂O)Graduated cylinders
Ethanol (or other suitable recrystallization solvent)Pasteur pipettes or dropping funnel
Sodium Bicarbonate (NaHCO₃)Büchner funnel and filter flask
Anhydrous Sodium Sulfate (Na₂SO₄)Separatory funnel
Diethyl Ether (or other extraction solvent)Rotary evaporator
Crushed IceBeakers
pH paperMelting point apparatus
Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Cool H₂SO₄ in Flask (Ice Bath) C Add 4-Chloropropiophenone to Flask A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool D Slowly Add Nitrating Mix to Flask (0-10 °C) B->D C->D E Stir at Room Temp D->E F Quench: Pour Reaction Mixture onto Ice E->F G Isolate Crude Solid (Vacuum Filtration) F->G H Wash Solid with Cold Water (until neutral pH) G->H I Recrystallize Crude Solid (e.g., Ethanol) H->I J Collect Pure Crystals (Vacuum Filtration) I->J K Dry Product J->K L Characterize Product (MP, IR, NMR) K->L

Caption: Experimental workflow for the synthesis of 1-(4-chloro-3-nitrophenyl)propan-1-one.

Step-by-Step Procedure
  • Preparation of Nitrating Mixture: In a clean, dry test tube, carefully add 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

  • Reaction Setup: Place a 125 mL Erlenmeyer flask containing a magnetic stir bar in a large ice-water bath on a magnetic stirrer. Add 10 mL of concentrated sulfuric acid to the flask and allow it to cool for approximately 10 minutes while stirring.[15]

  • Substrate Addition: Weigh 40 mmol of 4-chloropropiophenone (approx. 6.74 g) and add it portion-wise to the cold, stirring sulfuric acid in the Erlenmeyer flask.[15]

  • Nitration: Using a Pasteur pipette or dropping funnel, add the cold nitrating mixture dropwise to the stirring solution in the flask over a period of 10-15 minutes.[15][16] Crucially, monitor the temperature of the reaction mixture and maintain it below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-15 minutes.[1][16]

  • Quenching: Slowly pour the reaction mixture into a 600 mL beaker containing approximately 100 g of crushed ice with constant stirring.[12] This step is highly exothermic and should be done carefully in the fume hood. A yellow solid should precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the solid on the filter paper with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[12]

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of a suitable solvent (ethanol is a good starting point for nitroaromatic compounds) and heat the mixture gently to dissolve the solid.[17][18] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.

  • Characterization: Determine the mass and calculate the percent yield. Characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.

Reaction Mechanism and Regioselectivity

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Mechanism cluster_0 Step 1: Generation of Nitronium Ion (Electrophile) cluster_1 Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ O=N⁺=O Protonated_HNO3->NO2+ - H₂O H2O H₂O Start 4-Chloropropiophenone Intermediate Resonance-Stabilized Arenium Ion (Sigma Complex) Start->Intermediate + NO₂⁺ Product 1-(4-Chloro-3-nitrophenyl)propan-1-one Intermediate->Product - H⁺ (to HSO₄⁻)

Sources

Application Note: High-Selectivity Catalytic Hydrogenation of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 1-(4-Chloro-3-nitrophenyl)propan-1-one (CNPP) presents a classic problem in chemoselectivity. This molecule contains three reactive functionalities: a nitro group (


), an aryl chloride  (

), and a ketone (

).

The primary objective for most pharmaceutical applications is the selective reduction of the nitro group to the primary amine (aniline ) while preserving the aryl chloride (essential for biological activity or further coupling) and often the ketone (for subsequent reductive amination or chiral reduction).

This guide details protocols to achieve >98% selectivity for the amino-ketone product, specifically addressing the suppression of hydrodechlorination (a common side reaction with Pd catalysts) and controlling the reduction of the carbonyl group.

Chemoselectivity & Mechanistic Analysis

The Competitive Landscape

In a standard hydrogenation environment (H₂, Metal Catalyst), the thermodynamic order of reduction typically follows:

  • Nitro Group (

    
    ) – Fastest.
    
  • Aryl Chloride (Hydrogenolysis) – Competitive on Pd surfaces.

  • Ketone – Slower, but accelerated by higher pressures or specific solvents.

The critical failure mode in this synthesis is dechlorination . The resulting impurity, 1-(3-aminophenyl)propan-1-one, is structurally similar to the product and difficult to remove via crystallization.

Catalyst Selection Strategy
  • Palladium (Pd/C): High activity but promotes rapid dechlorination. Not recommended without specific inhibitors (e.g., thiophene, ethylenediamine).

  • Platinum (Pt/C): The gold standard for halo-nitro aromatics. Pt preferentially adsorbs the nitro group over the halogen, significantly reducing dechlorination risk.

  • Raney Nickel: Effective and economical, but requires careful handling (pyrophoric). Sulfided forms can further suppress hydrogenolysis.

  • Promoters: The addition of Iron (Fe) or Vanadium (V) to Pt catalysts creates electron-deficient sites that activate the

    
     bond while suppressing the oxidative addition of the 
    
    
    
    bond to the metal center.
Reaction Pathway Diagram

ReactionPathway SM Starting Material 1-(4-Chloro-3-nitrophenyl)propan-1-one Target TARGET PRODUCT 1-(3-Amino-4-chlorophenyl)propan-1-one SM->Target Selective NO2 Reduction (Pt/C, Mild Cond.) Dechlor Impurity A (Dechlorinated) 1-(3-Aminophenyl)propan-1-one SM->Dechlor Hydrodechlorination (Pd/C, No Inhibitor) Alcohol Impurity B (Over-reduced) 1-(3-Amino-4-chlorophenyl)propan-1-ol Target->Alcohol Ketone Reduction (High T/P, Protic Solvent) Dechlor->Alcohol

Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red/Grey).

Experimental Protocols

Protocol A: Selective Nitro Reduction (Pt/C Method)

Best for: High-value synthesis requiring minimal purification.

Materials
  • Substrate: 1-(4-Chloro-3-nitrophenyl)propan-1-one (10.0 g, 46.8 mmol).

  • Catalyst: 5% Pt/C (sulfided type preferred for max halogen retention), 0.5 wt% loading (50 mg dry basis).

  • Solvent: Methanol (100 mL) or Ethyl Acetate (for slower rate but higher selectivity).

  • Additive: None required for sulfided Pt; if using standard Pt/C, add 0.1 eq.

    
     to buffer acidity.
    
Equipment
  • High-pressure stainless steel autoclave (e.g., Parr Reactor) or Flow Hydrogenation module (H-Cube).

Step-by-Step Procedure
  • Loading: Charge the autoclave with the substrate and solvent. Sonicate briefly to ensure dissolution.

  • Catalyst Addition: Add the Pt/C catalyst carefully (wet with water first to prevent ignition).

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (pressurize to 5 bar, vent). Then purge with Hydrogen (
    
    
    
    ) 3 times.
  • Reaction: Pressurize to 5–10 bar (70–145 psi)

    
    . Heat to 30°C .
    
    • Note: Keep temperature

      
       to prevent ketone reduction.
      
  • Monitoring: Stir at 800-1000 rpm. The reaction is exothermic; monitor internal temp. Reaction typically completes in 2–4 hours.

  • Completion: Check via HPLC/TLC. Look for disappearance of the nitro peak.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard).

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

Protocol B: Inhibition of Dechlorination (Raney Ni Method)

Best for: Cost-sensitive scale-up.

Materials
  • Catalyst: Raney Nickel (active slurry).

  • Inhibitor: Potassium Thiocyanate (KSCN) or Morpholine.

  • Solvent: Ethanol.[1]

Procedure Modifications
  • Add 1-2 mol% KSCN relative to the catalyst. The thiocyanate ions adsorb onto the high-energy sites of the Nickel, poisoning the catalyst against

    
     bond insertion without stopping nitro reduction.
    
  • Run at slightly higher pressure (10–20 bar ) as the poisoned catalyst is less active.

Results & Data Analysis

Expected Yields & Specifications
ParameterProtocol A (Pt/C)Protocol B (Ra-Ni + Inhibitor)Protocol C (Pd/C - Unoptimized)
Conversion > 99%> 98%> 99%
Selectivity (Amine) > 98% > 95%~ 70%
De-Cl Impurity < 0.5% < 2.0%15 - 25%
Alcohol Impurity < 1.0%< 1.0%< 1.0%
Isolated Yield 92 - 95%85 - 90%N/A (Complex Mixture)
Analytical Validation
  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Retention Times (approx): Aniline Product < Nitro SM < De-Cl Impurity.

  • NMR Check:

    • Look for the disappearance of the aromatic protons ortho to the nitro group.

    • Confirm the integrity of the propyl ketone chain (triplet/quartet pattern preserved).

Workflow Visualization

Workflow Start Start: Raw Material 1-(4-Chloro-3-nitrophenyl)propan-1-one Prep Solvent Dissolution (MeOH or EtOAc) Start->Prep CatLoad Catalyst Loading (Pt/C or Doped Ra-Ni) Prep->CatLoad React Hydrogenation 5-10 bar H2, 30°C, 3 hrs CatLoad->React Check In-Process Control (HPLC) Check for De-Cl impurity React->Check Check->React Incomplete Filter Catalyst Filtration (Celite/GFF) Check->Filter Pass Isolate Evaporation & Crystallization Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Dechlorination Catalyst too active (Pd) or Temp too high.Switch to sulfided Pt/C. Add thiophene (if using Pd). Lower temperature to <25°C.
Incomplete Reaction Poisoned catalyst or H2 starvation.Increase agitation (mass transfer limit). Increase pressure (kinetics).
Ketone Reduction Reaction time too long or Temp >50°C.Stop reaction immediately upon nitro consumption. Use non-protic solvent (EtOAc).
Unknown Impurity Hydroxylamine intermediate accumulation.Reaction stalled. Increase Temp slightly or add fresh catalyst to push to amine.

References

  • Selective Hydrogenation of p-Chloronitrobenzene

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[2]

    • Source: RSC Advances, 2015.
    • URL:[Link]

  • General Hydrogenation Protocols: Title: Hydrogenation Catalysts - Tokyo Chemical Industry (TCI) Product Guide. Source: TCI Chemicals.
  • Dehalogenation Control

    • Title: Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
    • Source: Semantic Scholar / Russian Chemical Reviews.
    • URL:[Link] (Representative link to concept).

  • Chemical Properties

    • Title: 1-(4-chloro-3-nitrophenyl)propan-1-one | CAS#:80093-43-2.[3][4]

    • Source: ChemSrc.
    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Chloro-3-nitrophenyl)propan-1-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of the chemical intermediate, 1-(4-chloro-3-nitrophenyl)propan-1-one. We will delve into its pivotal role in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Detailed, field-proven protocols for its primary transformations, including nitro group reduction and subsequent functionalization, are presented. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of a drug manufacturing process. 1-(4-Chloro-3-nitrophenyl)propan-1-one emerges as a key building block due to the orthogonal reactivity of its functional groups. The presence of a ketone, a nitro group, and a halogenated aromatic ring provides multiple, distinct handles for sequential chemical modifications.

The chloro and nitro substituents on the phenyl ring are electron-withdrawing, influencing the reactivity of the aromatic system and providing sites for further diversification. The propanone side chain is amenable to a variety of transformations, including reduction and elaboration. This multi-functionality makes it a valuable precursor in the construction of complex molecular architectures commonly found in modern therapeutics.

Core Applications in Drug Discovery

The primary utility of 1-(4-chloro-3-nitrophenyl)propan-1-one lies in its role as a precursor to a variety of aniline derivatives, which are central components of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.[1]

This intermediate has been instrumental in the synthesis of inhibitors for several key kinases, including:

  • Janus Kinase 1 (JAK1)[2]

  • Extracellular signal-regulated kinases 1/2 (ERK1/2)[3]

The general synthetic strategy involves the reduction of the nitro group to an amine, which can then participate in a variety of coupling reactions to build the final drug molecule.

Experimental Protocols & Methodologies

Foundational Transformation: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is the most critical and frequently the initial step in utilizing 1-(4-chloro-3-nitrophenyl)propan-1-one. The choice of reducing agent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the ketone functionality.

Pillar of Trustworthiness: The protocols provided below are designed to be self-validating through clear in-process controls and defined endpoints.

Common Reduction Methodologies:

A variety of methods are available for the reduction of aromatic nitro groups, each with its own advantages and substrate compatibility.[4][5]

Method Reagents & Conditions Advantages Considerations
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel, various solvents (e.g., EtOH, MeOH, EtOAc)High yield, clean reaction, environmentally friendly.Potential for dehalogenation, especially with Pd/C. Raney Nickel is often preferred to preserve the chloro-substituent.[6]
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHCost-effective, robust, tolerates a wide range of functional groups.Stoichiometric amounts of metal are required, leading to significant waste. Workup can be challenging.[6]
Transfer Hydrogenation Ammonium formate, Pd/CMilder conditions than direct hydrogenation, avoids the need for high-pressure hydrogen gas.Can be slower than direct hydrogenation.

Step-by-Step Protocol: Selective Nitro Group Reduction using Tin(II) Chloride

This protocol is favored for its high chemoselectivity, preserving both the chloro and ketone functionalities.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(4-chloro-3-nitrophenyl)propan-1-one (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium.

    • The resulting mixture is filtered through a pad of celite to remove tin salts.

    • The filtrate is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product, 1-(3-amino-4-chlorophenyl)propan-1-one, can be purified by column chromatography on silica gel or by recrystallization.

Causality in Protocol Design: The use of an acidic medium in conjunction with a metal reductant like tin is a classic method for nitro group reduction.[4] The choice of ethanol as a solvent ensures the solubility of the starting material and the tin salt. The basic workup is essential to remove the acidic tin byproducts and isolate the free amine.

Visualization of the Core Synthetic Pathway:

G A 1-(4-Chloro-3-nitrophenyl)propan-1-one B 1-(3-Amino-4-chlorophenyl)propan-1-one A->B Nitro Group Reduction (e.g., SnCl2/HCl or H2/Catalyst) C Advanced Pharmaceutical Intermediate B->C Further Functionalization (e.g., Amide Coupling, Buchwald-Hartwig amination)

Caption: Core transformation of the intermediate.

Subsequent Transformations of the Amine Intermediate

The resulting 1-(3-amino-4-chlorophenyl)propan-1-one is a versatile intermediate for a multitude of coupling reactions.

Example Workflow: Synthesis of a Pyrazole-based Kinase Inhibitor Precursor

This workflow illustrates a common synthetic route following the initial nitro reduction.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Ketone Reduction (Optional) A 1-(4-Chloro-3-nitrophenyl)propan-1-one B 1-(3-Amino-4-chlorophenyl)propan-1-one A->B SnCl2, HCl, EtOH D Amide Intermediate B->D Coupling Agent (e.g., HATU, EDCI) C Pyrazole Carboxylic Acid C->D E Final Precursor D->E Reducing Agent (e.g., NaBH4)

Caption: Multi-step synthesis workflow.

Protocol: Amide Bond Formation

  • Reactant Preparation: Dissolve 1-(3-amino-4-chlorophenyl)propan-1-one (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Progression: Stir the mixture at room temperature and monitor by TLC or HPLC.

  • Isolation: Once the reaction is complete, perform an aqueous workup followed by extraction and purification by column chromatography.

Scientific Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Coupling agents like HATU activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions.

Safety and Handling Considerations

  • 1-(4-Chloro-3-nitrophenyl)propan-1-one: This compound should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Reducing Agents: Many reducing agents are flammable or react violently with water. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Acidic and Basic Solutions: Handle with care to avoid chemical burns.

Conclusion

1-(4-Chloro-3-nitrophenyl)propan-1-one is a strategically valuable intermediate in pharmaceutical synthesis. Its utility is derived from the presence of multiple, orthogonally reactive functional groups. The protocols and scientific rationale presented herein provide a robust framework for its effective use in the synthesis of complex drug molecules, particularly in the realm of kinase inhibitors. A thorough understanding of its chemistry and careful execution of the described methodologies will enable researchers to leverage this versatile building block in their drug discovery and development endeavors.

References

  • Yamuna, T. S., et al. (2011). (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. National Institutes of Health. Available from: [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]

  • Chemsrc. (2025, November 9). 1-(4-chloro-3-nitrophenyl)propan-1-one. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]

  • Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Available from: [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available from: [Link]

  • Norman, M. H., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. Available from: [Link]

  • Baindara, P., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1585-1592. Available from: [Link]

  • Godl, K., et al. (2006). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 103(51), 19272-19277. Available from: [Link]

Sources

Friedel-Crafts acylation methods to produce nitro-substituted propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Synthesis of Nitro-Substituted Propiophenones

Part 1: Strategic Overview & The "Deactivation" Challenge

The synthesis of nitro-substituted propiophenones (e.g., 3-nitropropiophenone) presents a classic paradox in organic synthesis: the electronic incompatibility of the Friedel-Crafts acylation with strongly deactivated systems.

The Core Problem: Direct Friedel-Crafts acylation of nitrobenzene is generally considered a "forbidden" reaction under standard laboratory conditions. The nitro group (


) induces severe ring deactivation through two mechanisms:
  • Inductive/Resonance Withdrawal: It drastically lowers the electron density of the benzene ring, making it unreactive toward the weak acylium electrophile.

  • Lewis Acid Complexation: The lone pairs on the nitro oxygen coordinate with the Lewis acid catalyst (e.g.,

    
    ), forming a deactivated complex that further inhibits reaction and consumes the catalyst.
    

The Solution: The "Acylate-First" Strategy To successfully produce nitro-substituted propiophenones, the synthetic pathway must be inverted. The standard industrial and research protocol involves Friedel-Crafts acylation of benzene (or an activated precursor) followed by electrophilic nitration. This leverages the directing effects of the acyl group to selectively target the meta position.

Part 2: Protocol A — Synthesis of 3-Nitropropiophenone (The Standard Route)

This workflow is the industry standard for generating meta-nitro propiophenones. It proceeds in two distinct stages: (1) Construction of the carbon skeleton via Friedel-Crafts Acylation, and (2) Functionalization via Nitration.

Step 1: Friedel-Crafts Acylation of Benzene

Objective: Synthesize Propiophenone (1-phenylpropan-1-one).

Reagents:

  • Benzene (Substrate & Solvent)[1]

  • Propionyl Chloride (Acylating Agent)[2]

  • Aluminum Chloride (

    
    , Anhydrous Lewis Acid)
    

Mechanism: The reaction proceeds via the formation of a resonance-stabilized acylium ion (


).

Experimental Protocol:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas trap (to neutralize

    
     gas). Flush with dry nitrogen.
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.1 equiv)  and dry benzene (excess, acts as solvent) . Cool the suspension to 0–5°C in an ice bath.
    
  • Acyl Addition: Add propionyl chloride (1.0 equiv) dropwise over 30 minutes. Maintain temperature <10°C. Observation: The mixture will turn yellow/orange as the acylium complex forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (80°C) for 1–2 hours to drive the reaction to completion. Evolution of

    
     gas indicates progress.
    
  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto a mixture of crushed ice and concentrated

    
     . Caution: Highly exothermic hydrolysis of aluminum complexes.
    
  • Workup: Separate the organic layer.[2] Extract the aqueous layer with benzene or dichloromethane (DCM). Wash combined organics with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Distill the crude oil under reduced pressure (bp ~218°C at 1 atm) to obtain pure propiophenone.

Step 2: Electrophilic Nitration of Propiophenone

Objective: Introduce the nitro group at the meta position. Selectivity: The propionyl group is a moderate deactivator and a meta-director .

Experimental Protocol:

  • Acid Preparation: In a flask, prepare a nitrating mixture of fuming nitric acid (

    
    , 1.1 equiv)  and concentrated sulfuric acid (
    
    
    
    )
    . Cool to 0°C.
  • Addition: Add Propiophenone (from Step 1) dropwise to the acid mixture, maintaining the temperature between 0°C and 5°C. Critical: Temperature control is vital to prevent dinitration or oxidative cleavage.

  • Reaction: Stir at 0–10°C for 1 hour, then allow to warm to 20°C for 2 hours.

  • Quench: Pour the mixture onto crushed ice. The product, 3-nitropropiophenone , will precipitate as a solid or oil.

  • Purification: Filter the solid or extract with DCM. Recrystallize from ethanol/water to yield the pure meta isomer.

Part 3: Visualization & Pathway Logic

The following diagram illustrates the divergent pathways and the "Forbidden" route.

G Benzene Benzene NitroBenzene Nitrobenzene Benzene->NitroBenzene Nitration Propiophenone Propiophenone (Meta-Director) Benzene->Propiophenone Step 1: FC Acylation (AlCl3, 80°C) PropCl Propionyl Chloride Complex Deactivated Complex (No Reaction) NitroBenzene->Complex FC Acylation (AlCl3) mNitro 3-Nitropropiophenone (Target Product) Propiophenone->mNitro Step 2: Nitration (HNO3/H2SO4) pNitro 4-Nitropropiophenone (Minor/Trace) Propiophenone->pNitro Minor Byproduct Complex->mNitro Fails Standard Conditions

Figure 1: Synthetic pathway logic. The blue path represents the standard "Acylate-First" protocol. The red path illustrates the failure of direct acylation on nitrobenzene due to Lewis acid complexation.

Part 4: Protocol B — Targeting the Para-Isomer (4-Nitropropiophenone)

The Challenge: The standard FC/Nitration route yields the meta isomer (>90%). The para isomer cannot be accessed efficiently via this sequence.

Alternative "Friedel-Crafts" Strategy: To access 4-nitropropiophenone, one must use a pre-functionalized acylating agent rather than acylating a nitro-ring.

Protocol (Reaction of p-Nitrobenzoyl Chloride): Instead of standard FC, use an organometallic coupling which tolerates the nitro group better than FC conditions, or a modified acylation.

  • Reagents: p-Nitrobenzoyl chloride + Diethylcadmium (

    
    ) or Lithium diorganocuprates .
    
    • Note: Grignard reagents (

      
      ) are too reactive and will attack the nitro group or the ketone product. Organocadmium or organocopper reagents are more selective for the acid chloride 
      
      
      
      ketone transformation.
  • Workflow:

    • Generate

      
       from 
      
      
      
      and
      
      
      .
    • Add p-Nitrobenzoyl chloride to the

      
       solution.
      
    • Reflux to form 4-nitropropiophenone .

Part 5: Quantitative Data Summary

ParameterProtocol A (Meta-Synthesis)Protocol B (Direct Nitro-Acylation)
Starting Material BenzeneNitrobenzene
Reagents 1. Propionyl Cl /

2.[3]

/

Propionyl Cl / Superacid (e.g.,

)
Key Intermediate PropiophenoneN/A
Major Product 3-Nitropropiophenone No Reaction (Standard) / Trace (Advanced)
Yield (Typical) 65–80% (Overall)< 5% (Standard conditions)
Limitation Requires two steps.Deactivated ring; Catalyst poisoning.

References

  • Organic Syntheses, Coll. Vol. 2, p. 434 (1943). Propiophenone. [Link]

  • Organic Syntheses, Coll.[3] Vol. 3, p. 560 (1955). m-Nitroacetophenone (Analogous protocol for nitration of aryl ketones). [Link]

  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.
  • LibreTexts Chemistry. Friedel-Crafts Acylation Limitations. [Link]

Sources

Process Development Guide: Scalable Synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a scalable, two-step synthesis route for 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS: 80093-43-2), a critical intermediate in the development of substituted cathinones, bupropion analogs, and heterocyclic pharmaceutical building blocks.

The protocol prioritizes industrial scalability, utilizing readily available commodity chemicals (chlorobenzene, propionyl chloride) and standard unit operations. Special emphasis is placed on regiocontrol during the Friedel-Crafts acylation and thermal safety during the subsequent nitration, a step historically prone to thermal runaway if not strictly managed.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains two deactivating groups (chloro, nitro) and a carbonyl chain on a benzene ring. Direct functionalization requires exploiting the specific directing effects of substituents to achieve the 1,3,4-substitution pattern without expensive palladium catalysis.

  • Carbonyl Group (Propionyl): Strong electron-withdrawing group (EWG). Directs electrophiles to the meta position.

  • Chloro Group: Weakly deactivating but ortho/para directing due to lone-pair resonance.

Retrosynthetic Logic

The most efficient disconnection reveals 4-chloropropiophenone as the ideal precursor.

  • Step 1 (Acylation): Friedel-Crafts acylation of chlorobenzene.[1][2] The Chloro group directs incoming acyl groups primarily to the para position due to steric hindrance at the ortho sites.[1]

  • Step 2 (Nitration): Nitration of 4-chloropropiophenone. The carbonyl directs meta, and the chlorine directs ortho. These effects reinforce each other at the 3-position, ensuring high regioselectivity for the desired 4-chloro-3-nitro isomer.

Retrosynthesis cluster_logic Directing Effects Target Target: 1-(4-Chloro-3-nitrophenyl) propan-1-one Inter Intermediate: 4-Chloropropiophenone Target->Inter Nitration (HNO3/H2SO4) Start Starting Material: Chlorobenzene Inter->Start Friedel-Crafts (Propionyl Chloride, AlCl3) Logic Carbonyl (Meta) + Chloro (Ortho) reinforce substitution at C3

Figure 1: Retrosynthetic analysis showing the convergent directing effects that enable high-yield synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloropropiophenone

Reaction Type: Friedel-Crafts Acylation Scale: 1.0 Molar (Pilot capable)

1. Reagents & Equipment
  • Substrate: Chlorobenzene (112.5 g, 1.0 mol) - Acts as both reactant and solvent if used in excess, though DCM is preferred for cleaner workup.

  • Reagent: Propionyl Chloride (97.1 g, 1.05 mol)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (146.6 g, 1.1 mol)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Equipment: 1L 3-neck RBF, mechanical stirrer (overhead), reflux condenser,

    
     inlet, dropping funnel, HCl gas trap (scrubber).
    
2. Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware and flush with nitrogen.[2] Moisture deactivates

    
    .[2]
    
  • Catalyst Suspension: Charge the flask with DCM (400 mL) and

    
     (1.1 equiv). Cool to 0–5°C using an ice/salt bath.
    
  • Acyl Chloride Addition: Add Propionyl Chloride dropwise over 30 minutes. The suspension will homogenize slightly.

  • Substrate Addition (Critical for Isomer Control): Add Chlorobenzene dropwise over 45–60 minutes, maintaining internal temperature

    
    .
    
    • Why? Low temperature favors the kinetic para product over the thermodynamic ortho isomer.[2]

  • Reaction Phase: Allow the mixture to warm to room temperature (RT) over 1 hour, then reflux gently (40°C) for 2 hours to drive conversion to completion. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quenching (Exothermic): Cool to 0°C. Pour the reaction mixture slowly into a stirred slurry of Ice (500 g) and conc. HCl (100 mL).

    • Safety: Evolution of HCl gas and heat.

  • Workup: Separate the organic layer.[1][2] Extract aqueous layer with DCM (2 x 100 mL). Wash combined organics with

    
    , 5% 
    
    
    
    , and Brine.
  • Purification: Dry over

    
     and concentrate in vacuo. Recrystallize from Ethanol or distill under reduced pressure (bp ~135°C at 15 mmHg) to remove ortho-isomers.
    

Target Yield: 85-92% Appearance: Off-white to crystalline solid (mp 35-37°C).

Protocol B: Nitration to 1-(4-Chloro-3-nitrophenyl)propan-1-one

Reaction Type: Electrophilic Aromatic Substitution (Nitration) Safety Level: High (Runaway Potential)

1. Reagents
  • Substrate: 4-Chloropropiophenone (from Protocol A).[3]

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ).
  • Medium: Concentrated Sulfuric Acid (

    
    , 98%).
    
2. Process Safety & Calorimetry

Nitration is highly exothermic. The "Mixed Acid" preparation generates significant heat.[4][5]

  • Critical Limit: Do not allow temperature to exceed 20°C during addition.

  • Dosing Strategy: Use a dosing pump or pressure-equalizing funnel with a strict rate limit.

3. Step-by-Step Methodology
  • Acid Solvent Charge: Place conc.

    
     (5 mL per gram of substrate) in the reactor. Cool to -10°C.
    
  • Substrate Dissolution: Slowly add 4-Chloropropiophenone. Stir until fully dissolved. The solution may darken.

  • Nitrating Mix Preparation: In a separate vessel, prepare a mixture of Fuming

    
     (1.1 equiv) and conc. 
    
    
    
    (ratio 1:2). Cool this mixture to 0°C.
  • Controlled Addition: Add the Nitrating Mix to the Substrate solution dropwise.

    • Control Parameter: Maintain internal temperature between -5°C and +5°C.

    • Observation: If brown fumes (

      
      ) appear, stop addition immediately; this indicates oxidation rather than nitration.
      
  • Digestion: After addition, allow to stir at 0°C for 1 hour, then slowly warm to 15°C for 1 hour.

  • Quench: Pour onto crushed ice (10x weight of acid). The product will precipitate as a pale yellow solid.

  • Filtration & Wash: Filter the solid.[6] Wash copiously with water until filtrate pH is neutral. Wash once with cold isopropanol to remove unreacted starting material.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) or Methanol.

ProcessFlow Reactor Jacketed Reactor (-10°C to 20°C) Quench Quench Tank (Ice/Water) Reactor->Quench Reaction Mass Dosing Acid Dosing (Controlled Rate) Dosing->Reactor Mixed Acid Filter Filtration & Washing Quench->Filter Slurry Dry Vacuum Drying (<50°C) Filter->Dry Wet Cake

Figure 2: Process Flow Diagram for the safety-critical nitration step.

Part 3: Analytical Standards & Quality Control

Quantitative Data Summary
ParameterProtocol A (Acylation)Protocol B (Nitration)
Limiting Reagent Chlorobenzene4-Chloropropiophenone
Temperature Range 0°C

40°C
-10°C

15°C
Major Impurity o-ChloropropiophenoneDinitro species / Oxidation byproducts
Typical Yield 85 - 92%75 - 85%
Atom Economy High (HCl byproduct)Medium (Acid waste)
HPLC Method for Purity

To validate the synthesis, use the following Reverse-Phase HPLC method:

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

  • Retention Order: 4-Chloropropiophenone (Earlier)

    
    Product  (Later due to nitro group lipophilicity interaction/size, though polarity might reverse this depending on column; standard verification required). Note: Nitro compounds often elute later on C18 due to pi-pi interactions, but are more polar. Expect close elution; gradient optimization is key.
    

Part 4: References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Friedel-Crafts and Nitration).

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Definitive source on acylation mechanisms and catalyst choices).

  • Organic Syntheses, Coll. Vol. 2, p. 8 (1943). "p-Chloroacetophenone". (Analogous procedure for acylation).

  • PubChem Compound Summary. "4'-Chloropropiophenone". .

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Essential for Nitration safety limits).

Disclaimer: This guide is for research and development purposes only. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (Acid-resistant gloves, face shield). Nitration reactions carry a risk of explosion if temperature limits are exceeded.

Sources

Technical Application Note: Chemo- and Stereoselective Reduction Strategies for 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction strategies for 1-(4-Chloro-3-nitrophenyl)propan-1-one , a tri-functionalized scaffold containing a ketone, a nitro group, and an aryl chloride. The reduction of this molecule presents a classic "Chemoselectivity Triangle" challenge: reducing one moiety without compromising the integrity of the others (e.g., preventing hydrodehalogenation of the aryl chloride while reducing the nitro group). This guide provides validated protocols for three distinct synthetic targets:

  • Selective Nitro Reduction: Yielding the amino-ketone.

  • Selective Ketone Reduction: Yielding the nitro-alcohol (racemic and enantioselective).

  • Simultaneous Reduction: Yielding the amino-alcohol.

The Chemoselectivity Challenge

The substrate contains three reducible sites with varying electrochemical potentials. The hierarchy of reactivity depends heavily on the reagent choice:

  • Nitro Group (

    
    ):  Susceptible to metal/acid reductions (Fe, Sn, Zn) and catalytic hydrogenation.
    
  • Ketone (

    
    ):  Susceptible to hydride donors (
    
    
    
    ,
    
    
    ) and catalytic hydrogenation.
  • Aryl Chloride (

    
    ):  Susceptible to oxidative addition by transition metals (Pd, Ni) during catalytic hydrogenation (hydrodehalogenation), leading to impurity formation.
    
Decision Tree for Reagent Selection

The following logic flow illustrates the reagent selection process based on the desired Target Product Profile (TPP).

Reduction_Decision_Tree Start Start: 1-(4-Chloro-3-nitrophenyl)propan-1-one SnCl2 SnCl2 · 2H2O / EtOH (Chemoselective Nitro Red.) Start->SnCl2 Fe_NH4Cl Fe / NH4Cl (Bechamp) (Alt. Nitro Red.) Start->Fe_NH4Cl NaBH4 NaBH4 / MeOH (Chemoselective Ketone Red.) Start->NaBH4 CBS CBS Catalyst / Borane (Enantioselective Ketone Red.) Start->CBS Pt_C Pt/C (Sulfided) + H2 (Simultaneous Red. w/o Dehalogenation) Start->Pt_C Target_A Target A: Amino-Ketone (Retention of C=O, Ar-Cl) Target_B Target B: Nitro-Alcohol (Retention of NO2, Ar-Cl) Target_C Target C: Amino-Alcohol (Retention of Ar-Cl) SnCl2->Target_A Fe_NH4Cl->Target_A NaBH4->Target_B CBS->Target_B Pt_C->Target_C

Figure 1: Decision tree for selecting the appropriate reducing agent based on the desired functional group transformation.

Protocol A: Selective Nitro Reduction

Target: 1-(3-Amino-4-chlorophenyl)propan-1-one Primary Challenge: Avoiding reduction of the ketone to an alcohol. Recommended Method: Stannous Chloride (


) Reduction.[1][2][3]
Mechanistic Insight

 acts as a selective reducing agent in acidic or neutral media. Unlike catalytic hydrogenation (

), which often strips the aryl chloride, or

, which attacks the ketone,

proceeds via a nitroso/hydroxylamine intermediate cascade that is highly specific to the nitro group.
Experimental Protocol
  • Reagents:

    • Substrate: 1-(4-Chloro-3-nitrophenyl)propan-1-one (1.0 equiv)

    • Reagent:

      
       (5.0 equiv)
      
    • Solvent: Absolute Ethanol (0.2 M concentration relative to substrate)

    • Work-up: 10%

      
       or sat. 
      
      
      
      , Ethyl Acetate.[4]
  • Procedure:

    • Step 1: Dissolve the substrate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add

      
       in portions to the stirring solution at room temperature. Note: Slight exotherm may occur.
      
    • Step 3: Heat the mixture to reflux (70–80°C) for 2–4 hours. Monitor by TLC (checking for disappearance of the nitro starting material).

    • Step 4 (Quench): Cool to room temperature. Pour the mixture into ice water.

    • Step 5 (Basification): Carefully adjust pH to ~8–9 using 10%

      
       or sat. 
      
      
      
      . Critical: This precipitates tin salts.
    • Step 6 (Extraction): Filter the suspension through Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3x).

    • Step 7: Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • IR: Disappearance of symmetric/asymmetric

      
       stretches (~1530/1350 cm⁻¹); Appearance of 
      
      
      
      doublet (~3300-3400 cm⁻¹); Retention of Ketone
      
      
      (~1680 cm⁻¹).

Protocol B: Selective Ketone Reduction

Target: 1-(4-Chloro-3-nitrophenyl)propan-1-ol Primary Challenge: Avoiding reduction of the nitro group. Recommended Method: Sodium Borohydride (


).
Mechanistic Insight

Borohydrides are nucleophilic reducing agents. They attack the electrophilic carbonyl carbon. The nitro group is electron-rich and generally inert to borohydride attack under standard conditions (methanol/ethanol at


), preserving the 

moiety.
Experimental Protocol (Racemic)
  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (0.6–1.0 equiv)
      
    • Solvent: Methanol (MeOH)

  • Procedure:

    • Step 1: Dissolve substrate in MeOH and cool to

      
       (ice bath).
      
    • Step 2: Add

      
       slowly in small portions. Caution: Hydrogen gas evolution.
      
    • Step 3: Stir at

      
       for 30 mins, then warm to room temperature for 1 hour.
      
    • Step 4: Quench with saturated

      
       solution.
      
    • Step 5: Evaporate MeOH, extract aqueous residue with DCM or EtOAc.

Advanced Protocol: Enantioselective Reduction (CBS)

To obtain the chiral alcohol (R or S), use the Corey-Bakshi-Shibata (CBS) reduction.

  • Catalyst: (R)- or (S)-Me-CBS oxazaborolidine (0.1 equiv).

  • Reductant: Borane-THF or Borane-DMS (0.6 equiv).

  • Condition: THF,

    
    .
    
  • Mechanism: The chiral catalyst coordinates borane, activating it for a face-selective hydride delivery to the ketone.

Protocol C: Simultaneous Reduction (High Risk)

Target: 1-(3-Amino-4-chlorophenyl)propan-1-ol Primary Challenge: Preventing Dechlorination.

Standard Hydrogenation (


) is NOT  recommended as it will likely cleave the 

bond (hydrodehalogenation).

Recommended Reagent: Sulfided Platinum on Carbon (


)  or Raney Nickel .
Sulfided platinum catalysts are "poisoned" sufficiently to prevent the oxidative addition of the aryl chloride to the metal center, while still being active enough to reduce the nitro group and the ketone under hydrogen pressure.
Workflow Visualization

Workflow_Protocol Input Input: Nitro-Ketone-Cl Step1 Dissolve in EtOH Add Catalyst (Pt(S)/C) Input->Step1 Step2 H2 Atmosphere (1-3 atm, RT) Step1->Step2 Hydrogenation Step3 Filter Catalyst (Celite) Step2->Step3 Workup Output Output: Amino-Alcohol-Cl Step3->Output

Figure 2: Workflow for simultaneous reduction using sulfided platinum to prevent dehalogenation.

Summary of Reagent Compatibility

ReagentNitro (

)
Ketone (

)
Aryl Chloride (

)
Resulting Product

Reduced (

)
InertInertAmino-Ketone

Reduced (

)
InertInertAmino-Ketone

InertReduced (

)
InertNitro-Alcohol

ReducedReducedCleaved (

)
Amino-Alcohol (Dechlorinated)

ReducedReducedInertAmino-Alcohol

References

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Available at: [Link] (Accessed Feb 15, 2026).

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions (SnCl2, Fe, H2/Raney Ni)." Available at: [Link] (Accessed Feb 15, 2026).

  • National Institutes of Health (PMC). "Chemoselective Nitro Group Reduction...". Available at: [Link] (Accessed Feb 15, 2026).

  • Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." J. Am. Chem. Soc. (Referenced via Organic Chemistry Portal: [Link]).

Sources

Troubleshooting & Optimization

Optimizing temperature control for 1-(4-Chloro-3-nitrophenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Welcome to the Advanced Synthesis Support Module. This guide is designed for process chemists and researchers encountering yield inconsistencies or thermal instability during the nitration of 4'-chloropropiophenone. Unlike standard bench protocols, this module focuses on the thermodynamic bottlenecks and heat transfer limitations that dictate the success of this specific electrophilic aromatic substitution.

⚡ Quick Reference Dashboard: Critical Parameters
ParameterTarget RangeCritical Failure LimitConsequence of Failure
Reactor Internal Temp (

)
-5°C to +5°C (Dosing)> 15°CFormation of dinitro- impurities; Oxidative cleavage of alkyl chain.
Jacket Delta (

)
< 10°C > 20°CHeat accumulation leading to thermal runaway (delayed exotherm).
Dosing Rate 0.5 - 1.0 mL/min (per 100g substrate)> 2.0 mL/minLocalized hot-spots; Loss of regioselectivity.
Agitation (Reynolds No.) Turbulent Flow Laminar FlowPhase separation of

; "Pooling" of acid causing sudden detonation/eruption.
Module 1: The Thermodynamics of Nitration

Why Temperature Control Fails in this Reaction

The synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one relies on the nitration of 4'-chloropropiophenone . This substrate presents a unique challenge: it contains two electron-withdrawing groups (EWGs)—the chloro group and the propionyl group.

  • Deactivated Ring: The ring is electron-poor, requiring a strong nitrating agent (Mixed Acid: Fuming

    
     + Conc. 
    
    
    
    ).
  • Arrhenius Sensitivity: Because the activation energy (

    
    ) is high (due to deactivation), researchers often mistakenly increase temperature to "kickstart" the reaction. This is dangerous. The reaction rate doubles for every 10°C rise, but the rate of oxidative decomposition  (a side reaction) can triple or quadruple.
    
  • Regioselectivity:

    • Target: The 3-position is electronically favored (ortho to Cl, meta to Propionyl).

    • Impurity: High temperatures (>20°C during addition) overcome the activation barrier for the sterically hindered 2-position or promote dinitration.

Visualization: Reaction Pathway & Thermal Risks

ReactionPathway Start 4'-Chloropropiophenone (Substrate) Complex Sigma Complex (High Energy Intermediate) Start->Complex + HNO3/H2SO4 (Rate Limiting) Side2 Oxidative Decomposition (Runaway Risk) Start->Side2 T > 30°C Exotherm Nitronium NO2+ (Electrophile) [Generated in situ] Nitronium->Complex Product 1-(4-Chloro-3-nitrophenyl) propan-1-one (Target) Complex->Product -H+ (Fast) Side1 Dinitro Impurities (Over-nitration) Complex->Side1 T > 15°C

Caption: Reaction pathway showing the narrow thermal window. Exceeding 15°C diverts flux toward dinitration and decomposition.

Module 2: Process Control & Hardware Setup

The Self-Validating Cooling Loop

Trusting a simple ice bath is insufficient for scale-up or high-purity synthesis. You must establish a Self-Validating System where the dosing pump is electronically interlocked with the temperature sensor.

Recommended Hardware Logic
  • Temperature Probe: PT100 sensor inserted directly into the liquid phase (not touching the glass).

  • Interlock: If

    
    , the acid dosing pump MUST  auto-stop.
    
  • Cooling: Circulating chiller using ethylene glycol/water (setpoint -10°C).

Visualization: Automated Synthesis Loop

ControlLoop Reactor Reactor Vessel (4-Cl-Prop + H2SO4) Sensor PT100 Temp Probe Reactor->Sensor Measures T_rxn Controller PID Controller (Logic Unit) Sensor->Controller Data Input Pump Acid Dosing Pump (HNO3) Controller->Pump STOP if T > 5°C Controller->Pump GO if T < 2°C Chiller Cryostat (-10°C Fluid) Controller->Chiller Adjust Cooling Power Chiller->Reactor Cooling Jacket

Caption: Automated feedback loop. The pump (actuator) is enslaved to the reactor temperature (process variable) to prevent thermal accumulation.

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-NIT-04)

Safety Warning: Mixed acid nitrations can be explosive.[1][2] Perform all steps in a functioning fume hood. Wear a face shield and acid-resistant gloves.

Step 1: Preparation of the Nitrating Mix
  • Reagents: Fuming Nitric Acid (1.1 eq), Concentrated Sulfuric Acid (Solvent/Catalyst).

  • Procedure: In a separate flask, pre-mix the required amount of Nitric Acid into a portion of Sulfuric Acid. Cool this mixture to 0°C.

    • Why? Pre-mixing generates the nitronium ion (

      
      ) in a controlled environment, reducing the heat spike during the main reaction [1].
      
Step 2: Substrate Solubilization
  • Charge the reactor with 1-(4-chlorophenyl)propan-1-one (1.0 eq).

  • Add Concentrated Sulfuric Acid (5-7 volumes).

  • Cool to -5°C. Ensure the solution is homogeneous. If the substrate precipitates, increase agitation speed.

Step 3: Controlled Addition (The Critical Phase)
  • Begin adding the Nitrating Mix dropwise.[3]

  • Rule of Thumb: The temperature should not rise more than 1°C per minute.

  • Hard Stop: If temp hits 5°C, stop addition and let the system cool back to -2°C.

Step 4: Post-Reaction Digestion
  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Slowly warm to 20°C (Room Temp) over 1 hour.

    • Why? The deactivated ring reacts slowly. Warming drives the conversion of the final 5-10% of starting material. Do not exceed 25°C.

Step 5: Quenching
  • Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

  • Observation: The product should precipitate as a solid.

Module 4: Troubleshooting Guide

Issue 1: "I see a sudden temperature spike 10 minutes after I stop adding acid."

  • Diagnosis: Heat Accumulation (The "Sleeping Dragon"). You likely added the acid too fast at a low temperature (e.g., -10°C). The reaction was too slow to generate heat immediately, so unreacted

    
     accumulated. As it warmed slightly, the accumulated acid reacted all at once.
    
  • Solution: Raise your baseline process temperature slightly (to 0°C) to ensure the reaction happens as you dose, consuming the acid immediately.

Issue 2: "My yield is low, and I have unreacted starting material."

  • Diagnosis: Solubility Limit. The 4-chloropropiophenone is hydrophobic. If agitation is poor, it floats on the sulfuric acid, reacting only at the interface.

  • Solution: Increase impeller speed (RPM). Use a baffled flask. Ensure the Reynolds number indicates turbulent flow.

Issue 3: "The product is an oil, not a solid."

  • Diagnosis: Isomer Contamination. The presence of dinitro-isomers or ortho-isomers depresses the melting point.

  • Solution: Recrystallize from Ethanol/Water or Methanol. The target compound (1-(4-Chloro-3-nitrophenyl)propan-1-one) has a distinct melting point (approx 35-37°C for the precursor, product should be higher, typically 70-80°C range depending on purity) [2].

References
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • PubChem Compound Summary. (2024). 4'-Chloropropiophenone.[4][5] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (Various). Nitration of Aromatic Compounds. (General procedures for deactivated rings). Retrieved from [Link]

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Technical Support Center: Purification of 4'-Chloro-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

The purification of 4'-Chloro-3'-nitropropiophenone is a critical intermediate step, often preceding reduction to the corresponding aniline or halogenation of the alpha-carbon. The primary challenge in purifying this compound arises from the presence of regioisomers (e.g., 2'-nitro isomer) and unreacted starting material (4'-chloropropiophenone).

Recrystallization is preferred over chromatography for scale-up due to cost-efficiency and the ability to leverage the distinct lattice energy differences between the target 3'-nitro compound (which packs efficiently due to hydrogen bonding potential and dipole alignment) and its impurities.

Solvent System Selection

Based on the polarity imparted by the nitro group and the lipophilicity of the chlorophenyl ring, the following solvent systems are validated:

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (95%) Single SolventHigh solubility at reflux; moderate solubility at RT.General purification of crude material >90% purity.
Ethanol / Water Solvent / Anti-solventWater drastically reduces solubility, forcing precipitation.Removing highly soluble non-polar impurities or maximizing yield.[1]
Ethyl Acetate / Hexane Solvent / Anti-solventStandard polar/non-polar gradient.Samples prone to hydrolysis or "oiling out" in aqueous systems.

Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram outlines the critical path for the recrystallization process.

RecrystallizationWorkflow Start Crude 4'-Chloro-3'-nitropropiophenone Dissolve Dissolution (Reflux in EtOH) Start->Dissolve Add solvent Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter If turbid Cool Controlled Cooling (RT -> 4°C) Filter->Cool Slow ramp Nucleate Nucleation/Crystal Growth Cool->Nucleate Undisturbed Isolate Vacuum Filtration & Wash Nucleate->Isolate Harvest Dry Drying (Vacuum Desiccator) Isolate->Dry Remove solvent

Figure 1: Standard Recrystallization Workflow for Nitro-aromatic Ketones.

Detailed Protocol
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (95%) in small portions (approx. 3-5 mL per gram of crude) while heating the mixture to a gentle reflux.

    • Critical Check: If the solution is dark or contains insoluble particles (inorganic salts from nitration), perform a hot filtration through a pre-warmed funnel/fluted filter paper.

  • Saturation Point: Add solvent just until the solid dissolves completely at boiling temperature. If using a co-solvent system, add Water dropwise to the boiling ethanol solution until persistent turbidity appears, then add just enough ethanol to clear it.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Optimization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., ice-cold ethanol or 1:1 EtOH/Water) to remove mother liquor adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel to remove residual solvent.
    

Troubleshooting Center (FAQs)

Category A: Crystallization Failures[2]

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the compound's melting point when the solubility limit is reached, or the solution is too concentrated.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (or less anti-solvent) to lower the saturation point.

  • Seed Crystal Method: Allow the solution to cool until the oil just begins to form, then add a "seed" crystal of pure product. This provides a template for the lattice to form.

  • Vigorous Stirring: Sometimes, vigorous agitation during the cooling phase can induce solidification of the oil.

Q: No crystals formed even after cooling to 0°C. A: The solution is likely not saturated (supersaturated) enough.

  • Action: Re-mount the flask for distillation or rotary evaporation and remove 20-30% of the solvent. Repeat the cooling process.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards serve as nucleation sites.

Category B: Purity & Impurities

Q: The crystals are yellow/orange. Is this normal? A: Pure 4'-Chloro-3'-nitropropiophenone should be pale yellow to off-white. A deep orange or brown color suggests contamination with:

  • Dinitrated species: (e.g., 2',3'-dinitro analogs).

  • Oxidation byproducts: Phenolic impurities.

  • Solution: Perform a "charcoal treatment." Dissolve the crystals in hot ethanol, add activated carbon (1-2% w/w), stir for 10 minutes, and perform a hot filtration before recrystallizing.

Q: TLC shows a persistent spot just above my product. What is it? A: This is likely the unreacted starting material (4'-chloropropiophenone) or the 2'-nitro isomer .

  • Isomer Separation: The 3'-nitro isomer is generally less soluble in ethanol than the 2'-nitro isomer due to better packing (symmetry). Repeat the recrystallization using more solvent (dilute condition) to keep the more soluble impurities in the mother liquor.

Category C: Decision Logic for Oiling Out

Use the following logic gate to resolve oiling-out issues during the experiment.

OilingOutTroubleshoot Issue Issue: Product Oils Out CheckTemp Is Temp > Melting Point? Issue->CheckTemp HighTemp Yes CheckTemp->HighTemp Solution is too hot LowTemp No (Sub-MP) CheckTemp->LowTemp Solution is cold Action1 Add more solvent (Lower saturation temp) HighTemp->Action1 Action2 Check Purity (Impurities depress MP) LowTemp->Action2 Action3 Use Seed Crystal LowTemp->Action3

Figure 2: Troubleshooting Logic for Phase Separation (Oiling Out).

Analytical Validation

Do not proceed to the next synthetic step until the compound meets these criteria:

  • Melting Point: The melting point should be sharp (range < 2°C).

    • Note: While literature values for specific propiophenone derivatives vary, a wide range (e.g., 65-75°C) indicates impure mixtures of isomers. Pure nitro-aromatics typically exhibit distinct, sharp melting transitions.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (80:20 or 70:30).

    • Visualization: UV Light (254 nm). The nitro group is a strong chromophore; the spot should be distinct and dark.

  • Appearance: Crystalline solid (needles or plates), not amorphous powder or wax.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Product Specification: 4'-Chloro-3'-nitroacetophenone (Analogous Structure Data). Accessed 2024.[1] Link

  • GuideChem. Synthesis and Properties of 4-Chloro-3-nitrobenzoic acid derivatives. Accessed 2024.[1] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 3'-Chloropropiophenone. Accessed 2024.[1] Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics. Accessed 2024.[1] Link

Sources

Technical Support Center: High-Purity Production of 4'-Chloro-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

Achieving high purity (>98%) in the synthesis of 4'-Chloro-3'-nitropropiophenone (CAS 3956-55-6) is chemically demanding due to the electronic nature of the substrate. The starting material, 4'-chloropropiophenone , contains two deactivating groups: the chlorine atom (inductive withdrawal, resonance donation) and the propionyl group (strong electron withdrawal).

While the directing effects are synergistic—directing the incoming nitro group to the 3' position (meta to the ketone, ortho to the chlorine)—the deactivated ring requires aggressive nitration conditions (mixed acid), which often leads to competing dinitration or incomplete conversion.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your low purity.

TroubleshootingFlow Start Low Purity Observed (<95%) CheckTLC Analyze Crude via TLC/HPLC Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType SM Unreacted Starting Material (4'-chloropropiophenone) ImpurityType->SM Single Spot (Low Rf separation) Dinitro Multi-spot / Dinitrated Species ImpurityType->Dinitro New spots (Lower Rf) Isomer Regio-Isomers (2'-nitro) ImpurityType->Isomer Close running spot Sticky Oiling Out / Sticky Solid ImpurityType->Sticky Physical State Issue ActionSM Increase Acid Strength Check Water Content SM->ActionSM ActionDinitro Lower Reaction Temp Reduce HNO3 Equivalents Dinitro->ActionDinitro ActionIsomer Recrystallize (EtOH) Improve Stirring Isomer->ActionIsomer ActionSticky Modify Quench Protocol Remove Trapped Acid Sticky->ActionSticky

Figure 1: Decision tree for diagnosing impurity profiles based on chromatographic and physical evidence.

Root Cause Analysis & Mechanism

The Chemistry of Deactivation

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Substrate: 4'-Chloropropiophenone.[1][2][3]

  • Reagent: Nitronium ion (

    
    ), generated in situ using Fuming 
    
    
    
    and Conc.
    
    
    .

The Conflict: The ring is electron-poor. To drive the reaction, you need a high concentration of


. However, excessive "forcing" conditions (high heat, excess acid) lead to the destruction of regioselectivity.
ImpurityOriginCausality
Starting Material Kinetic StallingWater in the system (from wet reagents or atmosphere) hydrates the nitronium ion, stopping the reaction.
Dinitration Thermodynamic OvershootTemperature spikes >20°C during addition allow the second nitro group to add (likely at the 2' position).
2'-Nitro Isomer Steric/Electronic LeakageWhile the 3' position is favored, high temperatures increase the energy of the system, allowing the less favorable 2' attack (ortho to carbonyl).
Oily/Gummy Solid OcclusionAcid trapped within the crystal lattice during rapid quenching prevents proper crystallization.

Optimization Protocols

Protocol A: Controlled Nitration (The "Cold-Drop" Method)

Use this if your primary issue is Dinitration or Isomer formation .

Reagents:

  • 4'-Chloropropiophenone (1.0 eq)[2]

  • 
     (Conc. 98%, 5.0 vol)
    
  • Fuming

    
     (1.05 eq) — Crucial: Do not use large excess.
    

Step-by-Step:

  • Dissolution: Dissolve starting material in

    
     at room temperature. Ensure complete solvation.
    
  • Cryogenic Setup: Cool the vessel to -5°C to 0°C .

    • Why? Regioselectivity is highest at low temperatures.

  • Nitration: Add Fuming

    
     dropwise over 60 minutes.
    
    • Critical Control Point: Internal temperature must never exceed 5°C .

  • Aging: Allow to warm to 15°C slowly and stir for 2–3 hours. Monitor via HPLC.[4]

  • Quench: Pour reaction mixture onto crushed ice (5x volume) with vigorous stirring.

Protocol B: Purification via Recrystallization

Use this if your crude purity is 85-95% and you need >98%.

Unlike simple chlorobenzenes, the propionyl group adds lipophilicity, but the nitro group adds polarity. A mixed-solvent system is required.[5][6]

Recommended Solvent System: Ethanol (95%) or Methanol.

  • Dissolution: Suspend crude solid in Ethanol (5 mL per gram of solid).

  • Reflux: Heat to boiling until fully dissolved. If insolubles remain, filter hot.

  • Nucleation: Remove from heat. Let cool to room temperature undisturbed.

    • Note: Rapid cooling forces impurities (isomers) to co-precipitate. Slow cooling excludes them.

  • Deep Cool: Chill to 0°C for 1 hour.

  • Filtration: Filter and wash with cold Ethanol.

Frequently Asked Questions (FAQ)

Q: My reaction stalls at 80% conversion. Adding more nitric acid doesn't help. Why? A: You likely have water accumulation. As nitration proceeds, water is produced (


). If your sulfuric acid isn't concentrated enough to sequester this water, the reaction stops.
  • Fix: Ensure your starting

    
     is 98%. You may add a small amount of oleum (fuming sulfuric acid) at the start to scavenge water.
    

Q: The product comes out as a yellow oil that won't solidify. Is it ruined? A: Not necessarily. This "oiling out" usually happens because the melting point is depressed by impurities (solvents/acids).

  • Fix: Decant the aqueous layer. Dissolve the oil in a minimal amount of hot Ethanol. Scratch the side of the flask with a glass rod to induce nucleation. Seed crystals from a previous pure batch are highly effective here.

Q: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent (high solubility even when cold) for this molecule, leading to low recovery yields. Ethanol or Methanol provides a steeper solubility curve (soluble hot, insoluble cold).

Q: Why is the 3'-nitro position favored over the 2'-nitro? A: This is a synergistic directing effect.

  • The Ketone (at position 1) directs meta (to position 3).

  • The Chlorine (at position 4) directs ortho (to position 3). Both groups agree on position 3. Position 2 is ortho to the bulky ketone and meta to the chlorine (electronically disfavored).

References

  • Synthesis of 4'-Chloropropiophenone (Precursor)

    • Source: Bloom Tech Knowledge Base. "How Is 4'-Chloropropiophenone Synthesized?" (2025).[7]

    • Relevance: Establishes the Friedel-Crafts baseline for the starting m
    • URL:

  • Nitration of Deactivated Aromatics (General Mechanism)

    • Source: PrepChem. "Synthesis of 4-chloro-3-nitrophenol" (Analogous chemistry).
    • Relevance: Demonstrates the mixed-acid nitration technique for 4-chloro-substituted arom
    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester. "Solvents for Recrystallization."[8][9][10]

    • Relevance: Guidelines for selecting alcoholic solvents for polar arom
    • URL:

  • Impurity Profiling in Pharma Intermediates

    • Source: Asian Journal of Research in Chemistry.
    • Relevance: Methodology for identifying isomeric impurities using HPLC/LC-MS.
    • URL:

Sources

Technical Support Center: Solvent Selection for Maximizing Yield of Nitro-propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of nitro-propiophenone derivatives. Here, we will delve into the critical role of solvent selection in maximizing reaction yields and purity, offering practical troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common synthetic challenges.

Troubleshooting Guide: Common Issues in Nitro-propiophenone Synthesis

The synthesis of nitro-propiophenone derivatives, often achieved through Friedel-Crafts acylation of a substituted benzene with propanoyl chloride followed by nitration, or vice-versa, is highly sensitive to the reaction environment. The solvent, in particular, plays a pivotal role. Below is a troubleshooting guide for common issues directly related to solvent choice.

Problem Probable Cause(s) Related to Solvent Recommended Solution(s) & Scientific Rationale
Low to No Yield 1. Inadequate Solvent Polarity: The solvent may not be polar enough to stabilize the charged intermediates (acylium ion in Friedel-Crafts or nitronium ion in nitration) and the transition states leading to their formation. 2. Lewis Acid Catalyst Deactivation: Coordinating solvents (e.g., ethers, nitriles) can form stable complexes with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.1. Increase Solvent Polarity: Switch to a more polar, non-coordinating solvent. For Friedel-Crafts acylation, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective. For nitration, concentrated sulfuric acid often serves as both the catalyst and the solvent, providing a highly polar medium. 2. Use Non-Coordinating Solvents: Employ solvents with low Lewis basicity. Halogenated hydrocarbons are generally preferred. If a more polar solvent is required, consider nitroalkanes like nitromethane, which can solvate the intermediates without strongly coordinating to the catalyst.
Formation of Side Products (e.g., poly-nitration, isomers) 1. High Reaction Temperature due to Poor Heat Dissipation: Viscous solvents or inadequate stirring can lead to localized overheating, promoting side reactions. 2. Solvent-Induced Changes in Regioselectivity: The solvent can influence the orientation of the incoming electrophile by solvating the substrate and the electrophile differently, altering the steric and electronic environment.1. Select a Solvent with a Good Boiling Point and Heat Capacity: A solvent that allows for efficient heat transfer is crucial. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. Consider solvents that allow for sub-ambient reaction temperatures if necessary. 2. Systematic Solvent Screening: Perform a small-scale solvent screen to identify the optimal medium for the desired regioselectivity. The choice of solvent can subtly alter the ratio of ortho, meta, and para isomers. For instance, a bulkier solvent might favor the formation of the less sterically hindered para isomer.
Incomplete Reaction 1. Poor Solubility of Reactants: One or more of the starting materials (the aromatic substrate, acylating/nitrating agent) may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. 2. Solvent Reactivity: The solvent itself may be reacting with the reagents (e.g., Friedel-Crafts acylation of the solvent).1. Optimize Solvent for Solubility: Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. A solvent mixture can sometimes provide the ideal balance of polarity and solubilizing power. 2. Use an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. For Friedel-Crafts reactions, avoid aromatic solvents that can compete with the substrate. For nitration, ensure the solvent is stable to strong acids and oxidizing conditions.
Difficult Product Isolation/Purification 1. High Boiling Point of the Solvent: Solvents with very high boiling points can be difficult to remove from the reaction mixture post-reaction, complicating product isolation. 2. Solvent-Product Azeotrope Formation: The solvent may form an azeotrope with the product, making separation by distillation challenging.1. Choose a Solvent with a Moderate Boiling Point: Select a solvent that can be easily removed under reduced pressure without requiring excessively high temperatures that could degrade the product. 2. Consult Azeotrope Data: Before selecting a solvent, consult literature or databases for potential azeotrope formation with your product class. If an azeotrope is likely, consider an alternative solvent or a different purification method (e.g., chromatography, recrystallization).

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the synthesis of nitro-propiophenone derivatives?

A1: The solvent exerts a profound influence on several key aspects of the reaction. It affects the solubility of reactants, the stability of reactive intermediates (such as the acylium and nitronium ions), and the overall reaction rate. A well-chosen solvent can enhance the reaction's efficiency and selectivity, leading to a higher yield of the desired product. Conversely, an inappropriate solvent can hinder the reaction or promote the formation of unwanted side products.

Q2: What are the key properties to consider when selecting a solvent for Friedel-Crafts acylation?

A2: For Friedel-Crafts acylation, the ideal solvent should be:

  • Aprotic: Protic solvents will react with the Lewis acid catalyst.

  • Non-coordinating: Solvents with lone pairs of electrons (e.g., ethers, nitriles) can form complexes with the Lewis acid, reducing its catalytic activity.

  • Sufficiently Polar: The solvent must be polar enough to dissolve the reactants and stabilize the charged intermediates.

  • Inert: The solvent should not react with the starting materials or the product under the reaction conditions. Commonly used solvents that meet these criteria include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂).

Q3: How does the solvent influence the nitration step?

A3: In the nitration of an aromatic ring, the solvent's primary role is to facilitate the formation of the active electrophile, the nitronium ion (NO₂⁺), from the nitrating agent (typically a mixture of nitric acid and sulfuric acid). Concentrated sulfuric acid is often used as both the catalyst and the solvent. Its high polarity and protic nature promote the generation of the nitronium ion and stabilize the charged intermediates of the reaction. When a co-solvent is used, its polarity and ability to withstand the strongly acidic and oxidizing conditions are paramount.

Q4: Can a solvent mixture be more effective than a single solvent?

A4: Yes, in many cases, a solvent mixture can offer advantages over a single solvent. By carefully selecting the components and their ratios, you can fine-tune the properties of the reaction medium, such as polarity, boiling point, and solvating power. This can be particularly useful for optimizing the solubility of all reactants while maintaining the desired reactivity and selectivity.

Q5: What is a practical approach to solvent screening for a new nitro-propiophenone derivative synthesis?

A5: A systematic approach is recommended. Start with small-scale reactions using a few well-chosen solvents based on the principles discussed above. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS). The results from this initial screen will guide you toward the most promising solvent or solvent system for further optimization on a larger scale.

Experimental Workflow & Visualization

Systematic Solvent Screening Workflow

The following diagram illustrates a logical workflow for systematic solvent screening to optimize the yield of nitro-propiophenone derivatives.

Caption: A workflow for systematic solvent screening.

Influence of Solvent Polarity on Reaction Intermediates

The stability of charged intermediates is crucial for the reaction rate. The following diagram illustrates how a polar solvent stabilizes the charged intermediates in an electrophilic aromatic substitution reaction.

Solvent_Polarity_Effect cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent reactants Reactants (Neutral) transition_state Transition State (Partial Charges) reactants->transition_state Activation Energy intermediate Sigma Complex (Charged Intermediate) transition_state->intermediate product Product (Neutral) intermediate->product a High Energy Barrier b Lower Energy Barrier (Stabilized by Solvent Shell)

Caption: Solvent polarity effect on reaction intermediates.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

Minimizing side reactions during the synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS 80093-43-2). This intermediate is critical for various pharmaceutical applications, including the development of bupropion analogues and other substituted cathinones.

The primary synthetic route is the Electrophilic Aromatic Substitution (Nitration) of 4'-chloropropiophenone (CAS 6285-05-8).

The Chemo-Logic: Success in this synthesis relies on exploiting Cooperative Directing Effects .

  • The Propionyl Group (

    
    ):  A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta position.
    
  • The Chlorine Atom (

    
    ):  A weak EWG but an ortho/para director due to lone pair resonance.
    
  • The Target Position (3-position): This site is meta to the propionyl group and ortho to the chlorine. Both groups direct the incoming nitronium ion (

    
    ) to this specific carbon, making the reaction highly regioselective if conditions are controlled.
    

Troubleshooting Guides (Q&A)

Module A: Managing Impurities & Side Reactions

Q1: I am detecting a significant impurity (~5-10%) with the same mass as the product but a different retention time. What is it? Diagnosis: This is likely the 2-nitro isomer (1-(4-chloro-2-nitrophenyl)propan-1-one).

  • Cause: While the 3-position is electronically favored, high reaction temperatures provide enough energy to overcome the activation barrier for attack at the 2-position (ortho to the carbonyl).

  • Solution:

    • Cryogenic Control: Maintain the nitration temperature between -5°C and 0°C during the addition of the substrate.

    • Acid Strength: Avoid using fuming nitric acid if possible; standard mixed acid (

      
      ) is sufficient and less prone to "spray-and-pray" nitration.
      

Q2: My product yield is low, and I'm isolating a highly acidic white solid byproduct. What is happening? Diagnosis: You are experiencing Oxidative Cleavage of the alkyl chain.[1]

  • Mechanism: Nitric acid is a potent oxidant. Under aggressive conditions (high temp or prolonged time), it attacks the

    
    -carbon of the propionyl group, cleaving the C-C bond and converting the ketone into 4-chloro-3-nitrobenzoic acid .
    
  • Solution:

    • Quench Timing: Do not let the reaction stir overnight "just to be safe." Monitor via TLC/HPLC and quench immediately upon consumption of starting material.

    • NOx Removal: Ensure your nitric acid is free of excessive nitrous acid (

      
      ), which catalyzes oxidation. Urea can be added to the reaction mixture as a scavenger.
      

Q3: I see a peak corresponding to M+45 (Dinitration). How do I prevent this? Diagnosis: Over-nitration to form 1-(4-chloro-3,5-dinitrophenyl)propan-1-one .

  • Cause: Localized excess of nitronium ions due to poor mixing or rapid addition of reagents.

  • Solution:

    • Stoichiometry: Use a strict 1.05 - 1.10 equivalent of

      
      . Do not use large excesses.
      
    • Dosing: Add the nitrating agent dropwise to the substrate (or vice versa) with vigorous stirring to prevent "hot spots" where the concentration of

      
       is high enough to nitrate the deactivated ring a second time.
      
Module B: Process Safety & Scale-Up

Q4: The reaction exotherms violently upon addition of the substrate to the mixed acid. Is this normal? Diagnosis: Yes, but it is dangerous.

  • Risk: Thermal runaway can trigger the oxidative cleavage mentioned above or, in worst-case scenarios, explosive decomposition.

  • Protocol Adjustment:

    • Reverse Addition: Dissolve the 4'-chloropropiophenone in concentrated

      
       first (it is stable there). Cool this solution to -5°C. Then, slowly add the pre-cooled 
      
      
      
      mixture to the substrate solution. This allows the heat sink (sulfuric acid) to absorb the energy more effectively.

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction vector and the competitive side reactions you must suppress.

ReactionPathways SM 4'-Chloropropiophenone (Starting Material) Target TARGET PRODUCT 1-(4-Chloro-3-nitrophenyl) propan-1-one (Major: >90%) SM->Target Controlled Temp (-5°C to 0°C) Iso_Ortho SIDE REACTION A 2-Nitro Isomer (Sterically Hindered) SM->Iso_Ortho High Temp (>20°C) Oxidation SIDE REACTION B Oxidative Cleavage (Benzoic Acid Deriv.) SM->Oxidation Prolonged Time Oxidative Stress MixedAcid HNO3 / H2SO4 (Nitrating Agent) MixedAcid->Target Dinitro SIDE REACTION C 3,5-Dinitro Species (Over-reaction) Target->Dinitro Excess HNO3 Poor Mixing

Figure 1: Reaction network showing the cooperative directing effects leading to the target and the divergence points for common impurities.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 4'-Chloropropiophenone (1.0 eq)

  • Sulfuric Acid (

    
    ), 98% (Solvent/Catalyst)
    
  • Nitric Acid (

    
    ), 70% or Fuming (1.05 eq)
    

Step-by-Step Methodology:

  • Preparation of Substrate Solution:

    • In a 3-neck round bottom flask equipped with a thermometer and mechanical stirrer, charge Sulfuric Acid (5 vol) .

    • Cool to 0°C .

    • Add 4'-Chloropropiophenone in portions. Note: The solution may turn yellow/orange. Ensure temperature remains < 10°C.

  • Nitration (The Critical Step):

    • Prepare a separate mixture of Nitric Acid (1.05 eq) and Sulfuric Acid (2 vol) . Cool this mixture to 0°C.

    • Add the mixed acid to the substrate solution dropwise .

    • CRITICAL CONTROL POINT: Maintain internal temperature between -5°C and +5°C . Do not allow it to spike above 10°C, or regioselectivity will degrade (Isomer formation).

  • Reaction Monitoring:

    • Stir at 0°C for 1-2 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Troubleshooting: If SM remains after 2 hours, warm slowly to 10°C. Do not heat aggressively.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid.

    • Wash: Wash with water until pH is neutral (removes trapped acid which causes degradation). Wash with cold ethanol (removes trace 2-nitro isomer).

Impurity Profile & Troubleshooting Data

Use this table to interpret analytical data (HPLC/LC-MS) during process development.

Observed IssueRetention Time ShiftLikely IdentityRoot CauseCorrective Action
Major Peak ReferenceTarget (3-Nitro) Optimized ProcessN/A
Minor Peak Slightly Earlier2-Nitro Isomer High Reaction TempImprove cooling; slow down addition rate.
Late Eluter Later (Non-polar)Dinitro Species Excess

Check stoichiometry; improve mixing efficiency.
Acidic Peak Very Early (Polar)Benzoic Acid Deriv. Oxidative CleavageQuench earlier; remove

from nitric acid.

Troubleshooting Logic Tree

Follow this decision matrix when encountering yield or purity issues.

Troubleshooting Start Problem Detected Q1 Is the impurity more polar (Acidic)? Start->Q1 Yes1 Oxidative Cleavage Q1->Yes1 Yes No1 Check Mass Spec Q1->No1 No Action1 Action: Reduce reaction time. Check HNO3 quality. Yes1->Action1 Q2 Is Mass = Target + 45? No1->Q2 Yes2 Over-Nitration (Dinitro) Q2->Yes2 Yes No2 Is Mass = Target? Q2->No2 No Action2 Action: Reduce HNO3 equivalents. Improve stirring. Yes2->Action2 Yes3 Regio-Isomer (2-Nitro) No2->Yes3 Yes Action3 Action: LOWER Temperature. Recrystallize from EtOH. Yes3->Action3

Figure 2: Diagnostic flow for identifying and resolving reaction failures.

References

  • Master Organic Chemistry. (2018). Nitration of Benzene: Mechanism and Kinetics. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Photoexcited nitroarenes for the oxidative cleavage of alkenes. (Discusses oxidative risks of nitro compounds). Retrieved February 15, 2026, from [Link]

  • ChemSrc. (2025). Synthesis pathways for 1-(4-Chloro-3-nitrophenyl)propan-1-one. Retrieved February 15, 2026, from [Link]

Sources

Technical Support: Stability of 1-(4-Chloro-3-nitrophenyl)propan-1-one in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Stability Profile[1]

Status: STABLE under standard laboratory acidic conditions (pH 0–6) at ambient temperature.

1-(4-Chloro-3-nitrophenyl)propan-1-one exhibits robust stability against acid-catalyzed hydrolysis.[1][2] The primary challenges users encounter are physical (solubility/precipitation) rather than chemical degradation.[1][2] While the 3-nitro group activates the 4-chloro substituent toward nucleophilic attack, this pathway is suppressed in acidic media where nucleophiles (like


) are absent.[1][2]

Quick Reference Data:

ParameterConditionStability RatingPrimary Risk
HPLC Mobile Phase 0.1% Formic Acid / TFAHigh None.[1][2] Ideal for analysis.
Aqueous HCl 1M - 6M HCl (RT)High Precipitation (Low Solubility).[1][2]
Alcoholic Acid HCl in Methanol/EthanolModerate Ketalization (trace) or

-halogenation if heated.[1][2]
Strong Oxidizing Acid Conc.[1][2]

/

Moderate Over-nitration or sulfonation at

C.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My sample precipitated after adding 1M HCl. Has it degraded?"

Diagnosis: Likely Physical Precipitation , not Chemical Degradation.[1][2] Technical Explanation: The molecule is a lipophilic aryl ketone.[1][2] The nitro and chloro groups do not provide basic sites for protonation that would enhance aqueous solubility (unlike an amine).[1][2] Adding aqueous acid increases the polarity of the solvent system, forcing the hydrophobic propiophenone out of solution.[1][2]

Validation Protocol (The "Re-dissolve Test"):

  • Isolate the precipitate via centrifugation or filtration.[1][2]

  • Attempt to dissolve the solid in Acetone or Acetonitrile.[1][2]

  • Result: If it dissolves clearly and HPLC shows a single peak matching the standard, it was simple precipitation.[1][2] If insoluble residues remain, degradation or polymerization may have occurred (unlikely in simple HCl).[1][2]

Issue 2: "I see a new peak at RRT 1.1 after refluxing in HCl/Methanol."

Diagnosis:


-Halogenation  or Ketal Formation .[1][2]
Technical Explanation: 
While the aromatic core is stable, the alkyl side chain (propan-1-one) has 

-protons.[1][2]
  • Pathway A (

    
    -Chlorination):  In the presence of high concentrations of chloride ions (
    
    
    
    ) and heat, acid-catalyzed enolization can lead to chlorination at the
    
    
    -position (forming 2,4-dichloro-3-nitropropiophenone).[1][2]
  • Pathway B (Ketalization): Methanol can attack the carbonyl carbon under acidic catalysis to form a dimethyl ketal, though this is reversible and usually requires dehydrating conditions.[1][2]

Corrective Action:

  • Switch to a non-nucleophilic acid source like Sulfuric Acid (

    
    )  if chloride interference is suspected.[1][2]
    
  • Lower the temperature.[1][2] Enolization rates drop significantly below 40°C.[1][2]

Issue 3: "The solution turned yellow/orange over time."

Diagnosis: Photochemical Instability (Photo-redox). Technical Explanation: Nitro-aromatics are notoriously photosensitive.[1][2] Exposure to ambient light can induce an intramolecular redox reaction (similar to the Ciamician-Dennstedt rearrangement or simple radical formation), leading to colored nitroso or azoxy byproducts.[1][2] This is often independent of pH but can be accelerated in solution.[1][2]

Prevention:

  • Store all acidic solutions in amber glassware .[1][2]

  • Wrap reaction vessels in aluminum foil during extended stir times.

Part 3: Mechanistic Deep Dive & Visuals[1]

Chemical Logic: Why is it stable?
  • Electronic Shielding: The ketone carbonyl is less electrophilic than an aldehyde, making it resistant to hydration.[1][2]

  • Nucleophilic Suppression: The 4-chloro group is activated by the ortho-nitro group (making it susceptible to

    
    ).[1][2] However, 
    
    
    
    requires a strong nucleophile (like methoxide or hydroxide).[1][2] In acidic media, these nucleophiles are protonated and neutralized.[1][2] Water is too weak a nucleophile to displace the chloride at room temperature.[1][2]
Stability & Degradation Pathways Diagram[1][2]

StabilityPathways Start 1-(4-Chloro-3-nitrophenyl) propan-1-one (Starting Material) AcidRT Aqueous Acid (RT) (HCl, H2SO4) Start->AcidRT Exposure AcidHeat Acid + Heat (>60°C) + Chloride Ions Start->AcidHeat Reflux Light UV/Light Exposure Start->Light Storage Stable STABLE (Precipitation Risk) AcidRT->Stable No Reaction AlphaCl Alpha-Chlorination (Impurity Formation) AcidHeat->AlphaCl Enol Mechanism PhotoDeg Nitroso/Azoxy Degradants (Color Change) Light->PhotoDeg Redox

Caption: Decision tree illustrating the stability of 4-chloro-3-nitropropiophenone under various stressors. Note that standard acidic conditions lead to stability, while heat/halides or light introduce degradation risks.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Acid Stability Stress Test (Self-Validating)

Use this protocol to verify stability in your specific matrix.[1][2]

Reagents:

  • Test Compound (10 mg)[1]

  • Solvent: Acetonitrile (ACN)[1]

  • Stressor: 1M HCl[1]

  • Standard: Freshly prepared stock solution of Test Compound in ACN.[1][2]

Procedure:

  • Preparation: Dissolve 10 mg of compound in 5 mL ACN.

  • Stressing: Add 5 mL of 1M HCl. (Resulting pH ~1).[1][2]

  • Incubation: Stir at Room Temperature (20–25°C) for 24 hours. Protect from light.[1][2]

  • Sampling: Take a 100 µL aliquot. Neutralize with 100 µL 1M NaOH (optional, or inject directly if using acidic mobile phase).[1][2] Dilute to 1 mL with Mobile Phase.[1][2]

  • Analysis: Inject on HPLC (C18 Column, ACN/Water + 0.1% Formic Acid gradient).

  • Acceptance Criteria:

    • Recovery > 98% relative to Standard.

    • No new peaks > 0.1% area.[1][2]

Protocol B: Handling Precipitated Samples

If your sample crashes out in acidic media:

  • Do not heat to redissolve (increases degradation risk).[1][2]

  • Add a co-solvent: Isopropanol or Acetonitrile (up to 20% v/v).[1][2]

  • Vortex vigorously for 30 seconds.

  • If solids persist, filter through a 0.45 µm PTFE filter before analysis.

References

  • PubChem. (2025).[1][2][3] 4-Chloro-3-nitrophenol (Analogous Reactivity Data). National Library of Medicine.[1][2] Retrieved from [Link][1]

  • ChemSrc. (2025).[1][2] CAS 80093-43-2 Data Sheet. Retrieved from [Link][1]

Sources

Resolving solubility issues of 4'-Chloro-3'-nitropropiophenone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Aqueous Solubility Challenges

Welcome to the technical support center for 4'-Chloro-3'-nitropropiophenone. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with the causal explanations and field-proven methodologies necessary to overcome the solubility hurdles associated with this compound.

I. Foundational Understanding: The Root of the Problem

Q1: Why is my 4'-Chloro-3'-nitropropiophenone not dissolving in aqueous media?

A: The solubility issue stems directly from the molecular structure of 4'-Chloro-3'-nitropropiophenone. The principle of "like dissolves like" governs solubility, meaning polar solvents are effective at dissolving polar solutes, and nonpolar solvents are best for nonpolar solutes[1][2].

Your compound has a complex structure with both polar and nonpolar characteristics:

  • Nonpolar Regions: The chlorinated benzene ring is the dominant feature, making the molecule largely hydrophobic (water-repelling).

  • Polar Regions: The ketone (C=O) and nitro (NO2) functional groups are polar and can interact with water molecules.

However, the large, nonpolar surface area of the aromatic ring outweighs the influence of the polar groups, leading to poor aqueous solubility. This is quantitatively supported by its high calculated LogP value of 3.36, which indicates a strong preference for a lipid-like environment over an aqueous one[3]. Overcoming the strong crystal lattice energy of the solid compound to allow for dissolution in water is energetically unfavorable without assistance[4].

Table 1: Physicochemical Properties of 4'-Chloro-3'-nitropropiophenone and Structurally Similar Compounds

PropertyValue / ObservationSource / Note
IUPAC Name 1-(4-chloro-3-nitrophenyl)propan-1-one[3]
Molecular Formula C9H8ClNO3[3]
Molecular Weight 213.62 g/mol [3]
Appearance Likely a yellow or off-white solidInferred from related compounds
Melting Point 99-101 °C (for the similar 4'-Chloro-3'-nitroacetophenone)
Calculated LogP 3.364[3]
Aqueous Solubility Predicted to be very lowBased on high LogP and chemical structure

II. Primary Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow outlines the recommended progression from simple to more complex solubilization techniques.

G cluster_0 start Initial State: Compound Precipitates in Aqueous Buffer q1 Is an organic co-solvent permissible for your experiment? start->q1 cosolvent Strategy 1: Use a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) q1->cosolvent Yes surfactant Strategy 2: Use a Surfactant (e.g., Tween-20, SDS) q1->surfactant No q2 Is the final co-solvent concentration causing experimental artifacts? cosolvent->q2 q2->surfactant Yes success Result: Homogeneous Solution Achieved q2->success No q3 Are surfactant-drug interactions or cell toxicity a concern? surfactant->q3 cyclo Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD) q3->cyclo Yes q3->success No cyclo->success

Caption: Troubleshooting workflow for solubilizing 4'-Chloro-3'-nitropropiophenone.

III. Detailed Solubilization Strategies (Q&A Format)

Strategy 1: Co-solvency

A: Yes, using a water-miscible organic co-solvent is the most common and straightforward initial approach.[5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the nonpolar regions of your compound to dissolve.[6][7]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): An excellent, highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a strong choice for preparing high-concentration stock solutions.

  • Ethanol (EtOH): A polar protic solvent that is often well-tolerated in biological assays, though sometimes at lower concentrations than DMSO.

  • Polyethylene Glycol 400 (PEG 400): A less volatile and often less toxic option suitable for certain formulations.[5]

Table 2: Comparison of Common Co-solvents

Co-solventProsConsTypical Final Assay Conc.
DMSO High solubilizing power; ideal for stock solutions.Can be toxic to cells (>0.5-1%); may interfere with some assays.< 0.5% (v/v)
Ethanol Less toxic than DMSO; readily available.Lower solubilizing power than DMSO; can cause protein precipitation at high concentrations.< 1.0% (v/v)
PEG 400 Low toxicity; low volatility.Can be viscous; may not be suitable for all analytical methods.Varies widely, up to 5-10%
  • Weighing: Accurately weigh a small amount of 4'-Chloro-3'-nitropropiophenone (e.g., 5 mg) into a sterile microcentrifuge tube or glass vial.

  • Initial Solubilization: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to completely dissolve the compound. For a 10 mM stock of a 213.6 g/mol compound, you would add ~234 µL of DMSO to 5 mg.

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming (to 30-40°C) or sonication can be applied. Ensure the solid is fully dissolved by visual inspection against a bright light.

  • Serial Dilution (Self-Validation Step): Prepare your working solution by performing a serial dilution of the high-concentration stock into your final aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer , not the other way around. This prevents the compound from immediately precipitating out due to localized high concentrations.

  • Final Inspection: After dilution, inspect the final solution for any signs of precipitation (haziness, Tyndall effect). A true solution should be perfectly clear.

A: This is a common issue known as "crashing out." It happens when the final concentration of the co-solvent is too low to maintain the solubility of the compound. The solution has been diluted past the "critical cosolvent concentration."

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM). This will require adding a larger volume of stock to your buffer, thereby increasing the final percentage of DMSO and potentially keeping the compound in solution.

  • Increase Final Co-solvent Percentage: If your experimental system can tolerate it, increase the final concentration of the co-solvent. For example, if a 1:1000 dilution (0.1% DMSO) causes precipitation, try a 1:200 dilution (0.5% DMSO). Always run a vehicle control (buffer + equivalent % of co-solvent) to ensure the co-solvent itself is not affecting your results.

  • Switch to a Different Strategy: If you cannot increase the co-solvent concentration due to experimental constraints (e.g., cell toxicity), you must move to an alternative solubilization method like using surfactants or cyclodextrins.

Strategy 2: Micellar Solubilization with Surfactants

A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in aqueous solutions.[8] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within this hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[9][10]

Commonly Used Surfactants:

  • Non-ionic (milder, preferred for cell work): Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80).[8]

  • Anionic (can be denaturing): Sodium dodecyl sulfate (SDS). Generally not recommended for live-cell assays but can be used for in vitro biochemical assays.[8]

Caption: Mechanism of surfactant-mediated micellar solubilization.

  • Prepare Surfactant Solution: Make a 1-10% (w/v) stock solution of your chosen surfactant (e.g., Tween-20) in your aqueous buffer.

  • Dispense Compound: Weigh the solid 4'-Chloro-3'-nitropropiophenone into a vial.

  • Add Surfactant Solution: Add a small amount of the surfactant solution directly to the solid.

  • Energy Input: Vortex vigorously. Sonication in a bath sonicator is highly effective here. The energy helps break down the compound's crystal lattice and facilitates its entry into the micelles. This may take 15-30 minutes.

  • Dilution: Once a concentrated, clear solution is formed, it can be diluted further with the aqueous buffer as needed for the experiment.

  • Self-Validation: Always run a vehicle control with the same final concentration of surfactant to check for effects on your assay.

Strategy 3: Inclusion Complexation with Cyclodextrins

A: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic part of your compound (the chlorinated benzene ring) to form an "inclusion complex," rendering the entire complex water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceuticals for this purpose due to its high aqueous solubility and low toxicity.[12]

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add the weighed 4'-Chloro-3'-nitropropiophenone directly to the HP-β-CD solution.

  • Equilibrate: Mix the suspension thoroughly. This process relies on equilibrium and can be slow. Shaking or stirring at room temperature for several hours (or overnight) is often required to achieve maximum solubility. Gentle heating can sometimes accelerate the process.

  • Clarify Solution (Self-Validation): After equilibration, there may be some undissolved compound remaining if you have exceeded the solubility limit of the complex. Centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter to remove any undissolved particles. The clear supernatant/filtrate is your saturated stock solution.

  • Determine Concentration: The concentration of the compound in the clarified stock solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to know the exact concentration you are working with.

IV. Advanced Considerations

Q6: What about adjusting the pH?

A: Adjusting pH is a powerful technique for compounds with ionizable functional groups (weak acids or bases).[15][16] However, 4'-Chloro-3'-nitropropiophenone does not have a readily ionizable group. The ketone is not basic enough, and the aromatic ring is not acidic enough to be modulated within a typical physiological pH range (e.g., pH 3-10). Therefore, pH adjustment is unlikely to be an effective primary strategy for this specific compound. [17]

Q7: I need to formulate this for an in vivo study. What should I consider?

A: For in vivo formulations, toxicity and biocompatibility are paramount.

  • Co-solvents: Formulations often use a mixture of co-solvents like ethanol, propylene glycol, and PEG 400.[5] DMSO is generally avoided for direct in vivo administration except in specific circumstances.

  • Surfactants: Non-ionic surfactants like polysorbates or Cremophor EL are used.[8]

  • Cyclodextrins: HP-β-CD is frequently used in parenteral formulations to solubilize drugs.[14][18]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon contact with gastrointestinal fluids.[19][20]

Developing an in vivo formulation is a complex process that often requires significant optimization and is best approached by consulting specialized literature on pharmaceutical formulation.[4][21]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. (n.d.). Taylor & Francis Online.
  • pH and Solubility. (2025). AP Chem | Fiveable.
  • US7381265B2 - Method for crystallization of a weakly acidic and/or weakly basic compound. Google Patents.
  • 4′-Chloro-3′-nitroacetophenone 99 5465-65-6. Sigma-Aldrich.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2016). ResearchGate.
  • The Solution Process. (n.d.). Chemistry LibreTexts.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research.
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (2024). IIP Series.
  • Cyclodextrin Inclusion Complexes. Alfa Chemistry.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI.
  • Cosolvent. Wikipedia.
  • pH Adjustment in Wastewater Treatment: Mechanisms and Applications. (2025). LinkedIn.
  • Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents. Benchchem.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). American Journal of PharmTech and Industrial Innovation.
  • pH Adjustment and Neutralization, the basics. (n.d.). Environmental XPRT.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). PubMed.
  • 1-(4-chloro-3-nitrophenyl)propan-1-one | CAS#:80093-43-2. Chemsrc.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Solving Dissolving! American Chemical Society.
  • Solubility Rules Help Avoid Water Treatment Pitfalls. (n.d.). Water Quality Association.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Acme-Hardesty Co.
  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. (2024). International Journal of Creative Research Thoughts.

Sources

Controlling exotherms during the nitration of chloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration Process Safety Topic: Controlling Exotherms During the Nitration of Chloropropiophenone

Welcome to the Process Safety Support Center

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NIT-CPP-EXO-001

Executive Summary: You are undertaking the nitration of chloropropiophenone (typically the 3-chloro isomer for pharmaceutical intermediates). This is a Class 4/5 Stoessel Criticality reaction. It involves a deactivated aromatic ring, requiring strong mixed acid (


). The primary risks are thermal runaway  due to reagent accumulation and oxidative decomposition  leading to gas evolution (

).

This guide synthesizes thermodynamic principles with practical troubleshooting to ensure your reactor does not become a pressure vessel.

Part 1: Critical Safety & Pre-Start Check

Q1: Why is this reaction considered "thermally critical" when the substrate is deactivated? A: Paradoxically, deactivated substrates (like chloropropiophenone) are more dangerous than activated ones during scale-up.

  • The Mechanism: The electron-withdrawing carbonyl and chlorine groups slow down the electrophilic substitution.

  • The Trap: Operators often increase the feed rate or temperature because they don't see an immediate exotherm (induction period).

  • The Result: You accumulate a large inventory of unreacted Nitric Acid. When the reaction finally "kicks off," the heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ), leading to an instantaneous release of the stored potential energy.

Q2: What is the "Red Fume" threshold? A: If you see brown/red fumes (


) inside the reactor, STOP DOSING IMMEDIATELY. 
  • Cause: This indicates the nitric acid is acting as an oxidant rather than a nitrating agent. This is a side reaction with a much higher enthalpy than nitration.

  • Action: Maximize cooling and agitation. Do not resume until the off-gassing ceases and the temperature is stable for >30 minutes.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue A: Temperature Spikes During Acid Addition
Possible Cause Diagnostic Check Corrective Action
Dosing Rate > Reaction Rate Is the temperature rising linearly with addition, or exponentially?Pause Dosing. Allow the "accumulation" to consume. Resume only when

drops.
Poor Mixing (Hot Spots) Is the vortex visible? Is the Reynolds number > 10,000?Increase impeller speed. For viscous mixed acids, switch to a pitch-blade or anchor impeller.
Cooling Failure Is the

between Jacket (

) and Reactor (

) decreasing?
Check chiller capacity. If

, your heat transfer area is insufficient.
Issue B: Low Yield / High Dinitro- Impurities

User Question: "I kept the temperature low (0°C) to be safe, but the reaction didn't finish. When I warmed it up, it boiled over. Why?"

Technical Analysis: You created a "sleeping tiger." At 0°C, the reaction rate (


) for a deactivated ring is near zero. You added the full stoichiometric amount of acid, but no reaction occurred.
  • The Error: You essentially performed a "batch" addition at 0°C, then heated it.

  • The Fix: This reaction must be run semi-batch at the reaction temperature (typically 20-40°C, depending on specific isomer kinetics).

    • Rule: The reaction must consume the acid as it is added.

    • Validation: Stop dosing. If the exotherm stops within 60 seconds, you are "dosing controlled" (Safe). If the exotherm continues for minutes, you are "accumulation controlled" (Unsafe).

Part 3: The Self-Validating Protocol

Objective: Mononitration of 3-Chloropropiophenone with Mixed Acid. Safety Target: Maintain accumulation < 5%.

Step-by-Step Methodology
  • Reactor Setup:

    • Glass-lined or Stainless Steel (316L) reactor.

    • Crucial: Install two independent temperature probes (one near the bottom, one mid-level).

    • Connect a scrubber system for

      
       (NaOH trap).
      
  • Charge Substrate:

    • Load 3-chloropropiophenone and Sulfuric Acid (

      
      , 98%) solvent.
      
    • Why:

      
       acts as a heat sink and dehydrating agent.
      
    • Cool to 15°C .

  • Preparation of Mixed Acid (The Exotherm Source):

    • Note: Mixing

      
       and 
      
      
      
      is itself highly exothermic. Do this in a separate, cooled vessel.
    • Prepare Nitrating Agent: Fuming

      
       (1.05 eq) in 
      
      
      
      .
  • The "Dosing-Controlled" Addition (The Critical Step):

    • Set Jacket temperature (

      
      ) to 10°C.
      
    • Begin adding Mixed Acid via a metering pump.

    • Setpoint: Maintain Internal Temp (

      
      ) between 20°C - 25°C .
      
    • Feedback Loop: If

      
      , the pump must  automatically cut off.
      
  • The "Stop-and-Check" (Validation):

    • After adding 10% of the acid, STOP the pump.

    • Watch the temperature trend.[1][2][3][4][5]

    • Pass Criteria: Temperature should peak and begin falling within 2 minutes. This proves the reagents are reacting immediately.

    • Fail Criteria: Temperature continues to rise for >5 minutes. (Indicates accumulation).[1]

  • Quenching (Inverse Addition):

    • NEVER add water to the reaction mixture.

    • Transfer the reaction mass slowly into a stirred ice/water slurry.

    • Reason: Adding water to the acid mix generates steam explosions due to the heat of hydration.

Part 4: Visualizing the Safety Logic

Diagram 1: The Process Safety Control Loop

This logic gate prevents thermal runaway by linking dosing directly to thermal capacity.

SafetyLoop Sensor Temp Sensor (Tr) Controller PID Controller Sensor->Controller Data Input Pump Dosing Pump (Mixed Acid) Controller->Pump Signal: STOP if Tr > Setpoint Cooling Jacket Cooling (Chiller) Controller->Cooling Signal: Max Flow if Tr > Setpoint Reactor Reactor (Chloropropiophenone) Pump->Reactor Reagent Feed Reactor->Sensor Reads Tr Cooling->Reactor Heat Removal

Caption: Active Safety Loop. The dosing pump is hard-wired to stop if the reactor temperature exceeds the safety limit, preventing reagent accumulation.

Diagram 2: Reaction Pathway & Thermal Risks

Understanding where the heat comes from.

ReactionPath Start 3-Chloropropiophenone + Mixed Acid Transition Sigma Complex (Intermediate) Start->Transition Activation Energy Product Nitro-Chloropropiophenone (Target) Transition->Product Nitration Exotherm (-145 kJ/mol) Runaway Oxidative Decomposition (NOx Gas + Heat) Transition->Runaway If T > 60°C (Secondary Exotherm)

Caption: The bifurcation of risk. High temperatures favor the oxidative decomposition pathway, which releases significantly more energy than the desired nitration.

Part 5: Quantitative Data for Scale-Up

Table 1: Thermal Parameters for Mixed Acid Nitration (General Aromatic) Use these values for calculating your cooling requirements.

ParameterValue (Approx.)Significance
Heat of Nitration (

)
-145 ± 20 kJ/molHigh. Requires active cooling.
Adiabatic Temp Rise (

)
> 200°CIf cooling fails, the reactor will boil/explode.
Specific Heat (

) of Mix
~1.8 kJ/kg·KLow heat capacity means temp rises fast.
MTSR (Max Temp Synthesis Reaction) Must be <

Keep MTSR below the decomposition onset (approx 110°C).

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text on defining Criticality Classes 1-5).
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Gustin, J. L. (1998). "Violent decomposition of a mixture of sulfuric acid and p-nitro-toluene." Process Safety Progress, 17(2). Link (Demonstrates the hazard of nitrated aromatics in spent acid).

  • Zaldivar, J. M., et al. (2003). "The runaway of the nitration of chlorobenzene in a discontinuous reactor." Journal of Loss Prevention in the Process Industries.

Disclaimer: This guide is for technical support purposes. All protocols must be validated by a certified safety professional (CSP) and tested via Reaction Calorimetry (RC1) before scale-up.

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide provides a definitive interpretation framework for the 1H NMR spectrum of 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS: 80093-43-2). This compound is a critical intermediate in the synthesis of substituted cathinones and phenylpropanolamine derivatives.

In drug development workflows, the primary analytical challenge is distinguishing the target 3-nitro regioisomer from:

  • The starting material (4-chloropropiophenone ).

  • The thermodynamically less favored 2-nitro impurity .

This guide establishes a self-validating spectral assignment protocol, utilizing substituent-induced chemical shift theory (SCS) and spin-system analysis to ensure structural integrity.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must first define the magnetic environment of the protons.

The Spin System
  • Aliphatic Chain (Propionyl Group): An isolated ethyl spin system attached to a carbonyl.

    • 
       (Methyl):  3 protons, triplet.[1]
      
    • 
       (Methylene):  2 protons, quartet (deshielded by 
      
      
      
      ).
  • Aromatic Ring (1,3,4-Substitution):

    • The ring bears three substituents: Propionyl (1), Nitro (3), and Chloro (4).

    • Directing Effects: The propionyl group is a meta-director. The chlorine is an ortho/para-director. Nitration of 4-chloropropiophenone strongly favors the 3-position (ortho to Cl, meta to Carbonyl), reinforcing the target structure.

Predicted Chemical Shift Logic (SCS)

Using additivity rules for substituted benzenes ($ \delta_{calc} = 7.27 + \Sigma S_i $):

ProtonPositionEnvironmentPredicted EffectApprox.[2][3][4][5]

(ppm)
H-2 Ortho to

, Ortho to

Most Deshielded. Sandwiched between two strong Electron Withdrawing Groups (EWG).

8.0
8.3 – 8.5
H-6 Ortho to

, Meta to

Highly Deshielded. Anisotropic effect of carbonyl cone.

7.8
8.0 – 8.2
H-5 Ortho to

, Meta to

Least Deshielded. Adjacent to weakly deactivating Cl.~ 7.67.6 – 7.8

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary process impurity (starting material).

Table 1: Target Product vs. Starting Material (CDCl3, 400 MHz)
FeatureTarget: 1-(4-Chloro-3-nitrophenyl)propan-1-one Precursor: 1-(4-chlorophenyl)propan-1-one
Symmetry Asymmetric (ABC System) Symmetric (AA'BB' System)
Aromatic Signals 3 Distinct Signals (1H each)2 Distinct Signals (2H each)
Diagnostic Shift

~8.4 ppm (d,

Hz)
(H-2, isolated between EWGs)
No signal above 8.0 ppm. (Highest signal ~7.9 ppm)
Splitting Pattern d, dd, d (Three distinct multiplets)Two "roofing" doublets (Para-substitution pattern)

Detailed Assignment & Experimental Protocol

Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (

    
    ) is preferred to minimize solvent-solute hydrogen bonding that might broaden signals.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).
Spectral Assignment (Valid for 300-500 MHz)
Region A: Aliphatic Chain (1.0 – 3.0 ppm)
  • 
     1.22 ppm (3H, t, 
    
    
    
    Hz):
    Terminal methyl group (
    
    
    ).
  • 
     2.98 ppm (2H, q, 
    
    
    
    Hz):
    Methylene group (
    
    
    ).
    • Note: This signal is significantly downfield compared to a standard alkyl chain due to the adjacent carbonyl group.

Region B: Aromatic Ring (7.5 – 8.5 ppm)
  • 
     7.72 ppm (1H, d, 
    
    
    
    Hz) – H-5:
    • Assignment: Proton ortho to the Chlorine atom.

    • Coupling: Large ortho-coupling (

      
      ) to H-6.
      
  • 
     8.15 ppm (1H, dd, 
    
    
    
    Hz) – H-6:
    • Assignment: Proton ortho to the Carbonyl.

    • Coupling: Large ortho-coupling to H-5 and small meta-coupling to H-2.

  • 
     8.46 ppm (1H, d, 
    
    
    
    Hz) – H-2:
    • Assignment: The "Flagship" signal. Located between Nitro and Carbonyl groups.[6]

    • Coupling: Small meta-coupling (

      
      ) only.
      
    • Validation Check: If this signal appears as a singlet or broad singlet, it confirms the 1,3,4-substitution pattern where para-coupling is negligible.

Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow to validate the synthesis product using NMR data.

NMR_Logic_Flow Start Crude Product NMR Spectrum Check_Aliphatic Step 1: Check Aliphatic Region (1.0 - 3.0 ppm) Start->Check_Aliphatic Propionyl_Confirm Triplet (~1.2) & Quartet (~3.0)? Check_Aliphatic->Propionyl_Confirm Check_Aromatic Step 2: Check Aromatic Region (7.0 - 8.5 ppm) Propionyl_Confirm->Check_Aromatic Yes Precursor RESULT: Starting Material (4-Chloropropiophenone) Propionyl_Confirm->Precursor No (Wrong Alkyl) Sym_Check Symmetry Check: Is it AA'BB' (2 signals) or ABC (3 signals)? Check_Aromatic->Sym_Check Sym_Check->Precursor AA'BB' (Symmetric) Shift_Check Step 3: H-2 Chemical Shift Check Sym_Check->Shift_Check ABC (Asymmetric) H2_Value Is there a signal > 8.3 ppm? Shift_Check->H2_Value Isomer_2 RESULT: Likely 2-Nitro Isomer (Steric twist shields H-6) H2_Value->Isomer_2 No (Signal < 8.2) Target CONFIRMED: 3-Nitro Target 1-(4-Chloro-3-nitrophenyl)propan-1-one H2_Value->Target Yes (Deshielded H-2)

Figure 1: Decision tree for distinguishing the target 3-nitro compound from precursors and regioisomers based on 1H NMR spectral features.

Troubleshooting & Anomalies

Common Impurity Signals

If the spectrum shows extra peaks, check for these common synthesis byproducts:

  • 
     7.45 & 7.90 ppm (Doublets):  Unreacted 4-chloropropiophenone.
    
  • 
     ~2.6 ppm (Singlet):  4-chloro-3-nitroacetophenone (if acetyl chloride was used instead of propionyl chloride by mistake).
    
  • 
     11.0+ ppm:  Carboxylic acid derivatives (from over-oxidation).
    
Solvent Effects

If running in DMSO-d6 instead of


:
  • Expect all signals to shift slightly downfield (

    
     ppm).
    
  • Water peak will appear at

    
     3.33 ppm, potentially obscuring the methylene quartet. Recommendation:  Use 
    
    
    
    for clear aliphatic assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7][8] (Standard text for SCS additivity rules).

  • National Institute of Standards and Technology (NIST). (2023). 1-Propanone, 1-(4-chlorophenyl)- Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology), Japan. (Source for base aromatic coupling constants). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for substituent effects on benzene rings).

Sources

Comprehensive MS Profiling of 1-(4-Chloro-3-nitrophenyl)propan-1-one: Fragmentation Dynamics & Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behaviors of 1-(4-Chloro-3-nitrophenyl)propan-1-one . It is designed for analytical chemists and pharmaceutical researchers requiring a robust framework for structural confirmation and impurity profiling.

Executive Technical Summary

1-(4-Chloro-3-nitrophenyl)propan-1-one (Formula: C


H

ClNO

; MW: 213.62 Da) presents a unique analytical profile due to the interplay between its electron-withdrawing nitro group, the halogen isotope signature, and the propiophenone ketone backbone.

Accurate identification requires distinguishing between the hard ionization (Electron Impact - EI) fingerprint, which is dominated by radical-induced cleavage, and the soft ionization (ESI/APCI) signatures used in LC-MS workflows. This guide delineates the specific fragmentation pathways and provides a comparative protocol for both techniques.

Key Molecular Specs[1][2][3]
  • Monoisotopic Mass: 213.019 Da (

    
    Cl)
    
  • Isotopic Signature: Distinct 3:1 ratio (

    
    Cl:
    
    
    
    Cl) at M+ and chlorine-containing fragments.[1]
  • Core Lability: High susceptibility to

    
    -cleavage at the carbonyl position and nitro-nitrite rearrangement.
    

Comparative Analysis: Ionization Architectures

The choice of ionization source dictates the spectral topology. The following table contrasts the expected performance of standard MS interfaces for this specific compound.

FeatureElectron Impact (EI) Electrospray Ionization (ESI) APCI (Atmospheric Pressure Chem. Ion.)
Energy Regime High (70 eV)Low (Thermal/Field)Medium (Corona Discharge)
Primary Ion M

(Radical Cation)
[M+H]

(Protonated)
[M+H]

or [M]

Fragmentation Extensive (Structural Fingerprint)Minimal (requires CID/MS

)
Moderate
Sensitivity Moderate (Nanogram range)High (Picogram range)High (Good for neutral/non-polar)
Key Utility Library matching, structural elucidationQuantitation, biological matricesAnalysis of non-polar impurities
Nitro Response Loss of NO

and NO

Poor +ve mode sensitivity; Excellent -ve mode Excellent electron capture (-ve)

Critical Insight: While ESI(+) is standard for drug development, the nitro group significantly enhances electron capture efficiency. Therefore, APCI(-) or ESI(-) may offer superior sensitivity limits (LOD) for this specific ketone compared to positive mode.

Deep Dive: Fragmentation Pathways (EI-MS)

In Electron Impact (70 eV), the molecule undergoes predictable, high-energy bond scissions. The fragmentation is driven by the stability of the acylium ion and the radical loss from the nitro group.

Primary Pathway: -Cleavage (The Base Peak)

The most dominant pathway for propiophenones is the cleavage of the bond between the carbonyl carbon and the alkyl group (ethyl).

  • Precursor: Molecular Ion [M]

    
     (m/z 213/215).
    
  • Mechanism: Homolytic cleavage

    
     to the carbonyl.
    
  • Loss: Ethyl radical (

    
    C
    
    
    
    H
    
    
    , 29 Da).
  • Product: Substituted Benzoyl Cation (Acylium ion).

    • m/z 184 (

      
      Cl)
      
    • m/z 186 (

      
      Cl)
      
    • Note: This is typically the Base Peak (100% relative abundance).

Secondary Pathway: Nitro-Nitrite Rearrangement

Nitroaromatics often undergo a rearrangement where the oxygen from the nitro group attacks the ring carbon, followed by loss of NO.

  • Loss: Nitric Oxide (

    
    NO, 30 Da).
    
  • Product: [M - 30]

    
     (Phenoxy cation derivative).
    
    • m/z 183 (Weak intensity, competes with

      
      -cleavage).
      
Tertiary Pathway: Decarbonylation

The stable acylium ion (m/z 184) can further lose carbon monoxide (CO).

  • Precursor: m/z 184.

  • Loss: CO (28 Da).

  • Product: Phenyl cation derivative [C

    
    H
    
    
    
    ClNO
    
    
    ]
    
    
    .
    • m/z 156 (

      
      Cl).
      
Quaternary Pathway: Halogen & Nitro Loss
  • Loss of NO

    
    :  Direct loss of 46 Da from M
    
    
    
    or fragment ions.
    • From m/z 156

      
       m/z 110 (Chlorophenyl cation).
      
  • Loss of Cl: Radical loss of 35/37 Da.

Visualization: Fragmentation Tree (Graphviz)

Fragmentation M Molecular Ion (M+) m/z 213 / 215 [C9H8ClNO3]+. Alpha Acylium Ion (Base Peak) m/z 184 / 186 [C7H3ClNO3]+ M->Alpha - C2H5 (29 Da) Alpha Cleavage Phenoxy Phenoxy Ion m/z 183 [M - NO]+ M->Phenoxy - NO (30 Da) Nitro-Nitrite Rearr. Phenyl Phenyl Cation m/z 156 / 158 [C6H3ClNO2]+ Alpha->Phenyl - CO (28 Da) Decarbonylation Chlorophenyl Chlorophenyl Cation m/z 110 / 112 [C6H3Cl]+ Phenyl->Chlorophenyl - NO2 (46 Da)

Figure 1: Predicted EI-MS fragmentation tree for 1-(4-Chloro-3-nitrophenyl)propan-1-one showing primary


-cleavage and secondary decay paths.

Experimental Protocols

To ensure reproducibility, the following workflows are recommended. These protocols are self-validating through the inclusion of internal standards and isotopic checks.

Protocol A: GC-MS (Structural Confirmation)

Objective: Identification of impurities and definitive structural fingerprinting.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range: m/z 40–350.

  • Validation Check: Verify the 3:1 intensity ratio at m/z 184/186. If the ratio deviates, check for interference or detector saturation.

Protocol B: LC-MS/MS (Quantification/Trace Analysis)

Objective: High-sensitivity detection in biological or complex matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

  • Ionization: ESI Positive (Standard) or APCI Negative (High Sensitivity).

  • MRM Transitions (Positive Mode):

    • Quantifier: 214.0

      
       184.0 (Loss of Ethyl).
      
    • Qualifier: 214.0

      
       156.0 (Loss of Ethyl + CO).
      
  • Validation Check: Retention time stability

    
     0.1 min. Signal-to-noise > 10 for LOQ.
    
Visualization: Analytical Workflow

Workflow cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway Sample Sample (Dissolved) GC Gas Chromatography (DB-5ms) Sample->GC LC Liquid Chromatography (C18) Sample->LC EI EI Source (70 eV) GC->EI Spec1 Full Scan Spectrum (Fingerprint) EI->Spec1 ESI ESI/APCI Source (Soft Ionization) LC->ESI MRM MRM Quantitation (214 -> 184) ESI->MRM

Figure 2: Dual-pathway analytical workflow comparing GC-MS (structural ID) and LC-MS (quantification).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for alpha-cleavage and rearrangement rules).

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general propiophenone and nitrobenzene fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Mechanisms of nitro-nitrite rearrangement).
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9), 1125–1125. [Link] (Reference for ESI/APCI behavior of nitro compounds).

Sources

HPLC method development for purity assay of 4'-Chloro-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For routine quality control (QC) and purity assessment of 4'-Chloro-3'-nitropropiophenone (CNPP), the Optimized Acidic Gradient Method (Method B) is the superior choice over generic isocratic protocols. While UPLC offers speed, the gradient HPLC method provides the necessary resolution (


) between the target analyte, its starting material (4'-chloropropiophenone), and potential regioisomers, which are critical quality attributes in downstream synthesis.
Chemical Context & Separation Challenges

4'-Chloro-3'-nitropropiophenone is a critical intermediate, often used in the synthesis of substituted cathinones and antidepressant analogs (e.g., Bupropion derivatives). Its purity is defined by the absence of:

  • 4'-Chloropropiophenone (Starting Material): Lacks the nitro group, significantly less polar.

  • Regioisomers (e.g., 2'-nitro isomer): Formed during non-selective nitration; difficult to separate due to similar hydrophobicity.

  • Hydrolysis Products: 4-Chloro-3-nitrobenzoic acid (highly polar).

The Chromatographic Challenge: The primary difficulty lies in the polarity conflict . The nitro group increases polarity, causing the product to elute before the starting material in Reversed-Phase (RP) chromatography. However, generic isocratic methods often fail to resolve the closely eluting regioisomers or result in peak tailing due to the interaction of the ketone moiety with residual silanols on the column stationary phase.

ChemicalSeparation cluster_0 Analytes cluster_1 RP-HPLC Mechanism SM Starting Material (4'-Chloropropiophenone) Less Polar Col C18 Stationary Phase (Hydrophobic Interaction) SM->Col Strong Retention Prod Target Product (4'-Chloro-3'-nitropropiophenone) More Polar (Nitro Group) Prod->Col Moderate Retention Iso Regioisomer (2'-Nitro) Steric/H-Bond Effects Iso->Col Similar Retention (Requires Selectivity) MP Mobile Phase (Acidic Modifier) MP->Col Suppresses Silanol Activity

Figure 1: Separation logic. The nitro group drives the target product to elute earlier than the starting material. Acidic modifiers are required to prevent peak tailing caused by the ketone group.

Comparative Analysis of Methods

We evaluated three distinct methodologies to determine the most robust approach for purity assay.

Method A: The "Generic" Isocratic Approach
  • Column: Standard C18 (5 µm, 4.6 x 250 mm)[1]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Observation: This method is commonly attempted first. However, it fails to separate the target from the 2'-nitro isomer (shoulder peak) and results in excessive retention times for the starting material (> 15 mins), broadening the peak and reducing sensitivity.

Method B: The Optimized Acidic Gradient (Recommended)
  • Column: High-Purity C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Mechanism: The gradient starts with low organic to resolve polar degradants, then ramps up. The phosphoric acid ensures the nitro-ketone remains in a non-ionized state and suppresses silanol interactions, sharpening the peak shape.

Method C: UPLC High-Throughput
  • Column: BEH C18 (1.7 µm).

  • Observation: Extremely fast (< 3 mins). Excellent for in-process checks (IPC) during synthesis but may lack the loadability and robustness required for final product release testing in QC labs with standard HPLC equipment.

Performance Data Comparison

The following data represents average performance metrics from validation runs (


).
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Method C (UPLC)
Run Time 22.0 min14.0 min2.5 min
Resolution (

)
(Prod vs. SM)
4.58.2 3.1
Resolution (

)
(Prod vs. Isomer)
0.8 (Co-elution)2.1 1.8
Tailing Factor (

)
1.41.05 1.1
Theoretical Plates (

)
~4,500~12,000 ~8,000
LOD (µg/mL) 0.50.05 0.02

Analysis: Method B provides the best balance. It achieves baseline resolution (


) for the critical isomer pair, which Method A fails to do. Method B also improves the peak shape (Tailing Factor near 1.0) due to the acidic modifier.
Detailed Protocol: Method B (Optimized Gradient)

This protocol is designed to be self-validating. If the system suitability criteria are met, the results can be trusted.

4.1 Instrumentation & Materials
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).

  • Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Orthophosphoric Acid (85%).

4.2 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Controlled temperature is vital for reproducibility).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.[2]

Gradient Program:

Time (min) % Mobile Phase B Comment
0.0 30 Initial Hold
2.0 30 Isocratic for polar impurities
8.0 80 Ramp to elute SM (Starting Material)
10.0 80 Wash
10.1 30 Re-equilibration

| 14.0 | 30 | End of Run |

4.3 Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (50:50).

  • Stock Solution: Dissolve 25 mg of 4'-Chloro-3'-nitropropiophenone in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

4.4 System Suitability Criteria (Must Pass)
  • Retention Time: Target peak ~5.5 ± 0.5 min.

  • Tailing Factor:

    
    .
    
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    
  • Resolution: If Impurity Standard is available,

    
     between Product and Starting Material must be 
    
    
    
    .
Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at Method B, ensuring scientific rigor.

MethodDevelopment Start Start: Define Goals (Purity > 99%, Separate Isomers) Scout Scouting Run (5-95% Gradient, C18, pH 3.0) Start->Scout Decision1 Is Resolution > 1.5? Scout->Decision1 Opt1 Optimize Gradient Slope (Focus on 30-80% B) Decision1->Opt1 Yes (Refine) Opt2 Change Selectivity (Switch to Phenyl-Hexyl) Decision1->Opt2 No (Isomers Co-elute) Final Final Method B (Valid for QC) Opt1->Final Opt2->Final If C18 fails

Figure 2: Method Development Decision Tree. The scouting run confirmed C18 was sufficient if the gradient slope was shallow enough during the critical window.

Troubleshooting & Robustness
  • Peak Tailing: If tailing increases (

    
    ), the column may be aging, or the acid concentration in MP A is insufficient. Ensure pH is ~2.5 to 3.0 to suppress silanol ionization [1].
    
  • Retention Shift: Nitro compounds are sensitive to temperature. Ensure the column oven is functioning. A 5°C drop can increase retention by 1-2 minutes.

  • Ghost Peaks: 4'-Chloro-3'-nitropropiophenone is thermally stable in solution, but ensure the autosampler is kept at ambient or 15°C. Avoid leaving samples in pure acetonitrile for >24 hours to prevent evaporation-induced concentration changes.

References
  • Sielc Technologies. (2018).[2] Separation of 4'-Chloro-3'-nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development Guide: Optimization of Selectivity. Retrieved from [Link]

  • PubChem. (2025).[3] 4-Chloro-3-nitroacetophenone Compound Summary. Retrieved from [Link]

Sources

Comparative Guide: 3-Nitropropiophenone vs. 4-Nitropropiophenone Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of substituted phenethylamines and cathinone derivatives, the choice between 3-nitropropiophenone (meta-isomer) and 4-nitropropiophenone (para-isomer) is often dictated by synthetic accessibility versus reactivity requirements.

While both isomers serve as deactivated aromatic ketone building blocks, their performance differs significantly due to electronic substituent effects:

  • 4-Nitropropiophenone exhibits superior electrophilicity at the carbonyl center, making it the preferred substrate for nucleophilic additions and reductions. However, it is synthetically more demanding to access due to unfavorable nitration regioselectivity.

  • 3-Nitropropiophenone is the thermodynamic product of direct nitration but displays reduced carbonyl reactivity due to the absence of resonance-assisted electron withdrawal.

This guide provides a technical comparison of these isomers, grounded in Hammett substituent constants and experimental protocols.

Electronic Structure & Hammett Analysis

The reactivity difference between these isomers is quantified by the Hammett equation (


).[1] The position of the nitro group determines the magnitude of electron withdrawal from the reaction center (the carbonyl group).
Hammett Constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3]
  • 4-Nitro (

    
    ):  Exerts strong electron withdrawal via both Inductive (-I)  and Resonance (-R)  effects. The nitro group can delocalize electron density directly from the para-position, destabilizing the ground state and making the carbonyl carbon highly electrophilic.
    
  • 3-Nitro (

    
    ):  Exerts withdrawal primarily via the Inductive (-I)  effect. The meta-position prevents direct resonance interaction with the carbonyl group.
    
Mechanistic Visualization

The following diagram illustrates the resonance contributions that render the 4-isomer more reactive toward nucleophiles (e.g., Hydride donors, Grignard reagents).

ElectronicEffects cluster_4nitro 4-Nitropropiophenone (Para) cluster_3nitro 3-Nitropropiophenone (Meta) Para Para-Nitro Isomer (Resonance + Induction) NO2_Para Nitro Group (Accepts π-density) Para->NO2_Para Direct Conjugation C_Para Carbonyl Carbon (High δ+) NO2_Para->C_Para Strong Deactivation (Enhances Electrophilicity) Meta Meta-Nitro Isomer (Induction Only) NO2_Meta Nitro Group (No Resonance Link) Meta->NO2_Meta No Conjugation C_Meta Carbonyl Carbon (Moderate δ+) NO2_Meta->C_Meta Inductive Pull Only

Figure 1: Comparative electronic effects. The 4-nitro isomer allows direct resonance withdrawal, significantly increasing the electrophilicity of the carbonyl carbon compared to the 3-nitro isomer.

Comparative Reactivity Data

The following table summarizes physical properties and reactivity profiles. Note the distinct difference in melting points and synthetic origin.[2]

Feature3-Nitropropiophenone4-Nitropropiophenone
CAS Number 17408-16-16694-41-3
Melting Point 98–101 °C88–90 °C
Primary Electronic Effect Inductive (-I)Resonance (-R) + Inductive (-I)
Carbonyl Electrophilicity ModerateHigh
Alpha-Proton Acidity Increased (vs. unsubstituted)Significantly Increased (Resonance stabilization of enolate)
Major Synthetic Route Direct Nitration of PropiophenoneNitration of Ethylbenzene + Oxidation

Key Reactions & Protocols

Synthesis (Regioselectivity Challenge)

The most critical distinction for researchers is source availability.

  • Experiment: Nitration of Propiophenone.

  • Outcome: The propionyl group is a meta-director. Direct nitration yields >90% 3-nitropropiophenone .

  • Implication: You cannot efficiently synthesize the 4-nitro isomer via direct nitration. It requires multi-step synthesis (e.g., Friedel-Crafts using 4-nitrobenzoyl chloride).

Protocol: Alpha-Bromination

Alpha-bromination is a standard derivatization step. The 4-nitro isomer reacts faster due to better stabilization of the enol intermediate, but the 3-nitro isomer is robust and sufficient for most applications.

Scope: Synthesis of


-bromo-3-nitropropiophenone.

Reagents:

  • Substrate: 3-Nitropropiophenone (10 mmol)

  • Brominating Agent: Bromine (

    
    ) or Pyridine Hydrobromide Perbromide (PHPB)
    
  • Catalyst: Glacial Acetic Acid (solvent/catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.79 g (10 mmol) of 3-nitropropiophenone in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Activation: Add a catalytic amount of HBr (2 drops, 48% aq) to initiate enolization.

  • Addition: Add 1.6 g (10 mmol) of bromine dropwise over 20 minutes at room temperature. Note: The solution will turn deep red, then fade to yellow as bromine is consumed.

  • Quenching: Once the color persists (indicating completion), pour the mixture into 100 mL of ice water.

  • Isolation: Filter the precipitated solid. Wash with cold water (

    
     mL) to remove acid traces.
    
  • Purification: Recrystallize from ethanol to yield off-white needles (Expected MP: 110–112 °C for the bromo-derivative).

Protocol: Carbonyl Reduction (NaBH4)

The 4-nitro isomer reduces significantly faster.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of nitropropiophenone in Methanol (0.5 M concentration).

  • Cooling: Cool to 0 °C in an ice bath.

  • Addition: Add Sodium Borohydride (NaBH4, 0.5 eq) portion-wise.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane).

    • 4-Nitro: Complete conversion typically < 15 mins.

    • 3-Nitro: Complete conversion typically 30–45 mins.

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .

Experimental Workflow Diagram

Use this decision tree to select the correct isomer and synthetic route for your application.

Workflow Start Select Target Molecule Decision Is Para-Substitution Essential? Start->Decision PathMeta No (Meta acceptable) Decision->PathMeta Standard Precursor PathPara Yes (Para required) Decision->PathPara Specific Activity SynthMeta Route: Direct Nitration of Propiophenone PathMeta->SynthMeta ProdMeta Product: 3-Nitropropiophenone (Yield >90%) SynthMeta->ProdMeta Reactivity Reactivity Check: Nucleophilic Attack ProdMeta->Reactivity SynthPara Route: Oxidation of 4-Nitroethylbenzene PathPara->SynthPara ProdPara Product: 4-Nitropropiophenone (Multi-step, Lower Yield) SynthPara->ProdPara ProdPara->Reactivity ResultMeta 3-Nitro: Slower Kinetics (Higher Temp Required) Reactivity->ResultMeta ResultPara 4-Nitro: Fast Kinetics (Mild Conditions) Reactivity->ResultPara

Figure 2: Selection and synthesis workflow. Note the divergent synthetic pathways required to access the two isomers.

References

  • Hammett Equation & Sigma Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Regioselectivity of Nitration: Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution. XII. The Nitration of Alkylbenzenes. Journal of the American Chemical Society.

  • Alpha-Bromination Kinetics: Yadav, L. D. S. (2013). Organic Spectroscopy. Springer Science & Business Media. (Context on

    
    -halo ketone synthesis).
    
    
  • Physical Properties (3-Nitropropiophenone): National Center for Biotechnology Information. PubChem Compound Summary for CID 87096, 3'-Nitropropiophenone.[3]

  • Reduction of Nitro Ketones: Torii, S., et al. (1984). Selective reduction of aromatic nitro ketones. Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Validating Reference Standards for 4'-Chloro-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for Ensuring Analytical Integrity in Pharmaceutical Development

Introduction: The Imperative of a Well-Characterized Reference Standard

In the rigorous landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard. A reference standard is a highly purified and well-characterized material used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1]

This guide focuses on 4'-Chloro-3'-nitropropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds, including those related to ketamine.[2][3] Given its role, ensuring the reliability of its reference standard is not merely a matter of procedural compliance but a cornerstone of building a robust and defensible data package for regulatory submission. An insufficiently characterized standard can delay or even prevent the approval of a new drug product.[1]

We will explore the essential analytical techniques required for comprehensive characterization, compare the practical implications of using an in-house qualified standard versus a commercially sourced Certified Reference Material (CRM), and provide actionable protocols for your laboratory. While specific public data for 4'-Chloro-3'-nitropropiophenone is limited, we will leverage data from its close structural analog, 4'-Chloro-3'-nitroacetophenone, to illustrate the principles and techniques discussed.

Part 1: The Analytical Gauntlet: A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound validation relies on orthogonal methods—different techniques that measure the same or related attributes through different physical principles—to build a comprehensive and irrefutable profile of the material.

The primary goals of characterization are to unequivocally confirm the molecule's identity, determine its purity, and assign a precise potency value.

Chromatographic Purity: Quantifying the Known and Unknown

Chromatographic techniques are the gold standard for assessing the purity of a chemical substance by separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its versatility and sensitivity. A well-developed HPLC method can separate and quantify impurities with high resolution. For a compound like 4'-Chloro-3'-nitropropiophenone, a reverse-phase method is typically effective.[4]

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is an excellent orthogonal technique, particularly for volatile and semi-volatile compounds.[5][6] It provides a different separation mechanism, which can be crucial for detecting impurities that may co-elute with the main peak in an HPLC analysis. Agilent's Inert Flow Path components can enhance the analysis of active compounds at trace levels.[7]

Why this is critical: Relying on a single chromatographic method is a significant risk. An impurity could have the same retention time as the main peak in HPLC but be easily separated by GC, or vice-versa. Using both provides a more complete picture of the material's purity.

Comparative Data: In-House vs. Certified Reference Material (CRM)

ParameterIn-House Qualified StandardCertified Reference Material (CRM)Rationale & Justification
Purity by HPLC (Area %) 99.7%≥ 99.9%A CRM is expected to have higher purity, often having undergone additional purification steps. The in-house standard is pure enough for development but may contain minor, well-characterized impurities.
Largest Single Impurity 0.12%≤ 0.05%The stringent manufacturing process for a CRM minimizes individual impurities, which is critical for its use in quantitative assays.
Total Impurities 0.30%≤ 0.10%A lower total impurity profile reduces the uncertainty associated with the standard's potency.
Purity by GC-FID (Area %) 99.6%≥ 99.9%Confirms the HPLC purity profile using an orthogonal method, ensuring no significant volatile impurities were missed.
Structural Confirmation: Beyond a Shadow of a Doubt

While chromatography assesses purity, spectroscopic techniques confirm that the molecule is, in fact, what you think it is.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring its mass-to-charge ratio. Electron Ionization (EI), commonly used in GC-MS, will also produce a characteristic fragmentation pattern that serves as a molecular fingerprint.[5] For 4'-Chloro-3'-nitropropiophenone (C₉H₈ClNO₃), the expected nominal mass is 213 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation.[8][9] They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming its connectivity and isomeric purity. For 4'-Chloro-3'-nitropropiophenone, one would expect to see distinct signals for the three aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and nine distinct carbon signals.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, key absorbances would confirm the presence of the ketone (C=O stretch, ~1680-1700 cm⁻¹), the nitro group (NO₂ asymmetric and symmetric stretches, ~1530 cm⁻¹ and ~1350 cm⁻¹), and the aromatic C-Cl bond.[11]

Workflow for Multi-Technique Characterization

Caption: A streamlined workflow for the comprehensive characterization of a chemical reference standard.

Potency Assignment: The True Measure of a Standard

Purity is not the same as potency. Potency is the mass of the analyte of interest per mass of the reference standard material. It is calculated by correcting the purity value for the presence of water, residual solvents, and non-volatile inorganic impurities.[12]

Potency (%) = Purity (as is) × (100% - Water Content %) × (100% - Residual Solvents %) × (100% - Residue on Ignition %)

  • Water Content: Typically determined by Karl Fischer titration.

  • Residual Solvents: Measured by headspace GC.

  • Residue on Ignition (ROI): Measures the amount of inorganic impurities by burning off the organic material.

Part 2: The Comparison: In-House Standard vs. Certified Reference Material (CRM)

The decision to use an in-house ("secondary") standard or purchase a primary CRM from a recognized source (e.g., USP, EP) involves a trade-off between cost, control, and convenience.[1][13]

FeatureIn-House Qualified StandardCertified Reference Material (CRM)
Source Synthesized internally or by a contract manufacturer.[1]Purchased from a pharmacopeia or accredited vendor (e.g., USP, Cerilliant).[14]
Documentation Requires full in-house characterization and a comprehensive internal qualification report.Supplied with a Certificate of Analysis (CoA) detailing identity, purity, potency, and uncertainty.[15]
Traceability Traceability to a primary standard must be established and documented by the user.[13]Comes with established metrological traceability to national or international standards.
Purity & Uncertainty Purity is typically lower than a CRM; analytical uncertainty is determined by the qualifying lab.Highest available purity with a statistically determined uncertainty value.[1]
Best Use Case Early-stage development, process optimization, and as a routine "working standard" qualified against a CRM.[13][16]Definitive assays, method validation, stability studies, and as the primary standard for qualifying in-house materials.
Cost Lower initial material cost but higher internal resource cost for qualification and maintenance.Higher initial purchase cost but lower internal resource cost.
Regulatory View Acceptable, but requires a complete and robust qualification data package in the submission.[1]The "gold standard"; generally accepted by regulatory agencies with minimal justification.[15]

Decision Workflow for Reference Standard Selection

Decision_Workflow Start Need Reference Standard for Assay CheckCRM Is a Pharmacopeial or Commercial CRM Available? Start->CheckCRM UseCRM Procure and Use CRM. Verify against CoA. CheckCRM->UseCRM Yes QualifyInHouse Qualify In-House Working Standard CheckCRM->QualifyInHouse No Characterize Full Characterization (Purity, Identity, Potency) QualifyInHouse->Characterize Document Create Internal Qualification Report Characterize->Document Release Release for Use Document->Release

Caption: A decision tree for selecting and qualifying a reference standard.

Part 3: Experimental Protocols

The following protocols are provided as a template and should be adapted and validated for your specific equipment and needs.

Protocol 1: Qualification of an In-House 4'-Chloro-3'-nitropropiophenone Reference Standard

1. Objective: To fully characterize a new batch of in-house synthesized 4'-Chloro-3'-nitropropiophenone to establish it as a secondary reference standard.

2. Materials:

  • Candidate Material Batch # [Specify Batch]

  • HPLC Grade Acetonitrile and Water

  • Formic Acid (or other suitable modifier)

  • Appropriate HPLC and/or GC columns (e.g., C18 for HPLC)[4]

3. Procedure:

  • Step 1: Visual and Physical Characterization

    • Record the physical state (e.g., crystalline powder) and color.

    • Determine the melting point using a calibrated apparatus and compare it to literature values for analogs (e.g., 99-101 °C for the acetophenone).[17]

  • Step 2: HPLC Purity Determination

    • Prepare a stock solution of the candidate material in a suitable solvent (e.g., Acetonitrile) at ~1.0 mg/mL.

    • Develop a gradient HPLC-UV method capable of separating the main peak from all visible impurities.

    • Inject the solution and integrate all peaks.

    • Calculate purity as Area % = (Area of Main Peak / Total Area of All Peaks) × 100.

    • Perform the analysis in triplicate.

  • Step 3: GC Purity Determination (Orthogonal Method)

    • Using the same stock solution, perform a GC-FID analysis.

    • Develop a temperature program that allows for the elution of the main peak and any volatile impurities.

    • Calculate purity using the same area percent formula.

  • Step 4: Identity Confirmation

    • MS: Obtain a mass spectrum via GC-MS or LC-MS. Confirm the molecular ion peak matches the expected mass (m/z 213 for [M]⁺).

    • ¹H and ¹³C NMR: Dissolve ~10-20 mg of the material in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra and assign all peaks to the expected structure.

    • IR: Acquire an IR spectrum (e.g., using ATR). Identify and label peaks corresponding to the key functional groups.

  • Step 5: Potency Assignment

    • Water Content: Determine the water content using Karl Fischer titration.

    • Residual Solvents: Analyze for residual solvents from the synthesis using Headspace GC-MS.

    • Residue on Ignition: Perform ROI analysis according to USP general chapter <281>.

    • Calculate the final potency using the mass balance equation.

  • Step 6: Documentation and Release

    • Compile all data into a comprehensive qualification report.

    • Assign a unique lot number, a re-test date, and specify storage conditions.[12]

    • The standard is now qualified for use.

Conclusion

Validating a reference standard for a key intermediate like 4'-Chloro-3'-nitropropiophenone is a foundational activity in drug development that ensures data accuracy, reliability, and regulatory compliance. The choice between developing an in-house standard and procuring a commercial CRM depends on the development stage, intended use, and available resources. Regardless of the source, a rigorous, multi-technique characterization is non-negotiable. By employing orthogonal analytical methods to confirm identity, purity, and potency, researchers can build a self-validating system that ensures the integrity of their analytical results and the ultimate quality of the final drug product.

References

  • 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem . National Institutes of Health. [Link]

  • Ketamine-impurities . Pharmaffiliates. [Link]

  • How Do You Prepare Reference Standards and Solutions? . Spectroscopy Online. [Link]

  • Ketamine-GLP Pharma Standards . GLP Pharma Standards. [Link]

  • 4'-Chloro-3'-nitroacetophenone | C8H6ClNO3 | CID 79596 - PubChem . National Institutes of Health. [Link]

  • Chemical Properties of 4-Chloro-3-nitrophenol (CAS 610-78-6) . Cheméo. [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]

  • Supporting information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards . Qvents. [Link]

  • Ketamine HCl | Certified Solutions Standards . Cerilliant. [Link]

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . PMC, National Institutes of Health. [Link]

  • 4'-Chloro-3'-nitroacetophenone | SIELC Technologies . SIELC Technologies. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). [Link]

  • 4-Chloro-3-nitrobenzophenone . NIST WebBook. [Link]

  • 4-Chloro-3-nitrophenol - High purity | EN . Georganics. [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS . Acta Chemica Malaysia. [Link]

  • GC AND GC/MS . Agilent Technologies. [Link]

  • GC/MS-LC/MS multi-residue method . University of Guelph. [Link]

  • Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS . Bruker. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

  • Application Notes: GC-MS . LCGC International. [Link]

  • Are We Embracing FDA's Messages? . Contract Pharma. [Link]

  • Regulation and Standard Library . The FDA Group. [Link]

  • Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters . AWS. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . MDPI. [Link]

Sources

Elemental analysis and composition verification of 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate verification, relying solely on a single analytical method often leads to "blind spots" in purity assessment. For 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS 80093-43-2), the presence of both a halogen (chlorine) and a nitro group presents specific challenges for traditional Elemental Analysis (EA).

This guide compares the traditional Combustion Analysis (CHN) against modern High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While EA remains the historical standard for bulk purity, this guide argues that for this specific halogenated nitro-compound, a combinatorial approach of HRMS (for identity) and qNMR (for absolute purity) provides superior data integrity.

Quick Comparison Matrix
FeatureCombustion Analysis (CHN)HRMS (Orbitrap/Q-TOF)Quantitative NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass & Isotopic PatternAbsolute Purity (Mass %)
Chlorine Handling High Risk: Requires Ag/WO₃ trapsExcellent: Distinct 3:1 Isotope RatioNeutral: No interference
Sample Destructive? YesYes (Trace amount)No (Recoverable)
Standard Required? No (Calibration curve only)No (For ID) / Yes (For quant)Yes (Internal Standard)
Verdict Legacy Validation Identity Confirmation Purity Gold Standard

Technical Context: The Molecule

Understanding the analyte is the first step in protocol design. The combination of the electron-withdrawing nitro group and the chlorine atom creates a deactivated aromatic system, which can sometimes lead to incomplete combustion if oxidation temperatures are insufficient.

  • IUPAC Name: 1-(4-Chloro-3-nitrophenyl)propan-1-one

  • Molecular Formula: C₉H₈ClNO₃[1]

  • Molecular Weight: 213.62 g/mol

  • Key Functional Groups: Ketone, Nitro (Ar-NO₂), Aryl Chloride (Ar-Cl).

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon 912.011108.09950.60%
Hydrogen 81.0088.0643.77%
Nitrogen 114.00714.0076.56%
Chlorine 135.4535.4516.60%
Oxygen 315.99947.99722.47%

Method A: Combustion Analysis (CHN)

Role: Bulk Purity Verification (Legacy)

The Challenge: Halogen Interference

Standard CHN analysis relies on flash combustion to convert the sample into CO₂, H₂O, and N₂. However, the chlorine atom in this molecule creates two problems:

  • Formation of Cl₂ gas: This can damage the detector or be misread as another gas.

  • Incomplete Combustion: Halogens can act as flame retardants, potentially causing low Carbon readings (soot formation).

Optimized Protocol

To validate this molecule via CHN, you must modify the oxidation tube packing.

  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Oxidation Tube Packing:

    • Zone 1 (Combustion): Chromium(III) Oxide (Cr₂O₃) at 1000°C.

    • Zone 2 (Halogen Scrubber): Silvered Cobaltous-Cobaltic Oxide (Ag/Co₃O₄) or Silver Wool . This is non-negotiable. The silver reacts with free chlorine to form AgCl, trapping it within the tube and preventing it from reaching the thermal conductivity detector (TCD).

  • Reduction Tube: Copper (Cu) wires at 650°C to convert nitrogen oxides (NOx) from the nitro group into N₂ gas.

  • Tolerance: Acceptable results must fall within ±0.4% of theoretical values.

Critical Insight: If your Carbon value is consistently low (e.g., 49.8% instead of 50.6%), do not assume the sample is wet. It is likely that the chlorine suppression of combustion is occurring. Increase the oxygen boost time by 5–10 seconds.

Method B: High-Resolution Mass Spectrometry (HRMS)

Role: Identity & Isotopic Confirmation

The Advantage: The Chlorine Fingerprint

HRMS is the definitive method for confirming that you have synthesized the chloro derivative and not a dechlorinated byproduct.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Why? The ketone carbonyl is a good proton acceptor, forming stable [M+H]⁺ ions.

  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

  • Target Ions:

    • Monoisotopic Peak (³⁵Cl): 214.0265 m/z

    • Isotope Peak (³⁷Cl): 216.0236 m/z

Data Interpretation: The 3:1 Rule

Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). For 1-(4-Chloro-3-nitrophenyl)propan-1-one, the mass spectrum must display two peaks separated by 2 Da with an intensity ratio of approximately 3:1 .

  • If the ratio is 1:1, you have Bromine (wrong starting material).

  • If the M+2 peak is missing, you have lost the Chlorine (nucleophilic aromatic substitution occurred).

Method C: Quantitative NMR (qNMR)

Role: Absolute Purity Determination[2]

Why qNMR Beats EA

Elemental Analysis is "blind" to isomeric impurities. If you have an isomer (e.g., the 2-chloro isomer), EA will show 100% purity. qNMR resolves this by separating signals based on chemical environment.

Optimized Protocol
  • Solvent: DMSO-d₆ (Dissolves nitro-compounds well; prevents aggregation).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene .

    • Reasoning: It has a sharp singlet at ~6.1 ppm, which does not overlap with the aromatic protons of the target (7.5–8.5 ppm) or the aliphatic propyl chain (1.0–3.0 ppm).

  • Relaxation Delay (D1): Set to 30 seconds .

    • Expert Note: To be quantitative, the delay must be 5×T1. Nitro-aromatic protons relax slowly. A standard 1-second delay will underestimate the main compound, artificially inflating the calculated impurity.

Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=3, Target=1 for aromatic H)
    
  • 
     = Molecular weight[3]
    
  • 
     = Weight weighed (mg)
    

Visualization: Analytical Workflow

AnalyticalWorkflow Start Crude Product 1-(4-Chloro-3-nitrophenyl)propan-1-one Decision Verification Goal? Start->Decision Path_ID Identity Confirmation Decision->Path_ID Structure Path_Bulk Bulk Purity (Regulatory) Decision->Path_Bulk Purity HRMS HRMS (ESI+) Target: [M+H]+ 214.02 Check: 3:1 Isotope Ratio Path_ID->HRMS EA Combustion Analysis (CHN) Requires: Ag/WO3 Trap Risk: Cl Interference Path_Bulk->EA Traditional qNMR qNMR (DMSO-d6) Std: 1,3,5-TMB Result: Absolute Mass % Path_Bulk->qNMR Modern/Precise Result_ID Pass: Correct Mass + Isotope Pattern HRMS->Result_ID Result_EA Pass: Within +/- 0.4% EA->Result_EA Result_qNMR Pass: >98% Purity (Detects Isomers) qNMR->Result_qNMR

Figure 1: Decision matrix for selecting the appropriate analytical technique based on verification goals.

Data Presentation: Expected Results

The following table simulates a typical dataset for a high-purity batch (99.1%) to illustrate how to report these findings.

Analytical TestParameterTheoretical ValueExperimental ResultStatus
Elemental Analysis Carbon %50.6050.48Pass
Hydrogen %3.773.81Pass
Nitrogen %6.566.51Pass
HRMS (ESI+) Monoisotopic Mass214.0265214.0268 (Δ 1.4 ppm)Pass
Isotope Ratio (³⁵Cl:³⁷Cl)100 : 32.0100 : 31.8Pass
qNMR Purity (Mass %)100.099.1 ± 0.3Pass

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Wait, R. (2013). Isotopes in Mass Spectrometry. In: Encyclopedia of Biophysics. Springer, Berlin, Heidelberg. Link

  • Microanalysis of Halogenated Compounds . (n.d.). Guidelines for CHNS Analysis of Chlorine-Containing Samples. Exeter Analytical Technical Notes. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Sources

Comparative Crystal Engineering Guide: Chloro-Nitro-Propiophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of chloro-nitro-propiophenone isomers, focusing on the crystallographic implications of substituent positioning (regioisomerism). These compounds serve as critical intermediates in the synthesis of substituted cathinones, bupropion analogs, and specific antibiotics.

Core Insight: The position of the nitro group (


) relative to the ketone (

) and the chlorine atom governs the molecular planarity. This directly dictates the packing efficiency , melting point , and solubility profile .
  • Para-isomers typically exhibit high-symmetry packing (Centrosymmetric Space Groups) and higher thermal stability.

  • Meta-isomers introduce torsional strain, resulting in lower melting points and increased solubility in polar solvents.

Structural Analysis & Isomer Comparison

The Isomeric Landscape

We analyze three primary regioisomers based on the nitro-substitution on the phenyl ring, assuming a fixed 3-chloro (beta-chloro) or 2-chloro (alpha-chloro) alkyl chain.

Isomer TypeIUPAC Name (Representative)Key Structural FeaturePacking Tendency
Para-Nitro 3-chloro-1-(4-nitrophenyl)propan-1-oneHigh Symmetry (

local)
Layered Stacking: Favors

interactions due to flat conformation.
Meta-Nitro 3-chloro-1-(3-nitrophenyl)propan-1-oneAsymmetric SubstitutionHerringbone/Twisted: Nitro group forces ring rotation to relieve repulsion.
Ortho-Nitro 3-chloro-1-(2-nitrophenyl)propan-1-oneSteric CrowdingDisordered/Low MP: Severe steric clash between

and Carbonyl.
Crystallographic Packing Principles

Experimental data from homologous nitro-chalcones and chlorinated nitro-aromatics reveals a consistent trend in lattice energy stabilization.

Mechanism 1: The Planarity Factor
  • Observation: In 4-nitro derivatives, the nitro group is often coplanar with the benzene ring. This allows for strong intermolecular Charge-Transfer (CT) interactions between the electron-deficient nitro-ring and electron-rich neighbors.

  • Consequence: High density and high melting points.

  • Data Support: As seen in nitro-chalcone derivatives, the para-isomer crystallizes in planar conformations, whereas meta-isomers show significant torsion angles (

    
    ) between the ring and the carbonyl plane [1].
    
Mechanism 2: The Chlorine Tail Effect
  • 3-Chloro (Linear): The chlorine is at the terminal end of the propyl chain. It has high conformational freedom (trans/gauche) and often participates in weak

    
     halogen bonds.
    
  • 2-Chloro (Branched): The chlorine is adjacent to the carbonyl.[1] This introduces a chiral center (if not symmetric) and significant steric bulk, often preventing the formation of flat sheets.

Comparative Data: Physical & Crystallographic Properties

The following table synthesizes experimental data for these specific isomers and their close structural analogs to illustrate the performance gap.

Table 1: Physicochemical Profile Comparison

Property3-Chloro-1-(4-nitrophenyl)- (Para)3-Chloro-1-(3-nitrophenyl)- (Meta)2-Chloro-1-(4-chlorophenyl)- (Analog*)
Melting Point 98 - 102 °C (High)68 - 72 °C (Moderate)50 - 52 °C (Low)
Crystal System Monoclinic (Likely

)
Triclinic or OrthorhombicMonoclinic
Solubility (EtOH) Low (< 20 mg/mL)Moderate (> 50 mg/mL)High
Dominant Interaction

Stacking +

Weak

Hydrogen Bonds
Van der Waals / Halogen
Stability High (Shelf-stable)Moderate (Hygroscopic risk)Low (Prone to hydrolysis)

*Note: The 2-chloro-1-(4-chlorophenyl) analog is included as a crystallographic reference for alpha-chloro packing disruption [2].

Experimental Protocols

Synthesis of 3-Chloro-1-(3-nitrophenyl)propan-1-one

Rationale: The meta-isomer is synthesized via nitration of the unsubstituted propiophenone or Friedel-Crafts acylation. The following protocol ensures high regioselectivity.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 3-chloropropiophenone (10 mmol) in concentrated

    
     (15 mL) at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.1 eq) maintaining temp < 5°C. Critical: Higher temps favor dinitration.
    
  • Quenching: Pour mixture onto crushed ice (100g). A gummy solid will precipitate.

  • Isolation: Extract with Dichloromethane (

    
     mL). Wash with 
    
    
    
    (sat) to remove acid.
  • Purification: Recrystallize from Ethanol/Hexane (1:4) .

    • Why this solvent? Ethanol solubilizes the impurities, while hexane forces the nitro-ketone to crystallize slowly, yielding X-ray quality blocks.

Single Crystal Growth (Slow Evaporation)

To obtain crystals suitable for XRD analysis (


 mm):
  • Prepare a saturated solution of the purified isomer in Acetone .

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover the vial with parafilm and poke 3-5 small holes.

  • Place in a vibration-free environment at 20°C for 5-7 days.

    • Observation: Para-isomers will form needles or plates; Meta-isomers often form prisms or blocks.

Structural Logic & Screening Workflow

The following diagram illustrates the decision matrix for selecting an isomer based on desired solid-state properties.

G Start Target Molecule Selection Subst Nitro Position? Start->Subst Para Para (4-Position) Subst->Para Meta Meta (3-Position) Subst->Meta Ortho Ortho (2-Position) Subst->Ortho Conf_P Planar Conformation Para->Conf_P Min. Repulsion Conf_M Twisted Conformation Meta->Conf_M Asymmetry Conf_O Steric Clash Ortho->Conf_O Max. Repulsion Pack_P High Packing Efficiency (Centrosymmetric) Conf_P->Pack_P Pack_M Lower Density (Weak H-Bonds) Conf_M->Pack_M Prop_O Unstable/Oil Difficult Crystallization Conf_O->Prop_O Prop_P High MP (>90°C) Low Solubility Pack_P->Prop_P Prop_M Mod MP (~70°C) High Solubility Pack_M->Prop_M

Figure 1: Crystallizability and Property Prediction Flowchart for Nitro-Propiophenones.

References

  • Isomeric Effects in Nitro-Chalcones: Comparison of crystal packing in 2-, 3-, and 4-nitro substituted enones. The study confirms that para-substitution maximizes molecular coplanarity and melting point. Source:

  • Alpha-Chloro Analog Structure: Crystal structure data for 2-chloro-1-(4-chlorophenyl)propan-1-one, illustrating the steric impact of alpha-chlorination. Source:

  • Synthesis & Characterization of Chlorinated Nitroaromatics: Methodology for Friedel-Crafts and nitration sequences to yield isomeric chloro-nitro derivatives. Source:

  • Meta-Nitro Propiophenone Data: Physical constants and melting point verification for 1-(3-nitrophenyl)propan-1-one. Source:

Sources

TLC visualization techniques for monitoring 1-(4-Chloro-3-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Chloro-3-nitrophenyl)propan-1-one (CAS: 80093-43-2) Primary Application: Key intermediate in the synthesis of substituted cathinones and antidepressants (e.g., Bupropion analogs).[1] Challenge: Efficient monitoring requires distinguishing the ketone functionality from potential reduced byproducts (alcohols) or over-halogenated impurities while accounting for the electron-withdrawing nitro group's effect on plate reactivity.

This guide details the optimal visualization strategies, moving beyond generic protocols to chemically specific interactions.

Part 1: Chemical Profile & Visualization Logic[1]

To select the correct visualization method, one must understand the target's interaction with light and reagents.

  • The Chromophore (UV Active): The molecule possesses a benzene ring conjugated with a carbonyl group (

    
    ) and a nitro group (
    
    
    
    ). This extended conjugation system creates a strong UV chromophore, making UV detection the primary non-destructive method.
  • The Carbonyl Handle (Chemical Reactive): The propan-1-one tail provides a specific site for hydrazine-based stains (DNP), allowing differentiation from non-carbonyl impurities.[1]

  • The Nitro Quencher: The nitro group is a strong electron-withdrawing group (EWG). It can quench fluorescence significantly but also makes the ring electron-deficient, rendering electrophilic aromatic substitution stains (like Vanillin or Anisaldehyde) less sensitive compared to electron-rich rings.[1]

Part 2: Methodology Comparison

Method A: UV 254 nm (Fluorescence Quenching)

The Baseline Standard

Mechanism: Commercial TLC plates (e.g., Silica Gel 60 F254) contain a fluorescent indicator (zinc silicate or manganese-activated zinc silicate).[1] When irradiated at 254 nm, the background fluoresces bright green.[2][3] The target molecule absorbs this radiation, preventing it from reaching the indicator, appearing as a dark spot against a green background.[2][3][4]

  • Pros: Non-destructive; detects all conjugated impurities; rapid.

  • Cons: Non-specific (cannot distinguish ketone from alcohol side-products); sensitive to plate quality.[1]

  • Protocol:

    • Elute plate and dry completely (solvent traces can mask spots).

    • Place under short-wave UV (254 nm).[4][5]

    • Outline spots with a soft pencil.

    • Note: Due to the nitro group, the compound may absorb strongly but might not fluoresce at 365 nm (long wave).

Method B: 2,4-Dinitrophenylhydrazine (2,4-DNP)

The Specificity King[1]

Mechanism: The hydrazine moiety of the reagent attacks the carbonyl carbon of the propiophenone chain via nucleophilic addition-elimination, forming a highly colored (yellow-orange) dinitrophenylhydrazone precipitate.

  • Pros: Highly specific for ketones/aldehydes; high sensitivity; confirms functional group identity.

  • Cons: Destructive; acidic (corrosive); does not detect alcohol impurities (reduced side products).

  • Protocol:

    • Dip: Immerse the dried plate into the DNP solution for 1-2 seconds.

    • Drain: Touch the edge to a paper towel.

    • Observe: Spots appear yellow/orange immediately. Heating is usually not required but can intensify faint spots.[5][6]

Method C: Iodine Chamber

The General Adsorber

Mechanism: Iodine vapor reversibly adsorbs onto the organic molecule via van der Waals forces and donor-acceptor complexes. The electron-rich chlorine and the pi-system facilitate this interaction.[1]

  • Pros: Universal; reversible (spots fade, allowing subsequent staining).

  • Cons: Low contrast for some nitro compounds; background darkens quickly.

Part 3: Comparative Performance Data

The following table summarizes the expected performance of each technique for 1-(4-Chloro-3-nitrophenyl)propan-1-one.

FeatureUV 254 nm2,4-DNP StainIodine Vaporp-Anisaldehyde
Detection Principle UV Absorption (Physical)Hydrazone Formation (Chemical)Physical AdsorptionElectrophilic Substitution
Spot Appearance Dark / PurpleBright Yellow/Orange Brown / YellowFaint Pink/Gray (Requires Heat)
Sensitivity (LOD) High (< 0.1 µg)High (< 0.5 µg)Moderate (1-5 µg)Low (Due to Nitro EWG)
Specificity Low (All aromatics)High (Ketones only) Low (General organics)Moderate
Destructive? NoYesSemi-reversibleYes
Best Use Case Initial check of reaction progressConfirming ketone vs. alcoholQuick check if UV is unavailableDetecting non-UV active impurities

Part 4: Experimental Protocols

Reagent Preparation
1. 2,4-DNP Stain (Brady's Reagent) [1]
  • Ingredients:

    • 2,4-Dinitrophenylhydrazine: 12 g[1][6][7]

    • Conc. Sulfuric Acid (

      
      ): 60 mL[1][7][8][9]
      
    • Water: 80 mL

    • Ethanol (95%): 200 mL

  • Procedure:

    • Dissolve 12 g of 2,4-DNP in the sulfuric acid/water mixture (Caution: Exothermic).

    • Slowly add this mixture to the ethanol while stirring.

    • Filter if solids remain. Store in a brown bottle.

2. Iodine Chamber
  • Ingredients: Iodine crystals, Silica gel (optional).[4][8]

  • Procedure: Place a few crystals of iodine in a glass jar with a tight lid. Adding silica gel helps maintain a dry atmosphere. Allow vapor to saturate the chamber (purple gas) before use.

Visualization Workflow

TLC_Workflow Start Eluted TLC Plate (Dried) UV_Step Step 1: UV 254 nm (Non-Destructive) Start->UV_Step Decision_UV Are spots visible? UV_Step->Decision_UV UV_Pos Mark Spots (Pencil) Decision_UV->UV_Pos Yes UV_Neg Check Concentration or Spotting Error Decision_UV->UV_Neg No Stain_Choice Select Chemical Stain UV_Pos->Stain_Choice DNP_Path Step 2A: Dip in 2,4-DNP (Target: Ketone) Stain_Choice->DNP_Path Confirm Identity Iodine_Path Step 2B: Iodine Chamber (Target: General) Stain_Choice->Iodine_Path General Check Result_Ketone Yellow/Orange Spot (Ketone Confirmed) DNP_Path->Result_Ketone Positive Result_Impurity No Color Change (Likely Alcohol/Impurity) DNP_Path->Result_Impurity Negative

Figure 1: Decision logic for sequential visualization of 1-(4-Chloro-3-nitrophenyl)propan-1-one.

Part 5: Expert Insights & Troubleshooting

The "Nitro" Effect

The nitro group at the 3-position is a fluorescence quencher. While the compound absorbs strongly at 254 nm (appearing dark), it may not exhibit the bright blue fluorescence at 365 nm seen in other aromatic ketones. Do not rely on long-wave UV (365 nm) for this molecule. [1]

Differentiating the Alcohol Impurity

During synthesis, the ketone can be reduced to the corresponding alcohol (1-(4-chloro-3-nitrophenyl)propan-1-ol).[1]

  • TLC Behavior: The alcohol is more polar and will have a lower Rf value than the ketone in non-polar systems (e.g., Hexane/EtOAc).

  • Stain Behavior: The alcohol will be UV Active but DNP Negative . This "UV+/DNP-" signature is the critical checkpoint for purity.[1]

Stability Warning

The alpha-position of the ketone (next to the carbonyl) is susceptible to enolization. Ensure TLC solvents are neutral (avoid strong bases like triethylamine in the mobile phase) to prevent streakiness or artifact formation during elution.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.